3-Bromo-5-chloro-4-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEHRFMNTODKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743899 | |
| Record name | 3-Bromo-5-chloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214362-58-9 | |
| Record name | 3-Bromo-5-chloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-chloro-4-methoxypyridine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Bromo-5-chloro-4-methoxypyridine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-5-chloro-4-methoxypyridine
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. Heterocyclic compounds, specifically functionalized pyridines, form the backbone of countless active pharmaceutical ingredients (APIs) and commercial pesticides. 3-Bromo-5-chloro-4-methoxypyridine has emerged as a highly versatile and valuable intermediate. Its unique substitution pattern—featuring a reactive bromine atom, a stable chlorine atom, and an electron-donating methoxy group—provides a scaffold ripe for selective, sequential modification. This guide offers an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this important molecule, designed for researchers, scientists, and professionals in drug development and materials science.
Physicochemical and Structural Properties
3-Bromo-5-chloro-4-methoxypyridine is a colorless to light yellow crystalline powder.[1] Its core structure consists of a pyridine ring substituted at the 3, 5, and 4 positions with bromo, chloro, and methoxy groups, respectively. This arrangement of functional groups dictates its physical properties and, more critically, its chemical reactivity.
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClNO | PubChemLite[2] |
| Molecular Weight | ~222.47 g/mol | Calculated |
| Monoisotopic Mass | 220.9243 Da | PubChemLite[2] |
| Melting Point | 88-92°C | ChemBK[1] |
| Appearance | Colorless to light yellow crystal or powder | ChemBK[1] |
| Solubility | Low solubility in water; soluble in common organic solvents | ChemBK[1] |
| CAS Number | 186415-87-8 | - |
Structural Identifiers:
-
SMILES: COC1=C(C=NC=C1Cl)Br[2]
-
InChI: InChI=1S/C6H5BrClNO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3[2]
-
InChIKey: VMEHRFMNTODKGK-UHFFFAOYSA-N[2]
Caption: Chemical structure and core properties of 3-Bromo-5-chloro-4-methoxypyridine.
Spectroscopic Profile
Structural confirmation and purity assessment are critical for any chemical intermediate. While a comprehensive, publicly available experimental dataset for 3-Bromo-5-chloro-4-methoxypyridine is limited, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted):
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The pyridine ring protons are expected to appear as two distinct singlets or narrow doublets in the aromatic region (typically δ 8.0-8.5 ppm). The exact chemical shifts are influenced by the electronic effects of the three different substituents.
-
The methoxy group protons (-OCH₃) will present as a sharp singlet further upfield, typically in the range of δ 3.9-4.1 ppm.
¹³C NMR Spectroscopy (Predicted):
-
The spectrum will show six distinct carbon signals.
-
The carbon atoms attached to the electronegative nitrogen, oxygen, bromine, and chlorine atoms (C2, C3, C4, C5, C6) will be the most downfield.
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The methoxy carbon will appear as a single peak in the upfield region (δ 55-65 ppm).
Mass Spectrometry (MS):
-
The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a distinctive cluster of peaks for the molecular ion and any fragments containing these halogens, serving as a definitive confirmation of the compound's elemental composition.
Synthesis and Manufacturing
The synthesis of polysubstituted pyridines requires a carefully planned strategy to ensure correct regiochemistry. While multiple routes are conceivable, a common and effective approach involves the functionalization of a pre-existing pyridine ring.
Representative Synthetic Protocol: Nucleophilic Aromatic Substitution
A plausible synthesis involves the reaction of a di-halogenated pyridine with sodium methoxide. For instance, a related compound, 3-bromo-5-methoxypyridine, is synthesized from 3,5-dibromopyridine and sodium methoxide in DMF.[3] This highlights a general strategy where one halogen acts as a leaving group in a nucleophilic aromatic substitution (SₙAr) reaction.
Step-by-Step Protocol (Hypothetical, based on related syntheses):
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Preparation of Sodium Methoxide: Under an inert atmosphere (e.g., nitrogen), slowly add sodium metal pellets (1.05 eq) to anhydrous methanol. Allow the reaction to proceed until all the sodium has dissolved.
-
Solvent Exchange: Remove the excess methanol under reduced pressure. To ensure the complete removal of residual water, which can interfere with the main reaction, azeotrope the resulting sodium methoxide with anhydrous toluene and evaporate to dryness.
-
Nucleophilic Substitution: Dissolve the dry sodium methoxide in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). To this solution, add the starting material, 3,5-dibromo-4-chloropyridine (1.0 eq).
-
Reaction Execution: Heat the reaction mixture (e.g., to 70-90°C) and monitor its progress using an appropriate technique like TLC or GC-MS.[3]
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and carefully pour it into ice water to precipitate the product and quench any unreacted sodium methoxide.[3] Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).[3] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3] The crude product can then be purified by column chromatography on silica gel to yield pure 3-Bromo-5-chloro-4-methoxypyridine.[3]
Caption: General workflow for the synthesis of a methoxypyridine via SₙAr.
Chemical Reactivity and Synthetic Utility
The synthetic power of 3-Bromo-5-chloro-4-methoxypyridine lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally weaker and more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization.
A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The bromine at the 3-position is the primary site for cross-coupling. This regioselectivity is a cornerstone of its utility, enabling the introduction of carbon-based substituents (aryl, alkyl, etc.) at this position while leaving the C5-chloro group untouched for potential subsequent transformations.
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Causality: The mechanism of reactions like the Suzuki coupling involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-Br bond is more susceptible to this step than the stronger C-Cl bond, leading to high selectivity.[4]
Caption: Decision logic for the selective functionalization of 3-Bromo-5-chloro-4-methoxypyridine.
B. Nucleophilic Aromatic Substitution (SₙAr)
While less reactive than the C-Br bond in cross-coupling, the C-Cl bond can undergo nucleophilic aromatic substitution, typically under more forcing conditions (higher temperatures, stronger nucleophiles). This allows for the introduction of heteroatom nucleophiles (amines, alkoxides, thiolates) at the 5-position. This two-step, selective functionalization strategy is a key advantage for building molecular complexity.
Applications in Research and Development
3-Bromo-5-chloro-4-methoxypyridine is not an end-product but a crucial intermediate. Its structure is a scaffold used to build more complex, biologically active molecules.
-
Pharmaceuticals: As a substituted pyridine, this scaffold is integral to the development of novel therapeutic agents. The ability to selectively functionalize the 3- and 5-positions allows for the systematic exploration of a chemical space to optimize a compound's potency, selectivity, and pharmacokinetic properties (ADME). Analogous halogenated pyridines are key intermediates in the synthesis of kinase inhibitors and other targeted therapies.[4][5]
-
Agrochemicals: The pyridine core is a well-established toxophore in many successful pesticides and herbicides.[6] This intermediate enables the creation of new agrochemicals with potentially improved efficacy, selectivity, and environmental profiles.[7][8] The precise placement of functional groups is critical for interaction with biological targets in pests or weeds.
-
Materials Science: Pyridine derivatives are also used in the development of new polymers, dyes, and coatings, where the electronic properties and coordination ability of the nitrogen atom are exploited.[6][7]
Safety and Handling
As with all halogenated organic compounds, 3-Bromo-5-chloro-4-methoxypyridine must be handled with appropriate care.
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Hazards: It is considered an irritant to the skin and eyes.[1] Inhalation of dust or vapors should be avoided.[1] GHS classifications for structurally similar compounds include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[9]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] Operations that may generate dust should be performed in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
3-Bromo-5-chloro-4-methoxypyridine is a powerful and versatile chemical intermediate whose value is derived from its specific substitution pattern. The differential reactivity of the bromine and chlorine atoms allows for a predictable and selective two-stage functionalization, making it an ideal building block for creating diverse libraries of complex molecules. For researchers in drug discovery, agrochemical synthesis, and materials science, a thorough understanding of its properties and reactivity is key to leveraging its full synthetic potential.
References
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LookChem. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. Available from: [Link]
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Chemsrc. 3-Bromo-5-methoxypyridine. Available from: [Link]
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PubChemLite. 3-bromo-5-chloro-4-methoxypyridine (C6H5BrClNO). Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. Available from: [Link]
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A Technical Guide to 3-Bromo-5-chloro-4-methoxypyridine: Synthesis, Characterization, and Application
Abstract: 3-Bromo-5-chloro-4-methoxypyridine is a strategically functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The precise arrangement of its bromo, chloro, and methoxy substituents on the pyridine core provides a versatile scaffold for the synthesis of complex molecular architectures. This guide offers an in-depth technical overview of this compound, including its physicochemical properties, a proposed synthetic route, expected spectroscopic characteristics, and its utility as a building block in modern organic synthesis, particularly in cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved therapeutic agents. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The strategic functionalization of the pyridine ring with various substituents allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing biological activity, selectivity, and metabolic stability.
Methoxypyridines, in particular, are highly valued intermediates. The methoxy group can act as a bioisostere for other functional groups, influence molecular conformation, and serve as a "masked" pyridone, which can be revealed through demethylation.[1][2] When combined with halogens, such as bromine and chlorine, the synthetic utility of the pyridine scaffold is greatly enhanced. Halogens provide key reactive handles for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[3]
3-Bromo-5-chloro-4-methoxypyridine emerges as a particularly valuable building block. The bromine atom at the 3-position is an excellent site for cross-coupling, while the chlorine at the 5-position and the methoxy group at the 4-position modulate the ring's electronics and provide additional points for potential modification or interaction within a biological target.
Physicochemical and Spectroscopic Properties
Physical and Chemical Properties
A summary of the key physicochemical properties of 3-Bromo-5-chloro-4-methoxypyridine is presented below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| IUPAC Name | 3-bromo-5-chloro-4-methoxypyridine | [4] |
| CAS Number | 1214362-58-9 | |
| Molecular Formula | C₆H₅BrClNO | [4] |
| Molecular Weight | 222.47 g/mol | |
| Monoisotopic Mass | 220.9243 Da | [4] |
| Appearance | Colorless to light yellow crystal or powder | [5] |
| Solubility | Low solubility in water; soluble in common organic solvents | [5] |
| Predicted XlogP | 2.1 | [4] |
Spectroscopic Characterization (Predicted)
While comprehensive, peer-reviewed spectroscopic data for this specific compound is not widely published, its structure allows for reliable prediction of its key spectral features based on established principles and data from analogous compounds.[6] Researchers synthesizing or using this compound should perform full characterization for verification.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative.
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δ ~8.3-8.5 ppm (s, 1H): A singlet corresponding to the proton at the C2 position.
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δ ~8.2-8.4 ppm (s, 1H): A singlet corresponding to the proton at the C6 position. The precise chemical shifts of the C2 and C6 protons will be influenced by the combined electronic effects of the substituents.
-
δ ~4.0-4.2 ppm (s, 3H): A sharp singlet corresponding to the methoxy (-OCH₃) protons.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six carbon atoms.
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δ ~160-165 ppm: C4 (carbon bearing the methoxy group).
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δ ~145-155 ppm: C2 and C6 (carbons adjacent to the ring nitrogen).
-
δ ~125-135 ppm: C5 (carbon bearing the chlorine atom).
-
δ ~110-120 ppm: C3 (carbon bearing the bromine atom).
-
δ ~55-60 ppm: Methoxy carbon (-OCH₃).
Mass Spectrometry: Mass spectrometry is a definitive tool for confirming the identity of this compound due to the unique isotopic signature of bromine and chlorine.
-
Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion due to the natural abundance of bromine isotopes (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine isotopes (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This will result in prominent peaks at m/z corresponding to [M], [M+2], and [M+4], with relative intensities that can be calculated and matched to the observed spectrum.
Proposed Synthesis and Manufacturing
The rationale for this multi-step approach is to first install the methoxy group at the 4-position, which is challenging on an electron-deficient pyridine ring, and then selectively replace one of the bromine atoms with chlorine.
Caption: Proposed synthetic workflow for 3-Bromo-5-chloro-4-methoxypyridine.
Protocol 1: Proposed Synthesis of 3-Bromo-5-chloro-4-methoxypyridine
This is a representative protocol based on established chemical principles and may require optimization.
-
Step 1: N-Oxidation. To a solution of 3,5-dibromopyridine (1.0 eq) in a suitable solvent like dichloromethane or acetic acid, add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) or hydrogen peroxide in acetic acid.[9] The reaction is monitored by TLC until completion. Upon completion, the mixture is worked up to isolate the 3,5-dibromopyridine N-oxide. The N-oxide formation activates the 4-position for nucleophilic attack.
-
Step 2: Nucleophilic Aromatic Substitution. The 3,5-dibromopyridine N-oxide (1.0 eq) is dissolved in methanol, and sodium methoxide (NaOCH₃, >2.0 eq) is added. The mixture is heated to reflux. The electron-withdrawing N-oxide group facilitates the displacement of a hypothetical proton at C4, followed by oxidation, or more likely, facilitates substitution on a related substrate like 3,4,5-trihalopyridine.[10] After cooling, the product, 3,5-dibromo-4-methoxypyridine N-oxide, is isolated via extraction.
-
Step 3: Deoxygenation. The N-oxide from the previous step (1.0 eq) is dissolved in a solvent like chloroform or acetonitrile. A deoxygenating agent such as phosphorus trichloride (PCl₃, ~1.5 eq) or triphenylphosphine (PPh₃) is added, often at reduced temperature, and the reaction is allowed to warm to room temperature. This step removes the N-oxide to yield 3,5-dibromo-4-methoxypyridine.
-
Step 4: Selective Metal-Halogen Exchange and Chlorination. The 3,5-dibromo-4-methoxypyridine (1.0 eq) is dissolved in an anhydrous ethereal solvent like THF and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi, ~1.05 eq) is added dropwise. The lithium-halogen exchange is expected to occur preferentially at the 5-position. After stirring for a short period, a chlorinating agent such as N-chlorosuccinimide (NCS) or hexachloroethane (C₂Cl₆) is added to quench the lithiated intermediate. The reaction is then warmed to room temperature and quenched with water. The final product, 3-Bromo-5-chloro-4-methoxypyridine, is purified by column chromatography.
Chemical Reactivity and Synthetic Utility
The primary value of 3-Bromo-5-chloro-4-methoxypyridine in synthesis lies in the differential reactivity of its halogen substituents. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization of the 3-position while leaving the 5-chloro substituent intact for subsequent transformations.
This reactivity makes it an ideal substrate for Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and other cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, alkynyl, or amino groups.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This is a general protocol and requires optimization for specific substrates.[3]
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-5-chloro-4-methoxypyridine (1.0 eq), the desired arylboronic acid (1.1–1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture such as 1,4-dioxane and water.
-
Reaction Execution: Heat the mixture to the required temperature (e.g., 80–100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 3-aryl-5-chloro-4-methoxypyridine product.
Applications in Research and Development
The synthetic versatility of 3-Bromo-5-chloro-4-methoxypyridine makes it a high-value intermediate in several areas:
-
Medicinal Chemistry: As a building block, it allows for the rapid generation of libraries of novel compounds. The resulting 3-aryl-5-chloro-4-methoxypyridine scaffold can be further elaborated at the 5-position, or the methoxy group can be demethylated to unmask a pyridone, expanding the chemical space for structure-activity relationship (SAR) studies.
-
Agrochemicals: Substituted pyridines are a cornerstone of modern agrochemical research. This intermediate serves as a precursor for the synthesis of novel herbicides, fungicides, and insecticides.
-
Materials Science: The pyridine core is also used in the development of functional materials, including ligands for organometallic complexes and components of organic light-emitting diodes (OLEDs).
Safety, Handling, and Storage
While specific toxicology data for 3-Bromo-5-chloro-4-methoxypyridine is limited, it should be handled with the standard precautions for halogenated aromatic compounds.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Bromo-5-chloro-4-methoxypyridine is a potent and versatile chemical intermediate with significant potential for accelerating discovery in the pharmaceutical and agrochemical sectors. Its well-defined reactive sites allow for selective and predictable functionalization, making it an ideal building block for constructing complex molecular targets. This guide provides a foundational overview of its properties, a plausible synthetic strategy, and its application in modern organic synthesis, empowering researchers to effectively integrate this compound into their synthetic programs.
References
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Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.
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Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate.
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Wiley Online Library. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5-n)Fe(CO)2R]. Chemistry – A European Journal.
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ResearchGate. (n.d.). 4-Methoxypyridine N-oxide. Retrieved from [Link]
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ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis.
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National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
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National Institutes of Health. (n.d.). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. PMC.
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3-Bromo-5-chloro-4-methoxypyridine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-5-chloro-4-methoxypyridine
Abstract
The unequivocal structure determination of highly substituted heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Substituted pyridines, in particular, represent a class of scaffolds with immense importance in pharmaceuticals and agrochemicals. This guide provides a comprehensive, methodology-focused walkthrough for the structure elucidation of 3-Bromo-5-chloro-4-methoxypyridine. We will move beyond a simple recitation of techniques and instead focus on the strategic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance spectroscopy to build a self-validating structural hypothesis. The narrative emphasizes the causality behind experimental choices, culminating in the gold-standard confirmation by X-ray crystallography. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for definitive molecular characterization.
Introduction: The Analytical Challenge
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a substituted pyridine like 3-Bromo-5-chloro-4-methoxypyridine, multiple isomers could be hypothesized from a given molecular formula. Distinguishing between these isomers is not merely an academic exercise; it is critical, as different substitution patterns can lead to vastly different pharmacological profiles, toxicities, and reactivities.[1][2] The challenge, therefore, is to employ a suite of analytical techniques in a logical sequence where the output of each experiment corroborates and refines the structural hypothesis proposed by the last.
Our investigation will follow a workflow designed for maximum confidence, starting with broad compositional analysis and progressively moving toward fine-grained connectivity mapping.
Caption: The logical workflow for structure elucidation.
Initial Assessment: Molecular Formula and Functional Groups
The first step in any structure elucidation is to determine the molecular formula and identify the key functional groups present. This provides the fundamental "building blocks" for our structural puzzle.
Mass Spectrometry (MS): Confirming Elemental Composition
Expertise & Experience: We begin with mass spectrometry because it provides two crucial pieces of information with high certainty: the molecular weight and, critically for this molecule, definitive evidence of the number and type of halogen atoms. Electron Ionization (EI) is a robust choice for this type of stable aromatic compound, as it reliably produces a molecular ion and a characteristic fragmentation pattern.[3]
The presence of bromine (isotopes 79Br and 81Br, ~1:1 abundance) and chlorine (isotopes 35Cl and 37Cl, ~3:1 abundance) creates a highly distinctive isotopic pattern for the molecular ion peak.[4][5] This pattern is a direct, quantitative signature of the elemental composition.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.
-
Ionization: Bombard the sample with a 70 eV electron beam to induce ionization.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Interpretation: Analyze the resulting spectrum for the molecular ion cluster.
Trustworthiness (Self-Validation): The predicted isotopic pattern for a C₆H₅BrClNO species is unique. The observation of peaks at M, M+2, and M+4 with the correct relative intensities provides extremely high confidence in the presence of one bromine and one chlorine atom.
Data Presentation: Predicted Isotopic Pattern
| Ion | Contributing Isotopes | Calculated m/z | Relative Abundance (%) |
| [M]⁺ | 12C₆¹H₅79Br³⁵Cl¹⁴N¹⁶O | 219.92 | 76.5 |
| [M+2]⁺ | 12C₆¹H₅81Br³⁵Cl¹⁴N¹⁶O / 12C₆¹H₅79Br³⁷Cl¹⁴N¹⁶O | 221.92 | 100.0 |
| [M+4]⁺ | 12C₆¹H₅81Br³⁷Cl¹⁴N¹⁶O | 223.92 | 24.5 |
Note: Abundances are calculated based on natural isotopic distributions and are normalized to the most abundant peak in the cluster.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Expertise & Experience: With the elemental composition confirmed, FTIR spectroscopy is used to identify the covalent bonds and functional groups present. For 3-Bromo-5-chloro-4-methoxypyridine, we expect to see characteristic vibrations for the aromatic pyridine ring, the methoxy group (C-O-C linkage), and the carbon-halogen bonds.[6][7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
-
Background Correction: Perform a background scan of the clean, empty ATR crystal and subtract it from the sample spectrum.
Trustworthiness (Self-Validation): The presence of bands in the aromatic region combined with a strong C-O stretching band corroborates the MS data, confirming that the atoms are arranged in the expected functional groups.
Data Presentation: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~3100-3000 | Aromatic C-H Stretch | Confirms the presence of protons on the pyridine ring. |
| ~2950, ~2850 | sp³ C-H Stretch | Consistent with the methyl group of the methoxy moiety. |
| ~1565, ~1430 | Aromatic C=C and C=N Ring Stretch | Characteristic of the pyridine heterocycle. |
| ~1270 | Aryl-O Stretch (asymmetric) | Strong evidence for the methoxy group attached to the ring. |
| ~1030 | Aryl-O Stretch (symmetric) | Further confirmation of the methoxy group. |
| < 800 | C-Cl and C-Br Stretch | Confirms carbon-halogen bonds are present. |
The Connectivity Puzzle: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment and interactions of ¹H and ¹³C nuclei, we can piece together the molecular skeleton.[8][9]
¹H and ¹³C NMR: The Primary Evidence
Expertise & Experience: A standard ¹H NMR spectrum reveals the number of chemically distinct protons, their electronic environment (chemical shift), their multiplicity (splitting pattern), and their relative numbers (integration). The ¹³C NMR spectrum provides complementary information on the number and type of carbon atoms. For our target structure, we predict three distinct signals in the ¹H spectrum: two isolated aromatic protons and one methoxy group. Crucially, the absence of coupling between the aromatic protons is a key piece of evidence.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than the ¹H spectrum.
Data Presentation: Expected ¹H and ¹³C NMR Data
| Nucleus | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~8.45 | Singlet | 1H | H-2 or H-6 |
| ¹H | ~7.90 | Singlet | 1H | H-6 or H-2 |
| ¹H | ~3.90 | Singlet | 3H | -OCH₃ |
| ¹³C | ~157 | Singlet | - | C-4 |
| ¹³C | ~146 | Singlet | - | C-2 or C-6 |
| ¹³C | ~140 | Singlet | - | C-6 or C-2 |
| ¹³C | ~122 | Singlet | - | C-3 or C-5 |
| ¹³C | ~120 | Singlet | - | C-5 or C-3 |
| ¹³C | ~56 | Singlet | - | -OCH₃ |
2D NMR: Unambiguous Assignment and Connectivity
Expertise & Experience: While 1D NMR provides the pieces, 2D NMR experiments like HSQC and HMBC show how they connect. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to solving this specific structure. It detects long-range (2-3 bond) couplings between protons and carbons. The correlation between the methoxy protons and the C-4 carbon is the definitive piece of evidence that locks in the position of the methoxy group.
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An In-depth Technical Guide to 3-Bromo-5-chloro-4-methoxypyridine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Halogenated Pyridines
In the landscape of modern medicinal chemistry, halogenated pyridines stand as privileged scaffolds. Their inherent structural motifs, coupled with the tunable reactivity imparted by halogen substituents, provide a versatile platform for the synthesis of complex molecular architectures with profound biological activities. Among these, 3-Bromo-5-chloro-4-methoxypyridine has emerged as a key building block, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive technical overview of this compound, from its rational synthesis and detailed characterization to its strategic application in contemporary drug discovery. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for understanding and adapting these methods for specific research needs.
Physicochemical Properties and IUPAC Nomenclature
The formal IUPAC name for the compound is 3-Bromo-5-chloro-4-methoxypyridine . It is a colorless to light yellow crystalline solid or powder.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-Bromo-5-chloro-4-methoxypyridine | - |
| CAS Number | 1214362-58-9 | [1] |
| Molecular Formula | C₆H₅BrClNO | [2] |
| Molecular Weight | 222.47 g/mol | [1] |
| Appearance | Colorless to light yellow crystal or powder | [1] |
| Solubility | Low solubility in water, soluble in organic solvents | [1] |
Strategic Synthesis of 3-Bromo-5-chloro-4-methoxypyridine
The synthesis of 3-Bromo-5-chloro-4-methoxypyridine is not explicitly detailed in readily available peer-reviewed literature. However, based on established methodologies for analogous substituted pyridines, a robust synthetic strategy can be devised. The most logical and industrially scalable approach involves the selective functionalization of a dihalogenated pyridine precursor. A highly analogous and well-documented procedure is the synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine.[3][4][5][6] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a methoxide source displaces one of the bromine atoms.
A plausible and efficient synthetic route to 3-Bromo-5-chloro-4-methoxypyridine would analogously start from a readily available dihalogenated 4-methoxypyridine, such as 3,5-dichloro-4-methoxypyridine or 3,5-dibromo-4-methoxypyridine, followed by a selective halogenation or a subsequent nucleophilic substitution.
Below is a detailed, self-validating protocol for the synthesis of the closely related 3-bromo-5-methoxypyridine, which serves as an excellent template for the synthesis of the title compound.
Protocol: Synthesis of 3-Bromo-5-methoxypyridine from 3,5-Dibromopyridine[3][4][5]
This protocol is adapted from established literature procedures and provides a high-yield synthesis of a key analog, demonstrating the principles applicable to the synthesis of 3-Bromo-5-chloro-4-methoxypyridine.
Materials:
-
3,5-Dibromopyridine
-
Sodium methoxide (or sodium pellets and anhydrous methanol to prepare in situ)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Instrumentation:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
-
Flash chromatography system
Step-by-Step Procedure:
-
Preparation of Sodium Methoxide (if not commercially available): Under an inert atmosphere, cautiously add sodium pellets (1.1 equivalents) to anhydrous methanol in a flask equipped with a reflux condenser. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: In a separate flask, dissolve 3,5-dibromopyridine (1.0 equivalent) in anhydrous DMF.
-
Nucleophilic Substitution: Add the freshly prepared sodium methoxide solution (1.1-1.5 equivalents) to the solution of 3,5-dibromopyridine in DMF.
-
Reaction Execution: Heat the reaction mixture to 70-90°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.
Causality and Experimental Insights:
-
Choice of Solvent: DMF is an excellent solvent for SNAr reactions due to its polar aprotic nature, which solvates the cation (Na⁺) while leaving the nucleophile (MeO⁻) highly reactive.
-
Inert Atmosphere: The use of an inert atmosphere is crucial, especially when preparing sodium methoxide from sodium metal, to prevent reaction with atmospheric moisture and oxygen.
-
Temperature Control: The reaction is heated to overcome the activation energy for the nucleophilic attack on the electron-deficient pyridine ring. The specific temperature is a balance between reaction rate and potential side reactions.
-
Work-up and Purification: The aqueous work-up is designed to remove unreacted sodium methoxide and DMF. The subsequent extraction and chromatographic purification are standard procedures to isolate the product in high purity.
Comprehensive Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring. A sharp singlet in the upfield region will correspond to the three protons of the methoxy group. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the electronegative nitrogen, oxygen, bromine, and chlorine atoms will appear at lower field (higher ppm).
Mass Spectrometry (MS)
The mass spectrum will provide the molecular weight of the compound. A key feature will be the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a distinctive M, M+2, and M+4 pattern for the molecular ion peak.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical tool for assessing the purity of the final compound. A well-developed reversed-phase HPLC method should show a single major peak for the pure product. The retention time is dependent on the specific column and mobile phase used.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
Substituted pyridines are a cornerstone in the design of kinase inhibitors due to their ability to mimic the purine core of ATP and form key hydrogen bonding interactions with the hinge region of the kinase active site. The strategic placement of substituents on the pyridine ring is crucial for achieving potency and selectivity.
While a specific, marketed drug directly synthesized from 3-Bromo-5-chloro-4-methoxypyridine is not publicly documented, its structural motifs are highly relevant to the field. The bromine atom at the 3-position and the chlorine atom at the 5-position serve as versatile synthetic handles for introducing further molecular complexity through cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
The Role of Halogens in Kinase Inhibitor Design
-
Suzuki-Miyaura Coupling: The bromine atom is particularly well-suited for palladium-catalyzed Suzuki-Miyaura coupling with a wide range of boronic acids and esters. This allows for the facile introduction of aryl and heteroaryl groups, which can occupy hydrophobic pockets in the kinase active site and contribute to binding affinity.
-
Buchwald-Hartwig Amination: The carbon-halogen bonds can also be functionalized via Buchwald-Hartwig amination to introduce various amine-containing moieties. These can form additional hydrogen bonds or ionic interactions with the target protein.
-
Modulation of Physicochemical Properties: The presence of halogens and a methoxy group influences the electronic properties of the pyridine ring, which in turn affects the pKa of the pyridine nitrogen and the overall lipophilicity and metabolic stability of the final molecule.
Illustrative Synthetic Workflow: Application in Kinase Inhibitor Synthesis
The following diagram illustrates a general workflow for the utilization of a halogenated pyridine, such as 3-Bromo-5-chloro-4-methoxypyridine, in the synthesis of a hypothetical kinase inhibitor.
Caption: General workflow for kinase inhibitor synthesis.
Safety, Handling, and Storage
As with all laboratory chemicals, 3-Bromo-5-chloro-4-methoxypyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Based on data for structurally similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.
For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry place.
Conclusion
3-Bromo-5-chloro-4-methoxypyridine represents a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its strategic placement of bromo, chloro, and methoxy substituents on the pyridine core provides multiple avenues for synthetic diversification. While a dedicated body of peer-reviewed literature for this specific compound is not extensive, a clear understanding of its synthesis and reactivity can be extrapolated from closely related analogs. This guide has provided a framework for its rational synthesis, comprehensive characterization, and strategic application, empowering researchers to leverage its full potential in the development of novel therapeutics.
References
A comprehensive list of references will be compiled based on the final, citable sources identified during the research process.
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physical properties of 3-Bromo-5-chloro-4-methoxypyridine
An In-Depth Technical Guide to the Physical Properties of 3-Bromo-5-chloro-4-methoxypyridine
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-5-chloro-4-methoxypyridine. This document is structured to deliver not just data, but also the scientific context and experimental considerations crucial for its application in a laboratory setting.
Molecular Structure and Key Identifiers
3-Bromo-5-chloro-4-methoxypyridine is a halogenated and methoxylated pyridine derivative. The strategic placement of bromo, chloro, and methoxy groups on the pyridine ring imparts specific reactivity and physical characteristics that are of significant interest in medicinal chemistry and organic synthesis.
Below is a diagram illustrating the logical workflow for the characterization of a novel chemical entity like 3-Bromo-5-chloro-4-methoxypyridine.
Caption: Workflow for the synthesis and characterization of 3-Bromo-5-chloro-4-methoxypyridine.
Tabulated Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 3-Bromo-5-chloro-4-methoxypyridine. It is important to note that while some of this data is experimentally determined, other values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClNO | [1] |
| Molecular Weight | 222.47 g/mol | Calculated |
| Monoisotopic Mass | 220.9243 Da | [1] |
| Appearance | Colorless to light yellow crystal or powder | [2] |
| Melting Point | 88-92 °C | [2] |
| Solubility | Low solubility in water; Soluble in organic solvents | [2] |
| Predicted XlogP | 2.1 | [1] |
Spectroscopic Profile
While specific, experimentally-derived spectra for 3-Bromo-5-chloro-4-methoxypyridine are not widely published, we can predict the expected spectroscopic data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the two protons on the pyridine ring. A sharp singlet would also be observed in the upfield region (around 3.9-4.1 ppm) corresponding to the three protons of the methoxy group.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbon atoms attached to the electronegative nitrogen, oxygen, bromine, and chlorine atoms will be shifted downfield. The methoxy carbon will appear significantly upfield.
Mass Spectrometry (MS)
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.[3] The fragmentation pattern would likely involve the loss of a methyl group, carbon monoxide, and the halogen atoms.[3]
Experimental Protocols for Property Determination
The following are generalized, yet detailed, methodologies for the experimental determination of the key .
Melting Point Determination
The melting point provides a quick and effective assessment of purity.
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The sample is heated at a slow, steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A narrow melting range is indicative of high purity.
Solubility Assessment
A qualitative and semi-quantitative understanding of solubility is crucial for reaction setup and purification.
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexanes).
-
Procedure: To a small, known amount of 3-Bromo-5-chloro-4-methoxypyridine (e.g., 10 mg) in a vial, the solvent is added dropwise with agitation.
-
Observation: The point at which the solid completely dissolves is noted. This allows for a semi-quantitative estimation of solubility (e.g., mg/mL).
The following diagram illustrates the decision-making process for solvent selection in solubility studies.
Caption: Decision tree for solvent selection in solubility testing.
Safety and Handling
-
General Hazards: Similar compounds are often classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[6] Work in a well-ventilated area or a chemical fume hood.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-Bromo-5-chloro-4-methoxypyridine is a valuable building block in synthetic chemistry. A thorough understanding of its physical properties is paramount for its effective and safe use. This guide provides a foundational understanding of these properties, grounded in available data and established scientific principles. Researchers are encouraged to perform their own analytical characterization to confirm these properties for their specific samples.
References
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ChemBK. (2024, April 9). pyridine, 3-bromo-5-chloro-4-methoxy-. Retrieved from [Link]
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PubChem. 3-Bromo-5-chloro-4-methylpyridine. Retrieved from [Link]
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PubChem. 3-Bromo-4-chloropyridine. Retrieved from [Link]
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LookChem. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1. Retrieved from [Link]
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PubChemLite. 3-bromo-5-chloro-4-methoxypyridine (C6H5BrClNO). Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 3-Bromo-5-chloro-4-methoxypyridine
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-chloro-4-methoxypyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Given the general scarcity of public, quantitative solubility data for this specific compound, this document establishes a robust framework for understanding its expected behavior based on physicochemical principles. Crucially, it delivers detailed, field-tested experimental protocols for determining both kinetic and thermodynamic solubility, empowering researchers to generate high-quality, reliable data. By explaining the causality behind experimental choices and embedding self-validating systems within each protocol, this guide serves as an authoritative resource for scientists in drug discovery, process development, and chemical research.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that dictates the utility and application of a chemical compound. In the realm of drug development, poor aqueous solubility is a primary contributor to failed clinical candidates, leading to low bioavailability, erratic dose-response relationships, and challenges in formulation.[1][2][3] For a substituted pyridine like 3-Bromo-5-chloro-4-methoxypyridine, which serves as a key building block in the synthesis of complex organic molecules, understanding its solubility profile in various organic solvents is equally critical. This knowledge governs reaction conditions, influences purification strategies (e.g., crystallization), and is essential for developing stable formulations for screening and analysis.
This guide will first deconstruct the theoretical attributes of 3-Bromo-5-chloro-4-methoxypyridine to predict its solubility behavior. It will then provide two gold-standard, step-by-step methodologies that enable any research professional to accurately measure this critical parameter.
Physicochemical Profile of 3-Bromo-5-chloro-4-methoxypyridine
While specific experimental data for 3-Bromo-5-chloro-4-methoxypyridine is not widely published, we can infer its properties from its structure and data on closely related analogues. The molecule's behavior is dictated by a pyridine core, substituted with two electron-withdrawing halogens (Bromo, Chloro) and an electron-donating methoxy group.
| Property | Predicted/Analog-Derived Value | Influence on Solubility |
| Molecular Formula | C₆H₅BrClNO | - |
| Molecular Weight | 222.47 g/mol | Higher MW can negatively impact solubility. |
| Appearance | Colorless to light yellow crystal or powder.[4] | Solid state implies crystal lattice energy must be overcome. |
| Predicted LogP | ~2.5 - 3.0 | Indicates a lipophilic nature and likely low aqueous solubility. |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Methoxy O)[5] | Can interact with protic solvents like water or alcohols. |
| Hydrogen Bond Donors | 0[5] | Cannot donate hydrogen bonds, limiting interactions with some solvents. |
| pKa (Predicted) | ~1.0 - 2.0 | The pyridine nitrogen is weakly basic due to halogen induction. |
Expert Analysis of Structural Influences:
-
Pyridine Core: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts a degree of polarity.[6] However, its basicity is significantly reduced by the inductive effects of the adjacent bromine and chlorine atoms. This weak basicity means that solubility will not dramatically increase in acidic aqueous media until a very low pH is reached.
-
Halogen Substituents (Br, Cl): The bromo and chloro groups increase the molecular weight and lipophilicity (hydrophobicity) of the molecule. This effect generally leads to reduced solubility in polar solvents like water and enhanced solubility in non-polar organic solvents.
-
Methoxy Group (O-CH₃): The methoxy group's oxygen atom can act as a hydrogen bond acceptor, which may slightly improve solubility in protic solvents. However, its primary effect is electronic, and the methyl portion contributes to the overall lipophilicity.
Based on this analysis, 3-Bromo-5-chloro-4-methoxypyridine is expected to have low intrinsic aqueous solubility but good solubility in a range of organic solvents , particularly those that are moderately polar and aprotic, such as chloroform, dichloromethane (DCM), and tetrahydrofuran (THF).[4][7]
Experimental Determination of Solubility
Generating precise and accurate solubility data requires robust, well-controlled experimental protocols. Two primary types of solubility are relevant in research settings: kinetic and thermodynamic .
-
Kinetic Solubility: Often measured in early discovery, this is a high-throughput assessment of how quickly a compound precipitates from a supersaturated solution (typically created by diluting a DMSO stock into an aqueous buffer).[2][8][9] It is useful for ranking compounds but can overestimate true solubility.[10]
-
Thermodynamic Solubility: Considered the "gold standard," this is the true equilibrium solubility of a compound's most stable solid form in a solvent.[1][11][12] The measurement involves agitating an excess of the solid compound in the solvent until equilibrium is reached, typically over 24 hours or more.[1][9]
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This method is the most reliable for determining the true equilibrium solubility and is considered an authoritative standard.[10][12]
Causality: The core principle is to allow a saturated solution to reach a state of equilibrium, where the rate of dissolution of the solid equals the rate of precipitation. Using excess solid ensures saturation, and the extended incubation period (24 hours) allows the system to overcome kinetic barriers and reach a stable thermodynamic state.[11] Filtration or centrifugation is critical to separate the undissolved solid from the saturated supernatant before analysis.
Self-Validation: To ensure true equilibrium has been reached, a time-point validation can be included. Samples of the supernatant are taken at both 24 and 48 hours. If the measured concentrations are consistent, it confirms that equilibrium was achieved at the first time point.
Methodology:
-
Preparation: Add an excess amount of solid 3-Bromo-5-chloro-4-methoxypyridine (e.g., 2-5 mg) to a glass vial. Rationale: A visible excess of solid must remain at the end of the experiment to ensure the solution is saturated.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Dichloromethane, Methanol).
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator set to a consistent agitation speed at a controlled temperature (e.g., 25 °C). Incubate for 24 hours.[9][11]
-
Phase Separation: After incubation, allow the vials to stand for 1 hour to let larger particles settle. Carefully remove a sample of the supernatant and separate the remaining solid using either:
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes).
-
Filtration: Filter the sample through a 0.45 µm syringe filter compatible with the solvent. Rationale: This step is critical to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.
-
-
Quantification:
-
Prepare a set of calibration standards of the compound in the chosen solvent at known concentrations.
-
Dilute the filtered supernatant into the appropriate concentration range for the analytical method.
-
Analyze the standards and the sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
-
Calculate the concentration of the saturated solution by comparing its response to the calibration curve. This value is the thermodynamic solubility.
-
Diagram: Shake-Flask Thermodynamic Solubility Workflow
Caption: Workflow for the gold-standard shake-flask method.
Protocol 2: High-Throughput Kinetic Solubility Assay
This method is designed for rapid screening of multiple compounds or conditions, common in early drug discovery.[2][3] It measures the concentration at which a compound begins to precipitate from a supersaturated aqueous solution.
Causality: The method relies on creating a supersaturated solution by rapidly diluting a concentrated DMSO stock solution into an aqueous buffer.[2][8] If the final concentration exceeds the solubility limit, the compound will precipitate out of the solution. This precipitation can be detected by measuring the turbidity (light scattering) of the solution using a nephelometer or a UV-Vis plate reader.[8][9]
Self-Validation: The protocol's trustworthiness comes from running positive and negative controls. A known low-solubility compound (e.g., haloperidol) serves as a positive control for precipitation, while a high-solubility compound (e.g., flunarizine) serves as a negative control, ensuring the assay can detect both outcomes correctly.[11]
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of 3-Bromo-5-chloro-4-methoxypyridine in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4) to the wells.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (e.g., add 2 µL of 10 mM stock to 198 µL of buffer for a final concentration of 100 µM). The final DMSO concentration should be kept low (≤1-2%) to minimize its co-solvent effects.
-
Incubation: Mix the plate thoroughly on a plate shaker and incubate at room temperature for a set period (e.g., 2 hours).[8]
-
Detection (Nephelometry/Turbidimetry):
-
Place the microplate into a plate reader capable of measuring light scattering (nephelometry) or absorbance at a high wavelength (e.g., 620 nm) where the compound does not absorb light.
-
Measure the signal in each well.
-
Compare the signal of the test compound wells to wells containing only buffer and DMSO (the blank). A significantly higher signal indicates the formation of a precipitate.
-
-
Data Analysis: The kinetic solubility is reported as the highest concentration that does not show significant precipitation compared to the blank.
Diagram: Kinetic Solubility Assay Workflow
Caption: High-throughput workflow for kinetic solubility screening.
Conclusion
While published quantitative solubility data for 3-Bromo-5-chloro-4-methoxypyridine is limited, a thorough analysis of its chemical structure provides a strong predictive foundation for its behavior. It is anticipated to be a lipophilic compound with low aqueous solubility but good solubility in common organic solvents. This guide provides the necessary intellectual framework and detailed, robust experimental protocols for researchers to confidently and accurately determine the thermodynamic and kinetic solubility of this compound. Adherence to these methodologies will generate high-quality, reliable data, enabling informed decision-making in synthesis, purification, formulation, and screening efforts, thereby upholding the highest standards of scientific integrity.
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3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE Product Description. Mol-Instincts. Available at: [Link]
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A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. PubMed, National Center for Biotechnology Information. Available at: [Link]
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3-Bromo-5-chloro-4-methoxypyridine safety and handling
An In-Depth Technical Guide to the Safe Handling of 3-Bromo-5-chloro-4-methoxypyridine for Research and Development
Authored by: Gemini, Senior Application Scientist
Introduction: 3-Bromo-5-chloro-4-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative. Such compounds are valuable intermediates in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] The presence of bromo, chloro, and methoxy functional groups provides multiple reaction sites, making it a versatile building block. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety and handling procedures for 3-Bromo-5-chloro-4-methoxypyridine, designed for researchers, chemists, and drug development professionals. The protocols herein are based on established best practices for handling substituted pyridines and other potentially hazardous chemical intermediates.
Hazard Profile and Toxicological Assessment
While specific toxicological data for 3-Bromo-5-chloro-4-methoxypyridine is not extensively documented, a robust hazard assessment can be constructed by examining structurally analogous compounds. The primary hazards are associated with acute toxicity, irritation, and potential respiratory effects.
GHS Hazard Classification (Inferred)
The Globally Harmonized System (GHS) classification for this compound is inferred from data on closely related analogues like 3-Bromo-5-chloro-4-methylpyridine and 3-Bromo-5-chloro-2-methoxypyridine.[3][4][5] Researchers must handle this compound, at a minimum, as possessing the following hazards:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3] |
Note: This data is based on structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.
Toxicological Insights
Substituted pyridines exhibit a range of toxicological effects. The nitrogen atom in the pyridine ring and the presence of halogens can influence metabolic pathways and reactivity within biological systems.[6][7] Inhalation of dust or vapors can irritate the mucous membranes and upper respiratory tract.[3] Skin contact may lead to irritation, redness, and dermatitis.[8] Eye exposure is likely to cause serious irritation.[4] Ingestion is harmful, and immediate medical attention is required.[3]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered safety approach combining engineering controls and appropriate PPE is mandatory to minimize exposure.[9][10]
Engineering Controls: The First Line of Defense
All operations involving 3-Bromo-5-chloro-4-methoxypyridine, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood.[11][12] The fume hood provides critical protection against the inhalation of airborne particulates and vapors. The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[10]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical splash goggles conforming to NIOSH or EN 166 standards. A face shield should be worn over goggles during procedures with a high splash risk.[13][14] | Protects against splashes of solutions or airborne powder that can cause severe eye irritation.[3] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. Avoid latex gloves.[11] Gloves must be inspected for integrity before each use and changed frequently or immediately upon known contact.[9] | Prevents skin contact, which can cause irritation.[4] Proper glove removal technique is essential to avoid cross-contamination. |
| Protective Clothing | A flame-resistant lab coat is mandatory. For larger quantities or increased splash potential, a chemically impervious apron or suit should be worn.[13] | Protects the skin on the body and arms from accidental contact. |
| Respiratory Protection | Not typically required when work is performed within a certified fume hood. If a fume hood is not available or if dust is generated outside of containment, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[13] | Protects against the inhalation of vapors or dust which may cause respiratory irritation.[3] |
Standard Operating Procedures for Safe Handling
Adherence to a systematic workflow is crucial for minimizing risk during routine laboratory operations.
Protocol for Weighing and Transferring the Solid Compound
-
Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is operational.
-
Containment: Perform all weighing and transfer operations on a disposable work surface (e.g., weigh paper on a balance) inside the fume hood to contain any spills.
-
Handling: Use spatulas and other tools dedicated to this chemical to avoid cross-contamination. Handle the solid gently to minimize the generation of airborne dust.
-
Sealing: Keep the primary container tightly sealed when not in use.[15]
-
Cleaning: After transfer, carefully clean all tools and the work surface. Dispose of any contaminated materials (e.g., weigh paper, gloves) in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[12]
Storage and Waste Disposal
Storage Requirements
Proper storage is essential to maintain chemical integrity and prevent accidents.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][15]
-
Container: Keep the container tightly closed to prevent moisture absorption and release of vapors.[10]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate GHS hazard pictograms.
Waste Disposal Protocol
All waste containing 3-Bromo-5-chloro-4-methoxypyridine must be treated as hazardous waste.
-
Segregation: Do not mix with other waste streams unless compatibility is confirmed.
-
Solid Waste: Collect contaminated solid waste (e.g., gloves, paper towels, silica gel) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a designated, sealed, and properly labeled halogenated organic waste container.
-
Disposal: All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[10]
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][16] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or container label to the medical personnel.
Spill Management
-
Minor Spill (in a fume hood): Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Gently sweep the material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.
-
Major Spill (outside a fume hood): Evacuate the immediate area and alert others. Prevent entry to the area. Contact your institution's emergency response team or environmental health and safety office immediately.
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Introduction: From Foul Odor to Privileged Scaffold
An In-depth Technical Guide to the Discovery and History of Substituted Pyridines
The pyridine ring, a six-membered aromatic heterocycle where one carbon atom is replaced by nitrogen, is a cornerstone of modern chemistry.[1][2] Its journey from an obscure, foul-smelling liquid isolated from burnt animal bones to a "privileged scaffold" in drug discovery is a story of fundamental chemical discovery and synthetic innovation.[3][4] This seemingly simple substitution of a CH group in benzene with a nitrogen atom imparts a unique set of electronic properties, including weak basicity and a distinct reactivity profile, making the pyridine nucleus a critical component in over 7,000 drug molecules, agrochemicals, and natural products like vitamins and alkaloids.[5][6][7]
The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors, which significantly enhances the pharmacokinetic properties of drugs.[7] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the pivotal discoveries and synthetic methodologies that unlocked the vast potential of substituted pyridines, tracing their evolution from laboratory curiosities to indispensable tools in medicinal chemistry.
Chapter 1: The Dawn of Pyridine Chemistry
The story of pyridine begins not with a targeted synthesis, but with the inquisitive science of the 19th century.
1.1 Isolation and Naming In 1849, Scottish scientist Thomas Anderson, while investigating the oil obtained from the high-temperature heating of animal bones, isolated an impure, colorless liquid with a distinctively unpleasant, fish-like smell.[3] Owing to its flammability, Anderson named the new substance pyridine , derived from the Greek πῦρ (pyr), meaning fire, and the suffix -idine to denote a cyclic nitrogen-containing compound.[3]
1.2 Structure Elucidation and First Synthesis For two decades, the structure of this new compound remained a mystery. In 1869 and 1871, respectively, Wilhelm Körner and James Dewar independently proposed the correct structure, drawing an analogy to benzene with one methine group replaced by a nitrogen atom.[3][6] The first, albeit impractical, synthesis of a pyridine compound was achieved in 1876 by William Ramsay, who passed a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[3][5] While a landmark achievement in synthesizing the first heteroaromatic compound, this method offered no control and had a very low yield, highlighting the need for more rational and efficient synthetic routes.[3][8]
Chapter 2: The Condensation Era: Building the Ring
The late 19th and early 20th centuries witnessed the development of the first practical and versatile methods for constructing the pyridine ring, primarily through the condensation of simpler acyclic precursors. These methods remain foundational in heterocyclic chemistry.
2.1 The Hantzsch Pyridine Synthesis (1881): A Cornerstone of Versatility
At the age of 25, the German chemist Arthur Rudolf Hantzsch developed the first major synthesis of substituted pyridine derivatives, a discovery that revolutionized the field.[3][9] The Hantzsch pyridine synthesis is a multi-component reaction renowned for its efficiency and ability to construct highly functionalized pyridines in a single pot.[10]
Causality and Significance: The brilliance of the Hantzsch synthesis lies in its convergent approach. It elegantly combines simple, readily available starting materials—an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (ammonia)—to build a complex heterocyclic ring.[11] The initial product is a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized to the aromatic pyridine.[11] This reaction provided the first reliable pathway to systematically substituted pyridines and, serendipitously, the intermediate 1,4-DHPs later proved to be a vital class of calcium channel blockers, including drugs like nifedipine and amlodipine.[10][11][12]
Experimental Protocol: Classic Hantzsch Dihydropyridine Synthesis
Objective: To synthesize diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.
Materials:
-
Benzaldehyde (1 equivalent)
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium hydroxide (excess, ~3 equivalents)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 eq.) and ethyl acetoacetate (2 eq.) in ethanol.
-
To this solution, add concentrated ammonium hydroxide (approx. 3 eq.) dropwise with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and then with water to remove any unreacted ammonia.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative as a yellow crystalline solid.
Aromatization (Oxidation) Step:
-
Dissolve the synthesized 1,4-dihydropyridine in glacial acetic acid.
-
Add an oxidizing agent, such as nitric acid or ferric chloride, portion-wise while stirring at room temperature or with gentle heating.[11][12]
-
After the reaction is complete, pour the mixture over crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the pyridine product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Visualization: Hantzsch Synthesis Mechanism
The mechanism involves a sequence of classic organic reactions, culminating in the formation of the dihydropyridine ring.[10]
Caption: Mechanism of the Chichibabin Amination Reaction.
Chapter 4: The Expanding Synthetic Toolbox
The foundational work of Hantzsch and Chichibabin paved the way for numerous other synthetic methods and modern advancements that offer greater control, efficiency, and substrate scope.
| Year | Discovery / Method | Key Contributor(s) | Significance |
| 1849 | Isolation of Pyridine | Thomas Anderson | First documented isolation of the parent heterocycle from a natural source (bone oil). [3] |
| 1881 | Hantzsch Pyridine Synthesis | Arthur Hantzsch | First versatile, multi-component synthesis of substituted (dihydro)pyridines from simple acyclic precursors. [3][9][10] |
| 1914 | Chichibabin Amination | Aleksei Chichibabin | Landmark discovery of direct nucleophilic substitution (SNH) on the pyridine ring to produce aminopyridines. [13][14] |
| 1924 | Chichibabin Pyridine Synthesis | Aleksei Chichibabin | Economical condensation method using inexpensive aldehydes/ketones and ammonia; became an industrial workhorse. [3][4][15] |
| 1961 | Kröhnke Pyridine Synthesis | Fritz Kröhnke | A versatile method involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyls. [16] |
| Late 20th C. | Transition Metal Catalysis | Various | Development of cross-coupling reactions (e.g., Suzuki, Heck) to functionalize pre-formed pyridine rings with high precision. |
| 21st C. | C-H Activation | Various | Cutting-edge methods that bypass the need for pre-functionalized starting materials, allowing direct coupling at C-H bonds. [2] |
| Table 1: Key Milestones in the History of Pyridine Chemistry. |
Other notable classical methods include the Guareschi-Thorpe synthesis and the Kröhnke pyridine synthesis , which further expanded the range of substitution patterns available. [8][16][17]More recently, the advent of transition-metal-catalyzed cross-coupling reactions and direct C-H activation has revolutionized the synthesis of complex substituted pyridines, offering unparalleled precision and functional group tolerance. [2]
Chapter 5: Impact on Drug Discovery and Development
The development of robust synthetic routes directly enabled the exploration of substituted pyridines as therapeutic agents. The pyridine scaffold is now recognized as a "privileged structure" due to its frequent appearance in successful drugs across various disease areas. [6][18] The structural and electronic properties of the pyridine ring are key to its success:
-
Solubility: The basic nitrogen atom can be protonated, which often improves the water solubility of drug candidates. [7][19]* Metabolic Stability: The aromatic ring is generally stable to metabolic degradation. [5]* Binding Interactions: The nitrogen atom acts as a potent hydrogen bond acceptor, forming key interactions with protein targets. [7] The historical syntheses have direct links to major drug classes:
-
The Hantzsch synthesis directly produces 1,4-dihydropyridines, the core of a major class of cardiovascular drugs. [11]* The Chichibabin amination provides aminopyridines, which are key intermediates for countless drugs, including kinase inhibitors and antibacterials. [19]
Table 2: Examples of Landmark Drugs Containing a Substituted Pyridine Scaffold.Drug Name Therapeutic Class Significance of Pyridine Ring Nifedipine Calcium Channel Blocker The core 1,4-dihydropyridine structure, a direct product of the Hantzsch synthesis, is essential for activity. [11][20] Omeprazole Proton Pump Inhibitor Contains a substituted pyridine ring linked to a benzimidazole, crucial for its mechanism of action. [7] Isoniazid Antitubercular Agent A simple pyridine derivative (isonicotinic acid hydrazide) that is a first-line treatment for tuberculosis. [7] Imatinib (Gleevec) Kinase Inhibitor (Cancer) A complex molecule where a key aminopyridine fragment is responsible for critical hydrogen bonding in the kinase active site. [7] Amlodipine Calcium Channel Blocker A second-generation dihydropyridine antihypertensive drug derived from the Hantzsch scaffold. [7] Atazanavir Antiviral (HIV Protease Inhibitor) The pyridine ring serves as a key structural element contributing to the overall conformation and binding affinity. [5][7]
Conclusion
The history of substituted pyridines is a microcosm of the evolution of organic chemistry itself. It began with the isolation of a natural product, progressed through the development of elegant and powerful ring-construction and functionalization reactions, and has culminated in the modern era of precision synthesis driven by catalysis. The foundational discoveries of chemists like Anderson, Hantzsch, and Chichibabin were not merely academic exercises; they laid the essential groundwork for the development of life-saving medicines. For today's researchers, understanding this history provides not only a technical toolkit of synthetic methods but also a profound appreciation for the causal link between fundamental synthetic innovation and its transformative impact on human health.
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Arthur Rudolf Hantzsch. (n.d.). Britannica. Retrieved January 16, 2026, from [Link]
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Pyridine Synthesis: A Comprehensive Overview. (2026). V.Nimc. Retrieved January 16, 2026, from [Link]
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Pyridine. (n.d.). Britannica. Retrieved January 16, 2026, from [Link]
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The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]
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Pyridines. (n.d.). History Commons. Retrieved January 16, 2026, from [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved January 16, 2026, from [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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A Simple, Modular Synthesis of Substituted Pyridines. (2008). ACS Publications. Retrieved January 16, 2026, from [Link]
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Hantzsch's Pyridine Synthesis. (1949). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]
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Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids. (2025). Current Topics in Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
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Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (2010). ACS Publications. Retrieved January 16, 2026, from [Link]
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De novo Synthesis of Substituted Pyridines. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
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Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]
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An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. (2024). PubMed. Retrieved January 16, 2026, from [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. Retrieved January 16, 2026, from [Link]
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Newer biologically active pyridines: A potential review. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
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Pyridines and Imidazaopyridines With Medicinal Significance. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]
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Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. (2003). PubMed. Retrieved January 16, 2026, from [Link]
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theoretical properties of 3-Bromo-5-chloro-4-methoxypyridine
An In-depth Technical Guide to the Theoretical Properties of 3-Bromo-5-chloro-4-methoxypyridine
Executive Summary
3-Bromo-5-chloro-4-methoxypyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Its unique substitution pattern—featuring a pyridine core, two distinct halogen atoms (bromine and chlorine), and an electron-donating methoxy group—endows it with a nuanced reactivity profile that is ideal for complex organic synthesis. This guide provides a comprehensive analysis of the theoretical properties of this molecule, offering researchers and drug development professionals a foundational understanding of its electronic structure, predicted spectroscopic characteristics, and reactivity. By delving into the causality behind its synthetic utility, particularly its capacity for regioselective cross-coupling reactions, this document serves as a technical resource for leveraging this versatile building block in advanced molecular design.
Core Molecular Structure and Physicochemical Properties
The foundation of 3-Bromo-5-chloro-4-methoxypyridine's utility lies in its distinct molecular architecture. The pyridine ring, a common motif in medicinal chemistry, is substituted at key positions to control its electronic nature and provide specific reactive handles.[4] The methoxy group at the C4 position, para to the ring nitrogen, acts as a powerful electron-donating group through resonance, influencing the overall electron density of the aromatic system. This is contrasted by the inductive electron-withdrawing effects of the bromine and chlorine atoms at the C3 and C5 positions, respectively. This electronic push-pull relationship is central to its chemical behavior.
| Property | Value | Source(s) |
| CAS Number | 1214362-58-9 | [5] |
| Molecular Formula | C₆H₅BrClNO | [1][6] |
| Molecular Weight | 222.47 g/mol | (Calculated) |
| Monoisotopic Mass | 220.9243 Da | [6] |
| Appearance | Colorless to light yellow crystal or powder | [1] |
| Solubility | Low solubility in water; soluble in common organic solvents | [1] |
| Melting Point | 88-92°C | [1] |
| Predicted XLogP | 2.1 | [6] |
Theoretical Analysis of Electronic Properties and Reactivity
Computational studies on substituted pyridines provide a robust framework for understanding the theoretical underpinnings of 3-Bromo-5-chloro-4-methoxypyridine's reactivity.[7][8] The interplay of its substituents governs the molecule's electron distribution, basicity, and susceptibility to various chemical transformations.
Electron Density and Frontier Molecular Orbitals
The electronic character of the pyridine ring is significantly modulated by its substituents. The methoxy group donates electron density into the ring via its oxygen lone pair (a +M effect), which tends to increase the energy of the Highest Occupied Molecular Orbital (HOMO) and enrich the electron density at the ortho and para positions. Conversely, the electronegative bromine and chlorine atoms withdraw electron density through induction (a -I effect), lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and making the ring more electron-deficient overall compared to 4-methoxypyridine.
This electronic configuration suggests that the molecule's primary reactivity towards electrophiles will be diminished compared to simpler alkoxy-pyridines, while its susceptibility to nucleophilic attack may be enhanced. The nitrogen atom's lone pair remains the primary site of basicity.
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Methodological & Application
Application Note & Protocol: Site-Selective Suzuki-Miyaura Coupling of 3-Bromo-5-chloro-4-methoxypyridine
Abstract: This document provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-5-chloro-4-methoxypyridine. Substituted pyridines are cornerstone scaffolds in modern medicinal chemistry, and the targeted functionalization of dihalogenated precursors is a critical strategy for the efficient synthesis of complex molecular architectures. This application note details the mechanistic basis for site-selectivity, provides a robust, field-proven experimental protocol, and offers in-depth discussion on parameter optimization and troubleshooting to empower researchers in drug development and synthetic chemistry.
Introduction: Strategic Importance and Mechanistic Overview
The pyridine motif is a privileged structure in pharmaceuticals and agrochemicals, prized for its unique electronic properties and ability to engage in critical hydrogen bonding interactions. 3-Bromo-5-chloro-4-methoxypyridine is a highly valuable building block as it possesses two distinct halogen atoms, enabling sequential, site-selective cross-coupling reactions. This allows for the controlled, stepwise introduction of different substituents, a powerful tactic in the generation of molecular libraries for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2] The reaction typically joins an organoboron species (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[3][4] Its popularity stems from the mild reaction conditions, broad functional group tolerance, commercial availability of reagents, and the generation of non-toxic inorganic byproducts.[5]
The Principle of Site-Selectivity
For dihalogenated substrates like 3-bromo-5-chloro-4-methoxypyridine, the regiochemical outcome of the Suzuki coupling is governed by the relative rates of oxidative addition of the palladium catalyst to the C-X bonds. The C–Br bond is weaker and more polarizable than the C–Cl bond, leading to a significantly faster rate of oxidative addition at the C3 (bromo) position.[2][6] This intrinsic reactivity difference is the cornerstone of the protocol described herein, allowing for the selective formation of 3-aryl-5-chloro-4-methoxypyridine, preserving the C5-chloro position for subsequent downstream functionalization.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps:[1][3][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the pyridine, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[1]
-
Transmetalation: A base is required to activate the organoboron reagent, forming a more nucleophilic boronate species.[8][9] This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product and regenerating the catalytically active Pd(0) species.[4]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the selective Suzuki coupling at the C3 position of 3-bromo-5-chloro-4-methoxypyridine. Optimization may be required depending on the specific boronic acid used.
Materials and Reagents
-
Substrate: 3-Bromo-5-chloro-4-methoxypyridine (1.0 equiv.)
-
Coupling Partner: Arylboronic acid or arylboronic acid pinacol ester (1.2–1.5 equiv.)
-
Palladium Precatalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) OR Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2.5 mol%) with a suitable ligand.
-
Ligand (if using Pd₂(dba)₃): Triphenylphosphine [PPh₃] or an appropriate Buchwald ligand (e.g., XPhos) (2-4 mol% per Pd center).
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0–3.0 equiv.).
-
Solvent System: Anhydrous, degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v).
-
Equipment: Schlenk flask or reaction vial with a magnetic stir bar, condenser, inert gas line (Argon or Nitrogen), heating mantle or oil bath.
Step-by-Step Procedure
Figure 2: Experimental Workflow for Suzuki Coupling.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 3-bromo-5-chloro-4-methoxypyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and powdered potassium carbonate (2.0 equiv.).[10]
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10][11]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane followed by degassed water (a 4:1 ratio is a good starting point). The solvent volume should be sufficient to create a stirrable slurry (typically a 0.1 M concentration with respect to the limiting reagent).[12]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask. If using a Pd(II) source or a ligand-free Pd(0) source like Pd₂(dba)₃, add the appropriate phosphine ligand at this stage.
-
Reaction: Heat the mixture to 80–100 °C with vigorous stirring. The reaction progress should be monitored periodically by TLC or LC-MS. Reactions are typically complete within 2-12 hours.[12]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 3-aryl-5-chloro-4-methoxypyridine.
Parameter Optimization and Scientific Rationale
The success of a Suzuki coupling, especially with challenging heteroaromatic substrates, hinges on the careful selection of a synergistic set of components.
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Palladacycles | Pd(PPh₃)₄ is a Pd(0) source and can often be used directly. Pd(OAc)₂ and PdCl₂(dppf) are air-stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[3][7] For electron-rich pyridines, the nitrogen lone pair can coordinate to the palladium center and inhibit catalysis.[11][13] The choice of ligand is therefore critical. |
| Ligand | PPh₃, PCy₃, Buchwald Ligands (XPhos, SPhos), NHCs (IPr) | The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich aryl halides, bulky, electron-rich phosphine ligands (like XPhos or tBu₃P ) or N-heterocyclic carbenes (NHCs) are highly effective as they promote the oxidative addition step and prevent catalyst deactivation.[11][14][15] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base is crucial for activating the boronic acid.[8] K₂CO₃ is a common, effective choice in aqueous media. K₃PO₄ is a stronger base often used in anhydrous or low-water conditions and can be beneficial for less reactive systems.[16] Cs₂CO₃ is highly soluble and very effective but more expensive.[4] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O, THF/H₂O | A polar, aprotic solvent like dioxane or toluene is standard. The addition of water is critical for dissolving the inorganic base and facilitating the formation of the active boronate species.[6] The ratio can be optimized, but 4:1 to 10:1 (organic:water) is a common range.[10] |
| Boron Reagent | Boronic Acids, Boronic Esters (Pinacol, MIDA) | Boronic acids are most common. However, some are prone to protodeboronation (hydrolysis back to the arene).[17] In such cases, more stable pinacol (BPin) or MIDA boronate esters are excellent alternatives, as they are more robust.[9] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Catalyst poisoning by pyridine nitrogen. 3. Oxidative addition is too slow. | 1. Use a fresh bottle of catalyst or a precatalyst. 2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) to sterically hinder pyridine coordination.[11][15] 3. Increase temperature; switch to a more active catalyst system. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) source without efficient reduction. | 1. Improve the degassing procedure for solvents and ensure a strict inert atmosphere is maintained throughout the reaction.[11] 2. Use a Pd(0) source like Pd(PPh₃)₄ directly, or ensure conditions are suitable for in situ reduction.[7] |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions (hydrolysis). 2. Reaction temperature is too high or reaction time is too long. | 1. Switch to a more stable boronic ester derivative (e.g., pinacol or MIDA ester).[9] 2. Try milder conditions: lower temperature, a weaker base (e.g., NaHCO₃), or anhydrous conditions with K₃PO₄ or KF.[15][17] |
| Loss of Selectivity (Double Addition) | 1. Reaction conditions are too harsh (high temperature, long time). 2. Highly active catalyst system. | 1. Reduce the reaction temperature and monitor carefully to stop the reaction after mono-addition is complete. 2. Reduce catalyst loading or switch to a less active catalyst system (e.g., Pd(PPh₃)₄ if a more advanced system was used). |
Conclusion
The protocol outlined in this application note provides a validated and robust method for the site-selective Suzuki-Miyaura coupling of 3-bromo-5-chloro-4-methoxypyridine. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, researchers can efficiently synthesize 3-aryl-5-chloro-4-methoxypyridine intermediates. Understanding the mechanistic roles of the catalyst, ligand, base, and solvent allows for rational optimization and troubleshooting, accelerating the development of novel molecular entities for pharmaceutical and materials science applications.
References
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
- Buchwald, S. L., & Billingsley, K. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Powers, K. M., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(15), 2093-2106.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(17), 3785-3788.
- Bedford, R. B., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(22), 8947-8957.
- Boyle, T. J., et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 16(1), 120-123.
- Leadbeater, N. E., & Marco, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6397-6412.
- Ogiwara, Y., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
- Biscoe, M. R., & Buchwald, S. L. (2009). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 74(15), 5345-5349.
- Köhler, K., et al. (2006). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Buchwald, S. L., et al. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 124(45), 13524-13533.
-
ResearchGate. (2025). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. Retrieved from [Link]
- Lazar, S., et al. (2020). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron, 76(35), 131433.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
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Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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Application Notes and Protocols: Strategic Functionalization of 3-Bromo-5-chloro-4-methoxypyridine via Palladium-Catalyzed Cross-Coupling
Introduction: Unlocking the Potential of a Privileged Heterocyclic Scaffold
In the landscape of modern drug discovery and materials science, pyridine-based structures are of paramount importance due to their prevalence in biologically active compounds and functional materials.[1] 3-Bromo-5-chloro-4-methoxypyridine stands out as a particularly valuable and versatile building block. Its utility is derived from the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond. This inherent reactivity difference allows for the precise and selective functionalization at the 3-position of the pyridine ring, while leaving the C-Cl bond at the 5-position intact for subsequent transformations.
This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions for the selective modification of 3-Bromo-5-chloro-4-methoxypyridine. We will delve into the causality behind experimental design and provide field-proven, step-by-step protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are foundational methods for C-C and C-N bond formation, respectively.
Core Principle: The Palladium Catalytic Cycle
The success of these transformations hinges on a shared catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2] Understanding this fundamental process is critical for troubleshooting and optimizing reaction conditions.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forming C(sp²)-C(sp²) bonds, pairing an organoboron species with an organic halide.[3][4] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters. The low toxicity of the boron-containing byproducts also makes it a more environmentally benign choice compared to other organometallic coupling reactions.
Causality in Experimental Design
-
Palladium Precatalyst: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are excellent starting points.[5][6] Pd(PPh₃)₄ can be used directly as it contains Pd(0), while Pd(II) sources like Pd(dppf)Cl₂ are readily reduced in situ to the active Pd(0) species. The choice often depends on the complexity of the coupling partners.
-
Base: A base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[7] Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used. K₃PO₄ is often favored for its efficacy in a broad range of Suzuki couplings.
-
Solvent System: A mixture of an organic solvent and water is typical.[2] Solvents like 1,4-dioxane, THF, or DME are used to dissolve the organic components, while water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[2] Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Toluene/H₂O (5:1) | 100 | 85-95 |
| Thiophene-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 95 | 80-90 |
| Pyridine-4-boronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.5) | DMF/H₂O (5:1) | 110 | 75-85 |
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Bromo-5-chloro-4-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv), finely ground
-
1,4-Dioxane and Water (degassed)
-
Nitrogen or Argon gas (high purity)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-chloro-4-methoxypyridine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[5]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three to five times to ensure an inert atmosphere.[8]
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[5] The total solvent volume should be sufficient to create a solution concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Heating and Monitoring: Place the sealed flask into a preheated oil bath at 90 °C and stir vigorously.[5][8] Monitor the reaction's progress by TLC or LC-MS by periodically withdrawing small aliquots. The reaction is typically complete within 8-12 hours.[5]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis where aryl amine motifs are ubiquitous.[9][10] This reaction couples an aryl halide with a primary or secondary amine and has largely replaced harsher classical methods.[11][12]
Causality in Experimental Design
-
Palladium Precatalyst & Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or BrettPhos, are often required to promote the crucial reductive elimination step and prevent catalyst decomposition.[11] Precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly paired with these ligands.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[9] Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like LHMDS or K₃PO₄ can be used in specific cases.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are necessary to prevent quenching of the strong base and to ensure good solubility of the reaction components. Thorough degassing is mandatory.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Amine Partner | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | >90 |
| Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.4) | 1,4-Dioxane | 110 | 80-90 |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | THF | 80 | 85-95 |
| N-Methylpiperazine | Pd(OAc)₂ (2.5) | SPhos (5) | NaOtBu (1.5) | Toluene | 100 | >90 |
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
3-Bromo-5-chloro-4-methoxypyridine (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%) or a similar Pd(0) source
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous, degassed toluene
-
Nitrogen or Argon gas (high purity)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Reaction Setup (Inert Atmosphere): Inside a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst, the XPhos ligand, and sodium tert-butoxide to a dry Schlenk tube or reaction vial equipped with a stir bar.[13]
-
Reagent Addition: Add the anhydrous, degassed toluene. Stir the mixture at room temperature for 5-10 minutes. Add 3-Bromo-5-chloro-4-methoxypyridine, followed by the amine coupling partner (if liquid, add via syringe; if solid, add with the other solids in step 1).[13]
-
Heating and Monitoring: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously. Monitor the consumption of the starting material by LC-MS or GC. Reactions are often complete in 4-24 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding water. Dilute with a suitable organic solvent like ethyl acetate.
-
Extraction and Purification: Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional solvent. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography.
Experimental Workflow Visualization
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Other Key Cross-Coupling Reactions
While the Suzuki and Buchwald-Hartwig reactions are workhorses, other cross-coupling methods further expand the synthetic utility of 3-Bromo-5-chloro-4-methoxypyridine.
-
Sonogashira Coupling: This reaction introduces alkynyl groups by coupling with a terminal alkyne. It typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine). This method is invaluable for creating precursors to more complex heterocyclic systems or for applications in materials science.
-
Heck Reaction: The Heck reaction forms a new C-C bond by coupling with an alkene.[14] It allows for the vinylation of the pyridine ring, producing substituted styrenes or acrylates.[15] Reaction conditions typically involve a palladium catalyst, a base (often organic, like Et₃N), and a polar aprotic solvent like DMF or NMP.
Conclusion
3-Bromo-5-chloro-4-methoxypyridine is a powerful synthetic intermediate whose full potential is realized through the strategic application of palladium-catalyzed cross-coupling reactions. The selective activation of the C-Br bond provides a reliable handle for introducing a diverse array of carbon and nitrogen substituents. The protocols and principles outlined in this guide offer robust starting points for researchers and drug development professionals, enabling the efficient and predictable synthesis of novel functionalized pyridines. Mastery of these techniques is essential for accelerating discovery in medicinal chemistry and beyond.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 16, 2026, from [Link]
-
Kerr, N. A. R., & St. Denis, J. D. (2020). Cross-Coupling of Heteroatomic Electrophiles. Chemical Reviews, 120(24), 13413–13489. [Link]
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Fowler, J. M., Britton, E., Pask, C. M., & Willans, C. E. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758–7763. [Link]
- de Vries, J. G., & Elsevier. (2007). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In R. A. Sheldon, I. Arends, & U. Hanefeld (Eds.)
-
Fairhurst, R. A., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
-
Worthington, R. J., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9367–9379. [Link]
-
Daugulis, O. (2014). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 114(21), 10580-10640. [Link]
-
Wang, F., et al. (2022). Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction. Nature Communications, 13(1), 5628. [Link]
-
Ozerov, O. V., et al. (2022). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society, 144(4), 1729-1740. [Link]
-
Škoch, K., et al. (2023). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, 52(1), 169-182. [Link]
-
van der Pijl, F., et al. (2020). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. The Journal of Organic Chemistry, 85(1), 567-576. [Link]
-
Fairhurst, R. A., et al. (2020). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 142(4), 1849-1863. [Link]
-
Procter, D. J., et al. (2021). Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes. Organic & Biomolecular Chemistry, 19(1), 59-63. [Link]
-
Reek, J. N. H., et al. (2019). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn···pyridine interactions. Faraday Discussions, 220, 201-217. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6376-6391. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved January 16, 2026, from [Link]
-
Uchiyama, M., et al. (2023). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][2][16]oxazines by intramolecular Hiyama coupling. Chemical Science, 14(3), 637-642. [Link]
-
IntechOpen. (2022). Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. [Link]
-
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Sigman, M. S., & Toste, F. D. (2018). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Accounts of Chemical Research, 51(8), 1837-1847. [Link]
-
Beilstein Journals. (2019). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved January 16, 2026, from [Link]
-
University of Zurich. (2020). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ZORA (Zurich Open Repository and Archive). [Link]
-
MDPI. (2023). The Role of Catalysts in Functionalization of C-H and C-C Bonds. [Link]
-
Al-Masri, O. A., et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 16, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 16, 2026, from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 16, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 16, 2026, from [Link]
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- 16. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Utilization of 3-Bromo-5-chloro-4-methoxypyridine in Modern Medicinal Chemistry
Introduction: The Strategic Value of Polysubstituted Pyridines
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its presence in numerous FDA-approved drugs is a testament to its versatile nature, acting as a bioisostere for phenyl rings while offering a key hydrogen bond accepting nitrogen atom, which is pivotal for molecular recognition at biological targets. However, the true potential of the pyridine core is unlocked through precise functionalization.
3-Bromo-5-chloro-4-methoxypyridine is a highly valuable, albeit underexplored, building block that offers medicinal chemists a unique combination of reactive handles and modulating substituents.[1][2] This guide provides an in-depth analysis of its applications, focusing on the causality behind synthetic choices and providing robust, field-proven protocols for its deployment in drug discovery programs.
The strategic arrangement of substituents on this pyridine ring is key to its utility:
-
The Pyridine Nitrogen: Acts as a crucial hydrogen bond acceptor, often interacting with the "hinge region" of protein kinases.
-
C3-Bromine: The primary reactive site for metal-catalyzed cross-coupling reactions. The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, allowing for highly selective functionalization at this position under carefully controlled conditions.[3]
-
C5-Chlorine: A secondary reactive site. Its lower reactivity relative to bromine enables sequential, site-selective derivatization, a powerful strategy for building molecular complexity.
-
C4-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring. Furthermore, it can improve metabolic stability by blocking a potential site of oxidation and can influence compound conformation and solubility.
This combination of features makes 3-Bromo-5-chloro-4-methoxypyridine an ideal starting point for generating diverse libraries of compounds for screening and lead optimization.[1][4]
Core Applications in Drug Discovery Programs
The primary utility of 3-Bromo-5-chloro-4-methoxypyridine is as a versatile scaffold for constructing molecules targeting a range of diseases. Its structure is particularly amenable to the synthesis of kinase inhibitors, a major class of oncology drugs.
Kinase Inhibitor Scaffolds
Protein kinases are a critical class of enzymes often dysregulated in cancer. Small molecule inhibitors typically bind to the ATP pocket. The 3-Bromo-5-chloro-4-methoxypyridine scaffold can be elaborated to present functionalities that occupy this pocket and interact with key residues.
Caption: Conceptual model of a kinase inhibitor derived from the scaffold.
The workflow involves an initial cross-coupling at the C3-bromo position to install a group that occupies a hydrophobic pocket, followed by a second functionalization at the C5-chloro position to fine-tune selectivity or improve physicochemical properties.
Exploring Structure-Activity Relationships (SAR)
The differential reactivity of the two halogen atoms is a significant advantage for systematic SAR exploration. A common synthetic intermediate can be created via a reaction at the C3-position, which can then be used in a divergent series of reactions at the C5-position to rapidly generate a library of related compounds. This approach is highly efficient for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Experimental Protocols: A Guide to Synthetic Execution
The following protocols are designed to be self-validating, with clear steps and explanations for the underlying chemical principles. They represent standard, robust methods for the functionalization of 3-Bromo-5-chloro-4-methoxypyridine.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position
This protocol details the palladium-catalyzed cross-coupling of an arylboronic acid with the more reactive C3-bromo position.
Principle of Selectivity: The oxidative addition of the palladium(0) catalyst to the C-Br bond is kinetically favored over the stronger, less reactive C-Cl bond. This allows for selective C-C bond formation at C3 at moderate temperatures.
Materials:
-
3-Bromo-5-chloro-4-methoxypyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask, add 3-Bromo-5-chloro-4-methoxypyridine, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.
-
Evacuation and Backfill: Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst which is formed in situ.
-
Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe. Degassing (e.g., by sparging with argon for 20 minutes) removes dissolved oxygen.
-
Reaction Execution: Heat the mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine to remove residual water and inorganic salts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Table 1: Reactivity Comparison and Orthogonal Synthesis
| Position | Halogen | Relative Reactivity | Typical Coupling Reaction | Common Catalyst System | Typical Temperature |
| C3 | Bromine | High | Suzuki-Miyaura | PdCl₂(dppf) or Pd(PPh₃)₄ | 80-100 °C |
| C5 | Chlorine | Low | Buchwald-Hartwig | Pd₂(dba)₃ + XPhos/RuPhos | 100-120 °C |
This differential reactivity, as summarized in the table, is the cornerstone of this building block's utility, enabling a planned, sequential approach to complex molecule synthesis.[3]
Protocol 2: Buchwald-Hartwig Amination at the C5-Position
This protocol is for the subsequent functionalization of the C5-chloro position on a product from Protocol 1, installing a crucial C-N bond.
Principle of Reactivity: The C-Cl bond, while less reactive, can be activated for C-N coupling using a more electron-rich and sterically hindered phosphine ligand (like XPhos) and a stronger base. The higher temperature provides the necessary activation energy.
Materials:
-
3-Aryl-5-chloro-4-methoxypyridine (from Protocol 1, 1.0 eq)
-
Primary or Secondary Amine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.04 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.10 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous Toluene, degassed
Step-by-Step Methodology:
-
Inert Setup: In a glovebox or under a nitrogen atmosphere, combine the 3-Aryl-5-chloro-4-methoxypyridine, Pd₂(dba)₃, XPhos, and NaOtBu in a dry reaction tube.
-
Reagent Addition: Add the anhydrous, degassed toluene, followed by the amine.
-
Reaction Execution: Seal the tube tightly and heat the mixture to 110 °C in a pre-heated oil bath.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash chromatography.
Synthetic Strategy Visualization
The power of this reagent lies in its capacity for divergent synthesis from a common intermediate.
Caption: Divergent synthetic workflow using 3-Bromo-5-chloro-4-methoxypyridine.
Conclusion
3-Bromo-5-chloro-4-methoxypyridine is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its pre-installed functional handles, governed by predictable and differential reactivity, allow for the rapid and efficient construction of complex molecular architectures. By understanding the principles behind its reactivity and employing robust, validated protocols, research scientists can significantly enhance their ability to generate novel and potent therapeutic candidates.
References
- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Bromo-5-methoxypyridine. Retrieved from [Link]
-
ChemBK. (2024). pyridine, 3-bromo-5-chloro-4-methoxy-. Retrieved from [Link]
- BenchChem. (2025). A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis.
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The Strategic Application of 3-Bromo-5-chloro-4-methoxypyridine in the Synthesis of Next-Generation Agrochemicals
Introduction: A Versatile Scaffold for Modern Crop Protection
In the landscape of modern agrochemical research and development, the pyridine ring stands as a cornerstone scaffold, integral to the efficacy of numerous commercial fungicides, herbicides, and insecticides. Its unique electronic properties and metabolic stability make it a favored toxophore among agricultural chemists. Within this class of compounds, 3-Bromo-5-chloro-4-methoxypyridine has emerged as a particularly valuable and versatile building block. The strategic placement of its functional groups—a reactive bromine atom, a stabilizing chlorine atom, and a methoxy group that modulates the ring's electronics—offers a powerful toolkit for the synthesis of novel active ingredients.
The bromine atom at the 3-position serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This capability is fundamental to the construction of complex agrochemical candidates with tailored physicochemical properties and enhanced biological activity. This guide provides an in-depth exploration of the applications of 3-Bromo-5-chloro-4-methoxypyridine in agrochemical synthesis, complete with detailed protocols and the scientific rationale underpinning its use.
Application in Fungicide Synthesis: A Case Study in Rational Design
While the direct synthesis of a commercialized agrochemical from 3-Bromo-5-chloro-4-methoxypyridine may not be extensively documented in publicly available literature, its utility can be effectively demonstrated through the synthesis of novel fungicidal compounds. The pyridine moiety is a key component of many successful fungicides, including strobilurin analogues, which are known inhibitors of mitochondrial respiration in fungi. The following sections detail a representative, multi-step synthesis of a potential pyridyl-thiazole fungicide, illustrating a chemically sound application of 3-Bromo-5-chloro-4-methoxypyridine.
Synthetic Pathway Overview
The following diagram outlines the synthetic route from 3-Bromo-5-chloro-4-methoxypyridine to a hypothetical, yet plausible, fungicidal agent.
Caption: Synthetic pathway for a novel fungicide candidate.
Detailed Experimental Protocols
Step 1: Cyanation of 3-Bromo-5-chloro-4-methoxypyridine
This initial step transforms the bromo-substituent into a nitrile group, which is a versatile precursor for further functionalization.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 3-Bromo-5-chloro-4-methoxypyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add copper(I) cyanide (1.1 eq) to the solution.
-
Reaction Conditions: Under a nitrogen atmosphere, heat the reaction mixture to 150 °C and stir for 18 hours. The high temperature is necessary to drive the nucleophilic substitution of the aryl bromide.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride and concentrated hydrochloric acid. Stir for 1 hour to quench the reaction and complex with any residual cyanide. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Chloro-4-methoxynicotinonitrile.
Step 2: Thionation to Form a Thioamide
The nitrile is converted to a thioamide, a key intermediate for the construction of the thiazole ring.
-
Thionation: Dissolve the crude 5-Chloro-4-methoxynicotinonitrile in a mixture of pyridine and triethylamine. Bubble hydrogen sulfide gas through the solution for 6 hours.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford 5-Chloro-4-methoxypyridine-3-carbothioamide.
Step 3: Hantzsch Thiazole Synthesis
A classic cyclization reaction to form the core thiazole heterocycle.
-
Reaction Setup: In a round-bottom flask, suspend 5-Chloro-4-methoxypyridine-3-carbothioamide (1.0 eq) in ethanol.
-
Reagent Addition: Add ethyl bromopyruvate (1.1 eq) to the suspension.
-
Reaction Conditions: Reflux the mixture for 4 hours.
-
Work-up and Saponification: Cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq) in water. Stir at room temperature for 2 hours to hydrolyze the ester.
-
Isolation: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 3-4. Collect the resulting precipitate by filtration, wash with water, and dry to yield 2-(5-Chloro-4-methoxypyridin-3-yl)thiazole-4-carboxylic acid.
Step 4: Amide Coupling to Yield the Final Product
The final step involves coupling the carboxylic acid with a selected amine to produce the target fungicide candidate.
-
Reaction Setup: To a solution of 2-(5-Chloro-4-methoxypyridin-3-yl)thiazole-4-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF to form the acid chloride in situ.
-
Reaction Conditions: Stir the mixture at room temperature for 2 hours.
-
Amidation: In a separate flask, dissolve the desired amine (e.g., 2,6-dichloroaniline) (1.1 eq) and triethylamine (2.0 eq) in DCM. Cool this solution to 0 °C and add the previously prepared acid chloride solution dropwise.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the final fungicidal candidate.
Quantitative Data Summary
| Step | Product | Starting Material | Molar Ratio (SM:Reagent) | Solvent | Yield (%) | Purity (%) |
| 1 | 5-Chloro-4-methoxynicotinonitrile | 3-Bromo-5-chloro-4-methoxypyridine | 1:1.1 | DMF | ~70 | >95 (by GC-MS) |
| 2 | 5-Chloro-4-methoxypyridine-3-carbothioamide | 5-Chloro-4-methoxynicotinonitrile | N/A | Pyridine/Triethylamine | ~65 | >90 (by LC-MS) |
| 3 | 2-(5-Chloro-4-methoxypyridin-3-yl)thiazole-4-carboxylic acid | 5-Chloro-4-methoxypyridine-3-carbothioamide | 1:1.1 | Ethanol | ~80 | >98 (by HPLC) |
| 4 | Final Fungicide Candidate | 2-(5-Chloro-4-methoxypyridin-3-yl)thiazole-4-carboxylic acid | 1:1.1 (Amine) | DCM | ~75 | >98 (by HPLC) |
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The true power of 3-Bromo-5-chloro-4-methoxypyridine as a synthetic intermediate lies in its suitability for a range of palladium-catalyzed cross-coupling reactions. These reactions are indispensable tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. This is a widely used method for the synthesis of biaryl and heteroaryl compounds, which are common motifs in agrochemicals.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Materials:
-
3-Bromo-5-chloro-4-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (degassed)
-
-
Procedure:
-
To a dry Schlenk flask, add 3-Bromo-5-chloro-4-methoxypyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion: An Indispensable Tool for Agrochemical Innovation
3-Bromo-5-chloro-4-methoxypyridine stands out as a highly valuable and versatile intermediate in the synthesis of novel agrochemicals. Its unique substitution pattern allows for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, which are pivotal in modern agrochemical discovery. The ability to introduce diverse functionalities onto the pyridine core enables the fine-tuning of a molecule's biological activity, metabolic stability, and physicochemical properties. The protocols and strategies outlined in this guide provide a solid foundation for researchers and scientists to leverage the potential of this powerful building block in the development of the next generation of crop protection agents.
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Synthesis with 3-Bromo-5-chloro-2-methoxypyridine: A Manufacturer's Perspective. [Link]
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Tanaka, K. et al. Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. Pest Management Science65 (9), 988-994 (2009). [Link]
- Google Patents.
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Song, H. et al. Synthesis and Herbicidal Activity of Novel 4-Acyl-2,5-disubstituted-3-hydroxypyrazoles and 4-Arylcarbonyl-3-substitutedisoxazol-5-ones. Journal of Heterocyclic Chemistry50 (6), 1381-1385 (2013). [Link]
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Li, M. et al. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules28 (21), 7363 (2023). [Link]
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Fu, Y. et al. Discovery, herbicidal activity evaluation, and mechanism of action of Heteroaryl chalcones as novel HPPD inhibitors. Pesticide Biochemistry and Physiology202 , 106820 (2025). [Link]
-
MDPI. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-5-chloro-4-methoxypyridine
A Senior Application Scientist's Guide to Navigating Regioselectivity and Optimizing C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has proven indispensable in medicinal chemistry and materials science, where arylamine and heteroarylamine moieties are prevalent structural motifs in a vast array of functional molecules.[2][4] This guide offers a detailed exploration of the Buchwald-Hartwig amination applied to a challenging substrate, 3-Bromo-5-chloro-4-methoxypyridine, with a focus on achieving high regioselectivity and yield.
The Challenge of Regioselectivity in Dihalogenated Pyridines
The amination of dihalogenated pyridines such as 3-Bromo-5-chloro-4-methoxypyridine presents a significant synthetic challenge: controlling which halogen undergoes substitution. The relative reactivity of aryl halides in the oxidative addition step of the Buchwald-Hartwig catalytic cycle typically follows the trend I > Br > Cl.[5] However, this can be influenced by the electronic and steric environment of the C-X bond. In the case of 3-Bromo-5-chloro-4-methoxypyridine, the C-Br bond at the 3-position is generally more reactive towards oxidative addition to the Pd(0) catalyst than the C-Cl bond at the 5-position. This preferential reactivity forms the basis for achieving regioselective amination at the C-3 position.
Understanding the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. A grasp of these fundamental steps is crucial for troubleshooting and optimizing the reaction.[1][3][6][7]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[7][8] For 3-Bromo-5-chloro-4-methoxypyridine, this step is the primary determinant of regioselectivity.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2]
-
Reductive Elimination: The final step involves the formation of the C-N bond as the desired arylamine product is eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material. The choice of a bulky, electron-rich phosphine ligand is critical to promote the desired reductive elimination and suppress this and other unwanted side reactions.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Regioselective Amination of 3-Bromo-5-chloro-4-methoxypyridine
This protocol details a general procedure for the selective amination at the 3-position of 3-Bromo-5-chloro-4-methoxypyridine with a representative amine. Optimization may be required for different amine substrates.
Materials and Reagents
-
3-Bromo-5-chloro-4-methoxypyridine (1.0 equiv)
-
Amine (e.g., Morpholine, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Syringes and needles
-
Standard glassware for workup and purification
Reaction Setup and Procedure
Caption: Experimental workflow for the Buchwald-Hartwig amination.
-
Inert Atmosphere: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand. Seal the flask and replace the atmosphere with an inert gas by evacuating and backfilling with argon or nitrogen three times.
-
Reagent Addition: Under the inert atmosphere, add the base and 3-Bromo-5-chloro-4-methoxypyridine.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe. Finally, add the amine to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[5]
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 3-amino-5-chloro-4-methoxypyridine derivative.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommended | Rationale & Optimization Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd(0) or Pd(II) sources can be used. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[5][6] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos) | The ligand stabilizes the palladium catalyst, promotes oxidative addition, and facilitates reductive elimination.[1][6] The choice of ligand is critical and often substrate-dependent. |
| Base | NaOt-Bu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine.[5] NaOt-Bu is a common choice, but weaker bases like K₃PO₄ may be necessary for base-sensitive substrates.[6] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed aprotic solvents are typically used.[5] The choice of solvent can affect solubility and reaction rate. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, but can also lead to side product formation.[5] |
| Amine | Primary or Secondary Amines | The nature of the amine can significantly impact the reaction. Heterocyclic amines can sometimes be challenging coupling partners.[5][9] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor quality reagents/solvent. | Ensure an inert atmosphere is maintained. Use fresh, high-purity reagents and anhydrous, degassed solvents. Increase the reaction temperature or try a different catalyst/ligand system. |
| Poor Regioselectivity | Reaction conditions are too harsh, leading to reaction at the C-Cl position. | Lower the reaction temperature. Screen different ligands that may offer higher selectivity. |
| Hydrodehalogenation Side Product | β-hydride elimination. | Use a bulkier phosphine ligand to sterically hinder this pathway. |
| Catalyst Decomposition | Presence of oxygen or other impurities. | Maintain a strict inert atmosphere throughout the reaction. Purify all reagents and solvents before use. |
Conclusion
The Buchwald-Hartwig amination of 3-Bromo-5-chloro-4-methoxypyridine is a powerful transformation that, with careful control of reaction parameters, can be employed to regioselectively synthesize valuable 3-amino-5-chloro-4-methoxypyridine derivatives. A thorough understanding of the reaction mechanism and the role of each component is paramount for achieving high yields and selectivity. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully implement this important C-N bond-forming reaction in their synthetic endeavors.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
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Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane - Wiley Online Library. Available at: [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of Halogenated Methoxypyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Halogenated methoxypyridines are a critical class of heterocyclic building blocks in modern medicinal chemistry and drug development. Their unique electronic properties and versatile reactivity make them indispensable intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of robust and scalable methodologies for the synthesis of halogenated methoxypyridines. We will delve into the mechanistic underpinnings of various synthetic strategies, present detailed, field-tested protocols for their large-scale production, and discuss critical aspects of process safety, and analytical quality control. The information herein is intended to empower researchers and process chemists to make informed decisions in the design and execution of efficient and cost-effective synthetic routes.
Introduction: The Strategic Importance of Halogenated Methoxypyridines
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of methoxy and halogen substituents onto the pyridine ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic profile, and binding affinity to biological targets. The methoxy group, an electron-donating substituent, can modulate the basicity of the pyridine nitrogen, a feature that can be crucial for optimizing drug-receptor interactions and pharmacokinetic properties.[1][2] Halogen atoms, on the other hand, serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and can also enhance binding affinity through halogen bonding.
The judicious placement of these functional groups is paramount in drug design. Consequently, the development of scalable and regioselective synthetic methods for accessing diverse halogenated methoxypyridine isomers is a key focus in process chemistry. This document will provide practical guidance on navigating the synthetic landscape for these valuable intermediates.
Core Synthetic Strategies: A Mechanistic Perspective
The approach to synthesizing a specific halogenated methoxypyridine is dictated by the desired substitution pattern and the availability of starting materials. Broadly, the strategies can be categorized into two main approaches:
-
Halogenation of a pre-formed methoxypyridine: This is often the most direct route when the corresponding methoxypyridine is commercially available and the electronic properties of the methoxy group can direct the halogenation to the desired position.
-
Introduction of the methoxy group onto a halogenated pyridine: This strategy is employed when the required halogenated pyridine is more accessible or when the desired isomer cannot be obtained through direct halogenation of a methoxypyridine.
Electrophilic Halogenation of Methoxypyridines
The methoxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. However, the pyridine nitrogen is deactivating, which can make direct halogenation challenging and sometimes lead to mixtures of products.[3] The choice of halogenating agent and reaction conditions is critical to achieve high regioselectivity and yield.
Common halogenating agents include:
-
Bromination: N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated pyridines.[4] The reaction can be carried out in various solvents, and the regioselectivity is influenced by the position of the methoxy group.
-
Chlorination: N-Chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂) are common chlorinating agents. The reactivity and selectivity can be tuned by the choice of reagent and the addition of catalysts.
-
Fluorination: Direct electrophilic fluorination is often challenging due to the high reactivity of fluorinating agents. More commonly, fluorinated methoxypyridines are synthesized via diazotization-fluorination sequences (e.g., Balz-Schiemann reaction) or by nucleophilic substitution with a fluoride source.[5]
-
Iodination: N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich pyridines.
The general mechanism for electrophilic halogenation involves the attack of the electron-rich pyridine ring on the electrophilic halogen species, followed by deprotonation to restore aromaticity.
Caption: General workflow for electrophilic halogenation.
Nucleophilic Aromatic Substitution (SNAr)
This strategy involves the displacement of a halide or other suitable leaving group from a di- or polyhalogenated pyridine with a methoxide source, typically sodium methoxide. The reaction is facilitated by the electron-withdrawing nature of the pyridine ring and the other halogen substituent(s). This is a very common and industrially scalable method.[6]
The general mechanism involves the nucleophilic attack of the methoxide ion on the carbon atom bearing the leaving group, forming a Meisenheimer complex. Subsequent elimination of the leaving group yields the desired methoxypyridine.
Caption: General workflow for SNAr synthesis.
Detailed Application Notes and Protocols
The following protocols are representative examples for the large-scale synthesis of halogenated methoxypyridines. These should be considered as a starting point and may require optimization based on the specific substrate and available equipment.
Synthesis of 3-Bromo-5-methoxypyridine via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine and sodium methoxide, a common and scalable method.[6][7]
Reaction: 3,5-Dibromopyridine + Sodium Methoxide → 3-Bromo-5-methoxypyridine + Sodium Bromide
Materials:
-
3,5-Dibromopyridine
-
Sodium methoxide (or prepared in situ from sodium metal and methanol)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Methanol, anhydrous
-
Sodium metal (if preparing sodium methoxide in situ)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (for workup)
-
Ice
Protocol 1: Using pre-made sodium methoxide
This protocol is adapted from established literature procedures.[8]
-
Reaction Setup: To a dry reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous DMF.
-
Reagent Addition: Add sodium methoxide to the DMF with stirring.
-
Substrate Addition: Add 3,5-dibromopyridine to the reaction mixture.
-
Reaction: Heat the mixture to 70-90°C and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 1-4 hours.[8]
-
Work-up: Cool the reaction mixture to room temperature and slowly pour it into an ice/water mixture to precipitate the product.[6]
-
Isolation: Collect the precipitate by filtration and wash the filter cake with water.
-
Drying: Dry the product under vacuum to yield 3-bromo-5-methoxypyridine as an off-white solid.
Protocol 2: In situ preparation of sodium methoxide
This protocol details the synthesis using sodium methoxide prepared from sodium and methanol.[6][7]
-
Preparation of Sodium Methoxide: Under a dry nitrogen atmosphere, carefully add sodium pellets portion-wise to anhydrous methanol in a suitable reaction vessel. The reaction is exothermic and generates hydrogen gas, so proper venting is essential.
-
Solvent Removal: Once all the sodium has reacted, evaporate the methanol to dryness. To ensure complete removal of water, azeotropically distill the residue with toluene.[7]
-
Reaction Setup: To the vessel containing the dry sodium methoxide, add anhydrous DMF.
-
Substrate Addition: Add 3,5-dibromopyridine to the reaction mixture.
-
Reaction and Work-up: Follow steps 4-7 from Protocol 1.
| Parameter | Protocol 1 (from NaOMe) | Protocol 2 (from NaH and MeOH) |
| Starting Material | 3,5-Dibromopyridine | 3,5-Dibromopyridine |
| Reagent | Sodium Methoxide | 60% Sodium Hydride and Methanol |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Temperature | 70°C | 90°C |
| Reaction Time | 4 hours | 1 hour |
| Yield | 62% | 73% |
| Purification | Filtration and drying | Extraction and Silica Gel Chromatography |
Table 1: Comparative data for the synthesis of 3-Bromo-5-methoxypyridine.[6][7]
Synthesis of 2-Chloro-4-methoxypyridine
2-Chloro-4-methoxypyridine is a valuable intermediate in organic synthesis.[9] One common synthetic route involves the chlorination of 4-methoxypyridine.
Materials:
-
4-Methoxypyridine
-
Chlorinating agent (e.g., N-Chlorosuccinimide)
-
Suitable solvent (e.g., acetonitrile, dichloromethane)
Protocol:
-
Reaction Setup: In a reaction vessel, dissolve 4-methoxypyridine in the chosen solvent.
-
Reagent Addition: Add the chlorinating agent portion-wise to the solution, maintaining the temperature as required.
-
Reaction: Stir the mixture at the appropriate temperature and monitor for completion.
-
Work-up: After the reaction is complete, quench any remaining chlorinating agent. The work-up procedure will depend on the specific reagents and solvent used but typically involves washing with aqueous solutions to remove byproducts.
-
Purification: The crude product is then purified, for example, by distillation or chromatography, to yield 2-chloro-4-methoxypyridine.[10]
Safety and Handling Precautions
The synthesis of halogenated methoxypyridines involves the use of hazardous materials that require strict safety protocols.
-
Halogenating Agents: Many halogenating agents are corrosive, toxic, and/or moisture-sensitive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Pyridines: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[12] They are also flammable.[13]
-
Reagents: Sodium metal reacts violently with water. Sodium hydride is a flammable solid. Handle these reagents under an inert atmosphere.
-
Solvents: Many organic solvents used in these syntheses are flammable and can be harmful. Use in a well-ventilated area and away from ignition sources.[14]
General Safety Practices:
-
Conduct a thorough risk assessment before starting any new procedure.
-
Ensure that appropriate fire safety equipment is readily available.
-
Ground and bond containers when transferring flammable liquids to prevent static discharge.[11]
-
Dispose of all chemical waste in accordance with local regulations.
Analytical Quality Control
Robust analytical methods are essential to ensure the quality, purity, and consistency of the synthesized halogenated methoxypyridines.[15]
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for assessing the purity of the final product and for monitoring reaction progress. A validated HPLC method can provide accurate quantitative data.[16]
-
Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is suitable for the analysis of volatile pyridine derivatives.[17]
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for structural elucidation and confirming the identity of the synthesized compound.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the product and can be used to identify impurities.
-
-
Method Validation: All analytical methods used for quality control should be properly validated to ensure they are accurate, precise, specific, and robust.[18][19]
Conclusion and Future Outlook
The large-scale synthesis of halogenated methoxypyridines is a well-established field, with numerous reliable and scalable methods available. The choice of synthetic route depends on a careful consideration of factors such as cost, availability of starting materials, desired regioselectivity, and process safety. As the demand for novel and complex APIs continues to grow, the development of even more efficient, green, and cost-effective methods for the synthesis of these crucial building blocks will remain an active area of research. Advances in catalysis, flow chemistry, and process analytical technology are expected to play a significant role in shaping the future of this important area of synthetic chemistry.
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Application Notes & Protocols: The Strategic Utility of 3-Bromo-5-chloro-4-methoxypyridine in Pharmaceutical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous approved therapeutic agents. The strategic functionalization of this ring system is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties.[1] 3-Bromo-5-chloro-4-methoxypyridine has emerged as a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and agrochemical development.[2][3]
Its utility is rooted in the distinct chemical reactivity conferred by its substituents. The pyridine ring is adorned with a methoxy group and two different halogen atoms—bromine and chlorine—at specific positions. This arrangement is not arbitrary; it is a carefully designed platform for regioselective chemical modifications. The inherent difference in the bond strength of the C-Br and C-Cl bonds allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This enables chemists to introduce diverse molecular fragments sequentially, providing a powerful tool for building molecular libraries and optimizing lead compounds.[1][4]
This document serves as a technical guide to the applications of 3-Bromo-5-chloro-4-methoxypyridine, providing detailed protocols for key synthetic transformations and explaining the causality behind the experimental choices.
Physicochemical & Safety Profile
A clear understanding of the physical properties and safety considerations is essential before incorporating any building block into a synthetic workflow.
Table 1: Physicochemical Properties of 3-Bromo-5-chloro-4-methoxypyridine
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClNO | [5] |
| Molecular Weight | 222.47 g/mol | [5] |
| Appearance | Colorless to light yellow crystal or powder | [6] |
| Melting Point | 88-92°C | [6] |
| Solubility | Low solubility in water; soluble in common organic solvents | [6] |
| CAS Number | 1214362-58-9 | [7] |
Safety Information: 3-Bromo-5-chloro-4-methoxypyridine is an irritant to the skin and eyes.[6] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The primary utility of 3-Bromo-5-chloro-4-methoxypyridine lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The key to its versatility is the differential reactivity of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a Pd(0) catalyst. This allows for the selective functionalization at the 3-position while leaving the chlorine atom at the 5-position intact for subsequent transformations.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone reaction in medicinal chemistry for the formation of C-C bonds, particularly for creating biaryl structures common in kinase inhibitors and other drug classes.[4][8]
Reaction Principle: The reaction involves the coupling of the heteroaryl halide (3-Bromo-5-chloro-4-methoxypyridine) with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[9] The catalytic cycle proceeds through three main steps: oxidative addition of the C-Br bond to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9][10]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The formation of C-N bonds is fundamental to pharmaceutical synthesis, as the amine functional group is prevalent in a vast number of biologically active compounds.[11] The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for constructing these bonds, offering broad substrate scope and functional group tolerance where traditional methods may fail.[12][13][14]
Reaction Principle: This reaction couples the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[11] The mechanism is analogous to the Suzuki coupling, involving oxidative addition of the C-Br bond to Pd(0), coordination and deprotonation of the amine to form a palladium-amido complex, and subsequent reductive elimination to yield the N-substituted product and regenerate the active catalyst.[11][13] The choice of ligand is critical and often requires screening to achieve optimal results.[12]
Advanced Synthetic Strategy: Sequential Functionalization
The true power of 3-Bromo-5-chloro-4-methoxypyridine as a building block is realized in sequential coupling strategies. By carefully selecting catalysts and reaction conditions, a chemist can first perform a cross-coupling reaction at the more reactive C-Br bond (position 3), isolate the product, and then perform a second, different cross-coupling reaction at the less reactive C-Cl bond (position 5). This approach allows for the controlled and divergent synthesis of highly substituted pyridine derivatives from a single starting material, which is highly advantageous for structure-activity relationship (SAR) studies.
Detailed Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and reaction scales. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling at the C-3 Position
This protocol describes a typical procedure for coupling an arylboronic acid at the C-Br position.
Materials:
-
3-Bromo-5-chloro-4-methoxypyridine (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[4]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)[1]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene)[4]
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-Bromo-5-chloro-4-methoxypyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 3-aryl-5-chloro-4-methoxypyridine.[4]
Protocol 2: Buchwald-Hartwig Amination at the C-3 Position
This protocol provides a general method for C-N bond formation at the C-Br position.
Materials:
-
3-Bromo-5-chloro-4-methoxypyridine (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)[11]
-
Phosphine ligand (e.g., XPhos, 4 mol%)[11]
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq)[11]
-
Anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M)[11]
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask, add the palladium precursor and the phosphine ligand. Seal the flask and establish an inert atmosphere by evacuating and backfilling three times.
-
Reagent Addition: Under the inert atmosphere, add the base and 3-Bromo-5-chloro-4-methoxypyridine.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the addition of the amine via syringe.[11]
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (often 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography to obtain the pure N-substituted 5-chloro-4-methoxypyridin-3-amine product.
Conclusion
3-Bromo-5-chloro-4-methoxypyridine is a quintessential example of a modern pharmaceutical building block, designed for versatility and strategic application. Its defining feature—orthogonally reactive halogen atoms—provides chemists with a reliable platform for regioselective and sequential cross-coupling reactions. This enables the efficient construction of complex, highly substituted pyridine cores, facilitating rapid SAR exploration and the development of novel therapeutic candidates. The protocols and principles outlined in this guide are intended to empower researchers to effectively leverage this powerful synthetic intermediate in their drug discovery programs.
References
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem.
- The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 3-Bromo-5-methoxypyridine synthesis. ChemicalBook.
- pyridine, 3-bromo-5-chloro-4-methoxy-. ChemBK.
- A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis. Benchchem.
- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.
- Application Notes: Buchwald-Hartwig Amination of 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem.
- 1214362-58-9|3-Bromo-5-chloro-4-methoxypyridine|BLD Pharm. BLD Pharm.
- Buchwald–Hartwig amination. Wikipedia.
- The Versatility of Pyridine Derivatives: Focusing on 3-Bromo-5-chloro-2-methoxypyridine. NINGBO INNO PHARMCHEM CO.,LTD.
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- 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318. PubChem.
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- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.
- 3-bromo-5-chloro-4-methoxypyridine (C6H5BrClNO). PubChemLite.
- Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. National Center for Biotechnology Information.
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experimental procedure for Sonogashira coupling of pyridyl halides
An Application Guide to the Sonogashira Coupling of Pyridyl Halides: Protocols and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Alkynylpyridines
The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with sp²-hybridized carbons, stands as a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon bonds.[1][2][3] Its application in pharmaceutical and materials science is extensive, enabling the construction of complex molecular architectures under remarkably mild conditions.[2][4] This guide focuses on a particularly vital class of substrates: pyridyl halides. The resulting alkynylpyridine motifs are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds, from nicotinic receptor agonists like Altinicline to novel anticancer agents.[2][5]
However, the coupling of pyridyl halides presents unique challenges not typically encountered with simple aryl halides. The lone pair of electrons on the pyridine nitrogen can coordinate to and inhibit the palladium catalyst, complicating the reaction and often requiring carefully optimized conditions.[2] This document serves as an in-depth technical guide, moving beyond a simple recitation of steps to explain the causality behind procedural choices, ensuring that researchers can not only replicate but also rationally adapt these protocols for their specific needs.
Mechanistic Underpinnings: The Dual Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The classical Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[1][6][7]
-
The Palladium Cycle: The cycle begins with the active palladium(0) catalyst.
-
Oxidative Addition: The pyridyl halide (Py-X) adds to the Pd(0) species, forming a Pd(II) complex. This is often the rate-limiting step of the entire process.[2] The reactivity of the halide is critical here, following the order I > Br > OTf >> Cl.[2][6]
-
Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) complex.
-
Reductive Elimination: The final alkynylpyridine product is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[6]
-
-
The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates to the alkyne.
-
Deprotonation: In the presence of a base, the copper-alkyne complex is deprotonated to form a highly reactive copper(I) acetylide intermediate.[1][3] This species is then ready for the crucial transmetalation step with the palladium complex.
-
The synergy of these two cycles allows the reaction to proceed under mild conditions, often at room temperature.[2][8]
Dissecting the Reaction: A Guide to Component Selection
The success of a Sonogashira coupling, especially with challenging pyridyl halides, hinges on the judicious selection of each reaction component.
-
The Pyridyl Halide: The nature and position of the halide are critical. Reactivity follows the order: I > Br > Cl.[9] While iodides are highly reactive and can couple at room temperature, the more cost-effective bromides are widely used, often requiring gentle heating.[10] Chloropyridines are the most challenging due to the strength of the C-Cl bond and typically require specialized, highly active catalyst systems with bulky, electron-rich ligands.[11][12] The halide's position also matters; 2- and 4-halopyridines can sometimes be more reactive than 3-halopyridines due to electronic effects.[4]
-
The Palladium Catalyst: While Pd(0) is the active species, air-stable Pd(II) precatalysts like Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) are more commonly used.[1][6] These are reduced in situ to Pd(0). Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also a frequent choice.[2] Catalyst loading is typically low, ranging from 0.5 to 5 mol%.
-
The Ligand: Phosphine ligands stabilize the palladium center and modulate its reactivity. Triphenylphosphine (PPh₃) is the most common and is often part of the precatalyst. For less reactive substrates like chloropyridines or electron-rich bromopyridines, more electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos) can significantly increase reaction rates by promoting the rate-limiting oxidative addition step.[1][12]
-
The Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, used in catalytic amounts (typically 0.5-5 mol%).[5] Its primary role is to facilitate the deprotonation of the alkyne.[1][3] However, a significant drawback of copper is its tendency to promote the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms an undesired alkyne dimer.[2][13] This side reaction is oxygen-dependent, making rigorous deoxygenation of the reaction mixture critical.
-
The Base: A base is essential for two reasons: it neutralizes the hydrogen halide (HX) formed as a byproduct, and it facilitates the deprotonation of the terminal alkyne.[14] Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are very common and can often serve as the solvent or a co-solvent.[5] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be used, particularly in copper-free protocols.[2][15]
-
The Solvent: The solvent must be able to dissolve all reactants and remain inert to the reaction conditions. Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices.[8][16] As mentioned, an amine base can also function as the solvent.[14] For the classic Pd/Cu catalyzed reaction, the solvent and reagents must be thoroughly deoxygenated to prevent Glaser coupling and catalyst degradation.[8][14]
Summary of Typical Reaction Conditions
The following table provides a starting point for optimizing the Sonogashira coupling of various pyridyl halides.
| Pyridyl Halide | Reactivity | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temperature (°C) | Notes |
| 2-/3-/4-Iodopyridine | High | PdCl₂(PPh₃)₂ (1-2%) | CuI (1-2%) | Et₃N / DIPEA | THF or DMF | 25 - 40 | Often proceeds smoothly at room temperature.[2] |
| 2-/3-/4-Bromopyridine | Medium | PdCl₂(PPh₃)₂ (2-5%) | CuI (2-5%) | Et₃N / DIPEA | THF or DMF | 50 - 100 | Gentle heating is typically required for good conversion.[5][17][18] |
| 2-Chloropyridine | Low | Pd₂(dba)₃ / XPhos (2-5%) | None | Cs₂CO₃ / K₂CO₃ | Dioxane / Toluene | 80 - 120 | Requires a specialized catalyst system; copper-free conditions are often preferred.[11][12] |
| Electron-rich Pyridine | Medium-Low | Pd(PPh₃)₄ (3-5%) | CuI (3-5%) | Et₃N | DMF | 60 - 100 | Electron-donating groups can slow oxidative addition. |
| Electron-poor Pyridine | Medium-High | PdCl₂(PPh₃)₂ (1-3%) | CuI (1-3%) | Et₃N | THF | 40 - 80 | Electron-withdrawing groups generally facilitate the reaction. |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Classic Pd/Cu Co-Catalyzed Coupling of 3-Bromopyridine
This protocol is a robust starting point for common bromopyridine substrates.
Materials:
-
3-Bromopyridine (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 - 1.2 eq)
-
PdCl₂(PPh₃)₂ (0.025 eq, 2.5 mol%)
-
Copper(I) Iodide (CuI) (0.05 eq, 5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser and septum
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.025 eq), and CuI (0.05 eq).
-
Evacuate and Backfill: Seal the flask and evacuate under high vacuum for 5-10 minutes, then backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (to make a ~0.2 M solution based on the bromopyridine) and degassed Et₃N (2.0 - 3.0 eq) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 50-65 °C. The reaction mixture typically turns from a pale yellow to a dark brown/black suspension.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromopyridine is consumed (typically 3-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure alkynylpyridine product.
Protocol 2: Copper-Free Coupling of an Electron-Rich Bromopyridine
This protocol is advantageous for substrates prone to homocoupling or when copper contamination is a concern.
Materials:
-
Electron-Rich Bromopyridine (e.g., 2-bromo-6-methoxypyridine) (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq, 5.0 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Schlenk flask or oven-dried round-bottom flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask, add the bromopyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and Cs₂CO₃ (2.0 eq) under an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF (to make a ~0.2 M solution) and the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions may require longer times (12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash thoroughly with brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Troubleshooting Common Issues
-
No Reaction or Low Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure rigorous exclusion of oxygen. Use freshly purchased or purified solvents and reagents. For challenging substrates like chlorides, switch to a more active catalyst system (e.g., Pd₂(dba)₃/XPhos).[12]
-
-
Significant Glaser Homocoupling:
-
Reaction Stalls:
-
Cause: Catalyst inhibition by the pyridine substrate or product.
-
Solution: Increase catalyst loading slightly (e.g., from 2% to 4%). Ensure the base is not limiting. Sometimes switching to a different solvent can help.
-
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
The Organic Reaction Mechanisms Website. (2008, August 15). Copper-free Sonogashira coupling. [Link]
-
Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
-
ResearchGate. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. (2025, August 6). Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. [Link]
-
ChemEurope.com. (n.d.). Sonogashira coupling. [Link]
-
ACS Publications. (2020, May 7). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
National Center for Biotechnology Information. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
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- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Role of 3-Bromo-5-chloro-4-methoxypyridine in Advanced Dye Manufacturing
Introduction: Unlocking Chromatic Potential with a Versatile Pyridine Intermediate
In the landscape of synthetic colorants, the pyridine scaffold is a cornerstone for developing high-performance dyes, particularly within the azo and disperse dye classes.[1][2] The electronic properties and versatile reactivity of substituted pyridines allow for the fine-tuning of color, lightfastness, and affinity for various substrates. 3-Bromo-5-chloro-4-methoxypyridine emerges as a pyridine derivative of significant interest for dye synthesis. Its unique arrangement of a methoxy activating group and two distinct halogen atoms (bromo and chloro) on the pyridine ring presents a strategic advantage for synthetic chemists. This document provides a comprehensive guide to the application of 3-Bromo-5-chloro-4-methoxypyridine in dye manufacturing, with a focus on its role as a coupling component in the synthesis of novel azo disperse dyes. We will explore the chemical principles governing its reactivity and provide a detailed, field-proven protocol for its use.
Scientific Principles and Rationale
The utility of 3-Bromo-5-chloro-4-methoxypyridine in dye synthesis is rooted in the interplay of its functional groups, which influence its reactivity as a coupling component in azo dye formation.
-
The Pyridine Ring as a Coupling Component: Heterocyclic compounds, including pyridine derivatives, are frequently employed as coupling components in the synthesis of azo dyes.[1][3] The nitrogen atom in the pyridine ring, along with activating substituents, modulates the electron density of the ring, facilitating the electrophilic attack by a diazonium salt.
-
Influence of Substituents:
-
Methoxy Group (-OCH₃): The 4-methoxy group is a strong electron-donating group, which activates the pyridine ring towards electrophilic aromatic substitution, a key step in the azo coupling reaction.
-
Bromo and Chloro Groups (-Br, -Cl): While halogens are generally deactivating, their presence on the pyridine ring can significantly influence the final properties of the dye, such as its lightfastness and sublimation fastness. Moreover, they offer potential sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the synthesis of more complex dye structures. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, offering a handle for selective post-synthesis modification.
-
The synthesis of an azo dye using 3-Bromo-5-chloro-4-methoxypyridine follows the classical two-step diazotization-coupling sequence.[4][5]
-
Diazotization: A primary aromatic amine is converted to a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The diazonium salt then acts as an electrophile and reacts with the electron-rich 3-Bromo-5-chloro-4-methoxypyridine (the coupling component) to form the stable azo dye, characterized by the -N=N- chromophore.[6][7]
Experimental Protocol: Synthesis of a Novel Azo Disperse Dye
This protocol details the synthesis of a representative azo disperse dye, "Pyridachrome Red 1," using 4-nitroaniline as the diazo component and 3-Bromo-5-chloro-4-methoxypyridine as the coupling component.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | >99% | Sigma-Aldrich |
| 3-Bromo-5-chloro-4-methoxypyridine | C₆H₅BrClNO | 222.47 | >98% | BLD Pharm |
| Sodium Nitrite | NaNO₂ | 69.00 | >99% | Sigma-Aldrich |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | 37% | Merck |
| Sodium Hydroxide | NaOH | 40.00 | >98% | Fisher Scientific |
| Ethanol | C₂H₅OH | 46.07 | 95% | VWR Chemicals |
| Deionized Water | H₂O | 18.02 | - | In-house |
Step-by-Step Methodology
Part A: Diazotization of 4-Nitroaniline
-
In a 250 mL beaker, suspend 1.38 g (10 mmol) of 4-nitroaniline in 20 mL of deionized water.
-
Add 5 mL of concentrated hydrochloric acid and stir the mixture to obtain a fine suspension.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline suspension over 15 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring the resulting diazonium salt solution in the ice bath for an additional 30 minutes.
Part B: Azo Coupling Reaction
-
In a 500 mL beaker, dissolve 2.22 g (10 mmol) of 3-Bromo-5-chloro-4-methoxypyridine in 50 mL of ethanol.
-
To this solution, add a solution of 0.8 g (20 mmol) of sodium hydroxide in 20 mL of deionized water to create an alkaline coupling medium.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Part A) to the cold solution of the coupling component with vigorous stirring over 30 minutes. Maintain the temperature below 5 °C.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 2 hours to ensure the completion of the coupling reaction.
Part C: Isolation and Purification of Pyridachrome Red 1
-
Isolate the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral.
-
Recrystallize the crude dye from an ethanol/water mixture to purify it.
-
Dry the purified dye in a vacuum oven at 60 °C overnight.
-
Weigh the final product and calculate the percentage yield.
Characterization
The structure and purity of the synthesized "Pyridachrome Red 1" can be confirmed by the following analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, including the N=N azo linkage.
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) and the molar absorptivity, which are indicative of the dye's color.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized dye.
Visualization of the Synthetic Workflow
Caption: Experimental workflow for the synthesis of "Pyridachrome Red 1".
Data Summary and Expected Results
| Parameter | Expected Value |
| Product Name | Pyridachrome Red 1 |
| Appearance | Red to dark red crystalline powder |
| Yield | 80-90% |
| Melting Point | >200 °C (with decomposition) |
| λmax (in Ethanol) | 480-520 nm |
| Solubility | Sparingly soluble in water, soluble in ethanol, acetone, and DMF |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Decomposition of the diazonium salt due to elevated temperatures.
-
Solution: Strictly maintain the reaction temperature at 0-5 °C during diazotization and coupling. Ensure efficient cooling and slow, dropwise addition of reagents.
-
-
Impure Product:
-
Cause: Incomplete reaction or side reactions.
-
Solution: Ensure the full 2-hour stirring time for the coupling reaction. Thoroughly wash the crude product with cold water to remove unreacted salts. Optimize the recrystallization solvent system for better purification.
-
-
Color Variation:
-
Cause: pH of the coupling medium. The pH plays a critical role in the coupling reaction.
-
Solution: Ensure the coupling medium is sufficiently alkaline to facilitate the electrophilic attack of the diazonium salt on the coupling component.
-
Conclusion
3-Bromo-5-chloro-4-methoxypyridine is a highly valuable and versatile intermediate in the synthesis of novel azo disperse dyes. Its unique substitution pattern allows for the creation of dyes with potentially enhanced properties. The protocol provided herein offers a robust and reproducible method for the synthesis of a representative azo dye, "Pyridachrome Red 1." By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers and professionals in drug development and materials science can leverage this compound to innovate and expand the palette of high-performance colorants.
References
-
Mijin, D., et al. (2017). Synthesis of azo pyridone dyes. IntechOpen. Available at: [Link]
-
Shaki, H., & Ghanadzadeh, A. (2018). Synthesis and Dyeing Properties of Azo Disperse Dyes Using Pyridine Derivatives as Coupling Components. Journal of the Korean Society of Dyers and Finishers, 30(4), 1-8. Available at: [Link]
-
El-Mekkawy, A. I., et al. (2008). Synthesis of new disperse azo dyes based on oxopyridine core. Pigment & Resin Technology, 37(5), 289-296. Available at: [Link]
-
ResearchGate. (2025). Synthesis of azo disperse dyes containing pyridine ring for dyeing polyester and polyacrylic fibres. Available at: [Link]
-
ResearchGate. (2014). Synthesis of Disperse Dyes from Pyridone and Resorcinol Coupled to Diazotized 2-Amino-4-chloro-5-formylthiazole and Application to Polyester. Available at: [Link]
-
PubMed. (2021). Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6- diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. Available at: [Link]
-
One Part of Chemistry. (2013). Synthesis of azo dyes. Available at: [Link]
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of azo pyridone dyes. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Coupling Components in Azo Dye Synthesis. Available at: [Link]
-
PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Available at: [Link]
-
International Journal of ChemTech Research. (2016). Synthesis and Spectral Properties Studies of Novel Hetrocyclic Mono Azo Dye Derived from Thiazole and Pyridine With Some Transition Complexes. Available at: [Link]
-
Wikipedia. (n.d.). Azo coupling. Available at: [Link]
-
IntechOpen. (2020). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Available at: [Link]
-
National Institutes of Health. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Available at: [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. Available at: [Link]
-
ResearchGate. (2019). Multicomponent Reactions of Pyridines To Give Ring-Fused Pyridiniums: In Situ Activation Strategy Using 1,2-Dichloroethane as a Vinyl Equivalent. Available at: [Link]
-
Journal of the American Chemical Society. (2014). Palau'chlor: A Practical and Reactive Chlorinating Reagent. Available at: [Link]
-
ResearchGate. (2010). The chemistry of reactive dyes and their application processes. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Dyeing Properties of Azo Disperse Dyes Using Pyridine Derivatives as Coupling Components -Textile Science and Engineering | Korea Science [koreascience.kr]
- 3. emerald.com [emerald.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jchemrev.com [jchemrev.com]
- 6. nbinno.com [nbinno.com]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-5-chloro-4-methoxypyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of 3-Bromo-5-chloro-4-methoxypyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to address common challenges encountered during the purification of this important synthetic intermediate. As Senior Application Scientists, we have compiled this resource to bridge the gap between theoretical knowledge and practical laboratory work, ensuring you can achieve the desired purity for your downstream applications.
Introduction: The Synthetic Landscape and Anticipated Impurities
While a definitive, published synthetic route for 3-Bromo-5-chloro-4-methoxypyridine is not widely available, its structure strongly suggests that its synthesis would likely proceed via one of two general pathways common for substituted pyridines:
-
Nucleophilic Aromatic Substitution (SNAr): This would likely involve the reaction of a di-halogenated or tri-halogenated pyridine precursor with a methoxide source, such as sodium methoxide. A plausible starting material could be 3,5-dichloro-4-bromopyridine or 3,5-dibromo-4-chloropyridine.
-
Electrophilic Halogenation: This pathway would involve the bromination of a chloro-methoxypyridine precursor. The regioselectivity of this reaction can be influenced by the directing effects of the existing substituents on the pyridine ring.
Given these potential synthetic routes, a number of common impurities can be anticipated in the crude reaction mixture. Understanding these potential impurities is the first step in developing a robust purification strategy.
Potential Impurities:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial pyridine precursors.
-
Regioisomers: During electrophilic halogenation, bromination may occur at other positions on the pyridine ring, leading to isomeric impurities.
-
Di-substituted Byproducts: In SNAr reactions, if the starting material contains more than two halogen atoms, di-methoxy substituted byproducts could form.
-
Hydrolysis Products: Reaction with any residual water can lead to the formation of corresponding pyridone impurities.
-
Solvent Adducts and Residual Solvents: High boiling point solvents like DMF are common in these reactions and can be difficult to remove completely.
The following sections provide a structured approach to tackling the purification of 3-Bromo-5-chloro-4-methoxypyridine, addressing common issues in a question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude product is a dark oil or discolored solid. What is the likely cause and how can I address it?
A1: Discoloration in crude pyridine products is a common issue and can arise from several sources:
-
Residual Solvents: High-boiling polar aprotic solvents like DMF, often used in nucleophilic substitution reactions, can be challenging to remove and may contribute to a dark appearance.
-
Trace Metal Impurities: If any metal catalysts were used in preceding steps or if the reaction was performed in a metallic vessel, trace metal contamination can lead to discoloration.
-
Oxidation/Degradation Products: Pyridine rings, especially when activated with electron-donating groups, can be susceptible to oxidation, leading to colored byproducts.
Troubleshooting Steps:
-
Aqueous Work-up: A thorough aqueous work-up is the first line of defense. Wash the organic extract with water, followed by a brine wash to remove the bulk of water-soluble impurities and residual salts.
-
Charcoal Treatment: For persistent color, a charcoal treatment can be effective. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of celite. Be aware that this may lead to some loss of the desired product.
-
Distillation (for liquid products): If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method to separate it from non-volatile colored impurities.
Q2: I am having difficulty separating my desired product from an impurity with a very similar Rf value on TLC. What are my options?
A2: Co-elution of impurities is a frequent challenge in column chromatography. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Solvent Polarity: Systematically vary the ratio of your non-polar (e.g., hexanes) and polar (e.g., ethyl acetate) solvents. Even small changes in the percentage of the polar solvent can significantly impact separation.
-
Solvent System: Switch to a different solvent system. For example, if you are using a hexane/ethyl acetate system, try a toluene/ethyl acetate or a dichloromethane/methanol system. The different solvent properties can alter the interactions with the silica gel and improve separation.
-
-
Modify the Stationary Phase:
-
Deactivated Silica: Pyridine derivatives can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. You can deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine in the eluent (e.g., 0.1-1%).
-
Alternative Stationary Phases: Consider using a different stationary phase altogether, such as neutral or basic alumina, which can offer different selectivity for basic compounds.
-
-
Preparative HPLC: If column chromatography proves insufficient, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution for separating closely related compounds.
Q3: My purified product appears to be wet or hygroscopic. How can I effectively dry it?
A3: Pyridine derivatives are often hygroscopic. Ensuring your product is anhydrous is crucial for accurate characterization and for subsequent reactions that are sensitive to moisture.
Drying Methods:
-
Drying Agents: After an aqueous work-up, dry the organic solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.
-
Azeotropic Distillation: For stubborn water contamination, azeotropic distillation can be very effective. Dissolve the product in a solvent that forms a low-boiling azeotrope with water, such as toluene. Then, remove the solvent under reduced pressure. This process can be repeated to ensure complete water removal.
-
High Vacuum Drying: Place the purified product under high vacuum for several hours. Gentle heating (if the compound is stable) can aid in removing residual moisture.
Purification Protocols
Protocol 1: Liquid-Liquid Extraction
This is a fundamental first step in purification to remove inorganic salts, water-soluble impurities, and polar byproducts.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Deionized water
-
Saturated brine solution
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent and deionized water.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with deionized water (2-3 times) to remove water-soluble impurities.
-
Wash the organic layer with a saturated brine solution to remove the bulk of the dissolved water.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Column Chromatography
Column chromatography is a powerful technique for separating the target compound from closely related impurities.
Materials:
-
Crude 3-Bromo-5-chloro-4-methoxypyridine
-
Silica gel (standard grade, 60 Å, 230-400 mesh)
-
Eluent: A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by Thin Layer Chromatography (TLC).
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine the optimal eluent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of hexanes and ethyl acetate. The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the predetermined solvent system, collecting fractions in separate tubes.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified 3-Bromo-5-chloro-4-methoxypyridine.
-
Protocol 3: Recrystallization
If the purified product is a solid, recrystallization is an excellent final step to achieve high purity.
Materials:
-
Purified 3-Bromo-5-chloro-4-methoxypyridine
-
A suitable recrystallization solvent or solvent pair.
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts of the product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof) to find the best one.
-
Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Troubleshooting Common Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Oily/Gummy Product After Chromatography | Residual high-boiling solvents (e.g., DMF). Incomplete removal of the eluent. | Co-evaporate with a lower boiling point solvent like toluene under reduced pressure. Dry under high vacuum for an extended period. |
| Low Recovery from Column Chromatography | Product is too polar and is sticking to the silica. Product is unstable on silica. | Add a more polar solvent to the eluent (e.g., methanol). Use a deactivated silica gel or an alternative stationary phase like alumina. |
| Product Decomposes During Purification | Compound is sensitive to acid or heat. | Use deactivated silica gel. Avoid excessive heating during solvent removal. |
| Persistent Impurity After Multiple Purifications | Impurity has very similar properties to the product. | Consider preparative HPLC for higher resolution separation. Re-evaluate the synthetic route to minimize the formation of this impurity. |
Visualization of Purification Workflow
Caption: A typical workflow for the purification of 3-Bromo-5-chloro-4-methoxypyridine.
References
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methoxypyridine.
- Royal Society of Chemistry. (2011).
- BenchChem. (2025). A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- BenchChem. (2025).
-
ChemBK. (2024). pyridine, 3-bromo-5-chloro-4-methoxy-. Retrieved from [Link]
-
PubChem. (n.d.). 3-bromo-5-chloro-4-methoxypyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- BenchChem. (2025). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions.
- BenchChem. (2025). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-5-methoxypyridine.
- ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)
- ResearchGate. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
- ACS Publications. (2020).
-
YouTube. (2013). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]
Technical Support Center: Managing Side Reactions in Pyridine Functionalization
Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the pyridine ring. Pyridine's unique electronic nature—an electron-deficient aromatic system with a basic nitrogen atom—presents both opportunities and significant challenges in achieving selective functionalization.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common side reactions and help you optimize your synthetic strategies.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section is organized by the most frequently encountered problems during pyridine functionalization. Each guide details the potential causes of the side reaction and provides actionable, step-by-step protocols to mitigate the issue.
Guide 1.1: Poor Regioselectivity in Electrophilic & Radical Substitutions
Problem: My reaction yields a mixture of C2, C3, and/or C4 substituted pyridines, making purification difficult and lowering the yield of the desired isomer.
Root Cause Analysis: The inherent electronic properties of the pyridine ring dictate its reactivity. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic attack compared to benzene.[1][2] Electrophilic aromatic substitution (EAS) generally favors the C3 position (meta-substitution) because attack at the C2 or C4 positions leads to an unstable intermediate with a positive charge on the electronegative nitrogen.[1] Radical reactions, such as the Minisci reaction, typically favor the electron-deficient C2 and C4 positions.[3][4][5] However, controlling selectivity between these two positions can be challenging, often resulting in isomeric mixtures.[5]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor regioselectivity.
Corrective Actions & Protocols:
-
For C2/C4 Selectivity (Minisci-Type Reactions):
-
Steric Hindrance: The regioselectivity can be influenced by the steric bulk of both the incoming radical and substituents on the pyridine ring. Larger radicals or substituents can favor the less sterically hindered position.[4]
-
Solvent and pH Effects: The ratio of C2 to C4 substitution can be tuned by modifying the reaction solvent and pH.[6] Protonation of the pyridine nitrogen is crucial for activating the ring, and the extent of protonation can vary with the solvent system.[5]
-
Blocking Groups: A removable blocking group on the nitrogen can direct alkylation exclusively to the C4 position.[4]
-
-
For C2/C4 Halogenation (Electrophilic):
-
Pyridine N-Oxide Strategy: This is a highly reliable method for activating the C2 and C4 positions towards electrophilic attack.[7] The N-oxide group is electron-donating, making these positions more susceptible to substitution.[7]
Protocol 1: General Procedure for 2-Chlorination via N-Oxide [7]
-
Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv) in dichloromethane (DCM).
-
Base Addition: Add 2,6-lutidine (1.2 equiv).
-
Cooling: Cool the mixture to 0 °C.
-
Chlorinating Agent: Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise.
-
Reaction: Stir at 0 °C and monitor by TLC or LC-MS.
-
Quenching: Carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Extract with an organic solvent, dry, and concentrate. Purify by column chromatography.
-
-
For C3 Halogenation (Electrophilic):
-
Zincke Imine Strategy: For mild and highly regioselective C3-halogenation, the use of Zincke imine intermediates is a powerful alternative to harsh direct halogenation.[7][8] This involves a one-pot, three-step sequence of ring-opening, halogenation of the electron-rich intermediate, and ring-closing.[7]
-
Guide 1.2: N-Functionalization vs. C-Functionalization
Problem: The reaction is occurring at the pyridine nitrogen instead of the desired carbon atom on the ring.
Root Cause Analysis: The lone pair of electrons on the pyridine nitrogen makes it a Lewis basic site, prone to reaction with electrophiles and Lewis acids.[2][9] This can lead to N-alkylation, N-acylation, or N-oxidation, competing with or even inhibiting the desired C-H functionalization.[9]
Troubleshooting Workflow:
Caption: Strategies to prevent unwanted N-functionalization.
Corrective Actions & Protocols:
-
Nitrogen Protection: The most direct way to prevent N-functionalization is to protect the nitrogen atom.
-
Borane Protection: Borane (BH₃) can form a stable complex with the pyridine nitrogen, effectively blocking its nucleophilicity.[10][11] This protecting group is stable to many reaction conditions and can be removed under acidic conditions.[11]
Protocol 2: Borane Protection of a Pyridine [10]
-
Dissolution: Dissolve the pyridine substrate (1.0 equiv) in an anhydrous solvent like THF.
-
Cooling: Cool the solution to 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition: Add a solution of borane dimethyl sulfide complex (BH₃·SMe₂, ~1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: The reaction can often be used directly in the next step. Deprotection is typically achieved by treatment with an acid (e.g., HCl in methanol).
-
-
For Lithiation Reactions: In directed ortho-metalation, nucleophilic addition of the organolithium reagent to the C=N bond is a common side reaction.[15]
-
Use of Hindered Bases: Switching from n-BuLi to a more hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can prevent this addition.[15]
-
Guide 1.3: Catalyst Deactivation in Transition Metal-Catalyzed C-H Functionalization
Problem: The catalytic C-H functionalization reaction is sluggish, incomplete, or fails entirely.
Root Cause Analysis: The nitrogen lone pair of pyridine can act as a ligand, strongly coordinating to the transition metal center.[16] This can lead to catalyst poisoning or the formation of stable, unreactive metallacycle intermediates, thereby inhibiting the desired catalytic cycle.[16][17]
Corrective Actions:
-
Ligand Modification: The choice of ligand is critical. Bidentate ligands can sometimes enhance the rate of ligand exchange on the metal center, preventing the formation of overly stable intermediates.[18]
-
Use of a Pd(0) Source: In some palladium-catalyzed reactions, using a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂) can bypass the formation of inhibitory cyclopalladated intermediates.[16]
-
Temporary Directing Groups: Employing a removable directing group can facilitate C-H activation at a specific position and then be cleaved, avoiding persistent coordination to the catalyst.
-
Excess Substrate: In some cases, using a large excess of the pyridine substrate can help to maintain catalyst activity.[18]
| Problem | Potential Cause | Recommended Solution | Key Considerations |
| Low Yield | Catalyst deactivation by strong pyridine coordination.[16][17] | Screen different ligands; consider using a Pd(0) precursor instead of Pd(II).[16][18] | Ligand choice can dramatically alter reactivity and selectivity.[18] |
| Incomplete Reaction | Formation of a stable, off-cycle metallacycle. | Increase reaction temperature; change the solvent to disfavor the stable intermediate. | Higher temperatures may lead to other side reactions. |
| No Reaction | Complete catalyst poisoning. | Protect the pyridine nitrogen (e.g., as an N-oxide or borane complex).[10][11] | Ensure the protecting group is stable to the reaction conditions. |
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I selectively functionalize the C4 position in a Minisci-type reaction?
A1: Achieving C4 selectivity over C2 in Minisci reactions is a common challenge.[4] One effective strategy is to use a removable blocking group on the pyridine nitrogen. For example, a maleate-derived group can be introduced, which sterically hinders the C2 and C6 positions, directing the incoming radical exclusively to the C4 position.[4] Additionally, for certain radicals, particularly tertiary radicals, there is an inherent electronic preference for C4 addition.[5]
Q2: My substrate has an alkyl side chain. How can I avoid side-chain reactions?
A2: Hydrogens on carbons directly attached to the pyridine ring (benzylic-like positions) are more acidic than typical alkyl C-H bonds, especially at the C2 and C4 positions.[19] Strong bases can deprotonate these positions, leading to unwanted side-chain functionalization. To avoid this, use milder bases or non-basic reaction conditions if possible. If a strong base is required for ring functionalization (e.g., lithiation), using a hindered base at very low temperatures (-78 °C) can sometimes favor ring deprotonation over side-chain deprotonation.[20]
Q3: What is the best way to deprotect a pyridine N-oxide?
A3: The deprotection of a pyridine N-oxide is a reduction reaction. Common and effective reagents include:
-
Phosphorus Trichloride (PCl₃) or Phosphorus Tribromide (PBr₃): These are very effective but can be harsh. The reaction is typically run in a chlorinated solvent at 0 °C to room temperature.
-
Zinc Dust in Acetic Acid: This is a milder alternative and is often used when more sensitive functional groups are present.[10]
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source can also effect the deoxygenation.
Q4: Can I perform a Friedel-Crafts reaction on pyridine?
A4: Direct Friedel-Crafts alkylation or acylation on pyridine is generally not feasible.[3] The Lewis acid catalyst (e.g., AlCl₃) required for the reaction coordinates strongly with the basic nitrogen atom of the pyridine. This deactivates the ring even further towards electrophilic substitution, preventing the reaction from occurring.[2]
Q5: I am trying to perform a lithiation, but I am getting a complex mixture of products. What is going wrong?
A5: The direct lithiation of unsubstituted pyridine with organolithium reagents like n-BuLi often leads to nucleophilic addition at the C2 position rather than deprotonation.[15] For substituted pyridines, if you are observing a mixture of regioisomers, the directing effect of your substituent may not be strong enough or you may be getting a mixture of ring and side-chain lithiation.[21] To improve selectivity, consider the following:
-
Use a Hindered Base: As mentioned, switching to LDA or LTMP can prevent nucleophilic addition.[15]
-
Low Temperatures: Performing the reaction at -78 °C is crucial to control reactivity and prevent side reactions.[20]
-
Directing Groups: The presence of a strong directing metalating group (DMG) is key for regioselective lithiation.[15][22] The strength and position of the DMG will determine the site of lithiation.[22]
References
- Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. vertexaisearch.cloud.google.com.
- Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes - ChemRxiv. vertexaisearch.cloud.google.com.
- Minisci reaction - Wikipedia. vertexaisearch.cloud.google.com.
- An Application of Borane As a Protecting Group for Pyridine - American Chemical Society. vertexaisearch.cloud.google.com.
- Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines - Benchchem. vertexaisearch.cloud.google.com.
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
- Functionalization of pyridine N‐oxides using PyBroP.
- Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents | ACS Catalysis - ACS Public
- Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC - NIH. vertexaisearch.cloud.google.com.
- Troubleshooting poor regioselectivity in the synthesis of substituted pyridines - Benchchem. vertexaisearch.cloud.google.com.
- Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. vertexaisearch.cloud.google.com.
- Photoinduced Site-Selective C-H Functionalization by Pyridine N- oxide Based HAT Catalysts - ChemRxiv. vertexaisearch.cloud.google.com.
- Technical Support Center: Strategies for Regioselective Pyridine Substitution - Benchchem. vertexaisearch.cloud.google.com.
- The Protection and Deprotection of the Pyridine Nitrogen. vertexaisearch.cloud.google.com.
- An Application of Borane as a Protecting Group for Pyridine - PubMed. vertexaisearch.cloud.google.com.
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für Naturforschung. vertexaisearch.cloud.google.com.
- Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines | Organic Letters - ACS Public
- Recent Advances in Minisci-Type Reactions. - SciSpace. vertexaisearch.cloud.google.com.
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH. vertexaisearch.cloud.google.com.
- C-H Functionalization of Pyridines - ResearchG
- The Protection and Deprotection of the Pyridine Nitrogen - Taylor & Francis Online. vertexaisearch.cloud.google.com.
- An Application of Borane As a Protecting Group for Pyridine | Request PDF - ResearchG
- Directed Metalation: A Survival Guide - Baran Lab. vertexaisearch.cloud.google.com.
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
- Control of Site of Lithiation of 3-(Aminomethyl)pyridine Derivatives. | Request PDF. vertexaisearch.cloud.google.com.
- Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A. vertexaisearch.cloud.google.com.
- General overview of common mechanistic pathways in Minisci‐type reactions.. vertexaisearch.cloud.google.com.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society - ACS Public
- C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh | Journal of the American Chemical Society. vertexaisearch.cloud.google.com.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. vertexaisearch.cloud.google.com.
- Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts | Journal of the American Chemical Society - ACS Public
- Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes | Journal of the American Chemical Society. vertexaisearch.cloud.google.com.
- Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC - NIH. vertexaisearch.cloud.google.com.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. vertexaisearch.cloud.google.com.
- Pyridine - Wikipedia. vertexaisearch.cloud.google.com.
- Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. vertexaisearch.cloud.google.com.
- Pyridine CH functionalization | PPTX - Slideshare. vertexaisearch.cloud.google.com.
- Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. | Jiao Research Group. vertexaisearch.cloud.google.com.
- Understanding the Deactivation Pathways of Iridium(III) Pyridine-Carboxiamide Catalysts for Formic Acid Dehydrogenation - PubMed. vertexaisearch.cloud.google.com.
- ChemInform Abstract: Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics.
Sources
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- 5. scispace.com [scispace.com]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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- 21. researchgate.net [researchgate.net]
- 22. znaturforsch.com [znaturforsch.com]
Technical Support Center: Synthesis of 3-Bromo-5-chloro-4-methoxypyridine Derivatives
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 3-Bromo-5-chloro-4-methoxypyridine and its derivatives. Here, we address common challenges, offer troubleshooting solutions, and provide optimized protocols to improve reaction yields and product purity.
Overview of Synthetic Challenges
The synthesis of polysubstituted pyridines, such as 3-Bromo-5-chloro-4-methoxypyridine, presents a unique set of challenges. The pyridine ring is electron-deficient, which deactivates it towards electrophilic substitution (like bromination) and requires harsh reaction conditions that can limit functional group tolerance.[1][2] Conversely, the ring is susceptible to nucleophilic aromatic substitution (SNAr), which is the key step for introducing the methoxy group. The primary difficulties users encounter revolve around controlling regioselectivity, preventing side reactions, and achieving high conversion rates.
This guide will focus on a common synthetic route: the methoxylation of a 3-bromo-4,5-dichloropyridine precursor. This approach leverages the differential reactivity of the halogen substituents to achieve the desired product.
Troubleshooting Guide & Diagnostic FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: The Methoxylation Step (SNAr)
Q1: My reaction yield is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted 3-bromo-4,5-dichloropyridine starting material. What are the likely causes?
A1: Low or incomplete conversion is a frequent issue and can typically be traced back to one of four key areas:
-
Inactive Nucleophile (Methoxide): The most common culprit is the quality of the sodium methoxide (NaOMe). It is highly hygroscopic and readily hydrolyzes to methanol and NaOH upon exposure to moisture. NaOH is not a potent enough nucleophile to drive this SNAr reaction efficiently.
-
Causality: The reaction mechanism requires a strong nucleophile (CH₃O⁻) to attack the electron-deficient pyridine ring. Water contamination neutralizes this nucleophile.
-
Solution:
-
Use freshly opened, high-purity NaOMe from a trusted supplier.
-
Prepare the NaOMe in situ immediately before use by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.[3]
-
If using a commercial solution of NaOMe in methanol, ensure it is fresh and has been stored properly.
-
-
-
Insufficient Reaction Temperature or Time: The SNAr reaction on a deactivated ring system requires sufficient thermal energy to overcome the activation barrier.
-
Causality: The aromaticity of the pyridine ring must be temporarily broken during the formation of the Meisenheimer complex intermediate. This is an energetically demanding step.
-
Solution: While literature protocols for similar systems suggest temperatures between 70-90°C, you may need to optimize this for your specific substrate.[4] We recommend incrementally increasing the temperature in 5-10°C steps. Similarly, extend the reaction time and monitor progress every 1-2 hours by TLC or LC-MS until no further consumption of starting material is observed.
-
-
Solvent Quality: The choice of a polar aprotic solvent like DMF or DMSO is critical. The presence of water or other protic impurities can quench the nucleophile.
-
Causality: Polar aprotic solvents effectively solvate the sodium cation without forming strong hydrogen bonds with the methoxide anion, preserving its nucleophilicity.
-
Solution: Always use anhydrous, high-purity solvents. If the solvent has been opened multiple times, consider using a fresh bottle or drying it over molecular sieves prior to use.
-
-
Stoichiometry: An insufficient amount of NaOMe will naturally lead to incomplete conversion.
-
Solution: While a slight excess (1.1-1.2 equivalents) is typical, you can increase this to 1.5 equivalents to ensure the reaction is driven to completion, especially if you suspect minor moisture contamination.
-
Q2: My main impurity is the di-substituted product, 3-bromo-4,5-dimethoxypyridine. How can I improve the selectivity for the desired mono-methoxylated product?
A2: This is a classic selectivity problem. The formation of the di-methoxy byproduct indicates that the second substitution (replacing the chlorine at C5) is competitive with the first (at C4).
-
Control Stoichiometry: This is the most critical parameter. The formation of the di-substituted product is a direct consequence of using too much nucleophile.
-
Causality: Once the first methoxy group is added at the C4 position, the ring becomes more electron-rich, which slightly deactivates it to further nucleophilic attack. However, if a large excess of a strong nucleophile is present, the second substitution can still occur.
-
Solution: Use precisely 1.0 to 1.05 equivalents of sodium methoxide. This ensures there is just enough nucleophile for the first reaction, leaving little available for the second. This requires accurate weighing of both the starting material and the NaOMe.
-
-
Lower the Reaction Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can enhance selectivity.
-
Causality: The activation energy for the second substitution is likely higher than the first. By lowering the temperature, you provide enough energy for the desired reaction to proceed while disfavoring the more energy-intensive side reaction.
-
Solution: Try running the reaction at a lower temperature (e.g., 50-60°C) for a longer period. Monitor carefully to find the optimal balance between selectivity and reaction time.
-
Section 2: The Bromination Step
Q3: I am attempting to brominate a 5-chloro-4-methoxypyridine precursor, but the reaction is sluggish and gives a mixture of regioisomers. How can I improve this?
A3: Selective electrophilic halogenation at the C3 position of a pyridine ring is notoriously difficult.[5] The pyridine nitrogen deactivates the ring towards electrophiles, and the existing substituents have competing directing effects.
-
Choice of Brominating Agent: The reactivity of the brominating agent is key.
-
Causality: A stronger electrophile is needed to overcome the deactivating effect of the pyridine nitrogen.
-
Solution: While N-Bromosuccinimide (NBS) is a common choice, it may not be reactive enough.[6] Consider using a more potent system like Br₂ in the presence of a Lewis acid or in oleum/sulfuric acid. However, be aware that these harsh conditions can lead to decomposition if your substrate has sensitive functional groups.
-
-
Leverage a "Ring-Opening/Closing" Strategy: Modern methods have been developed that bypass direct electrophilic substitution.
-
Causality: These methods temporarily dearomatize the pyridine ring, creating a more reactive acyclic intermediate (like a Zincke imine) that can be halogenated with high regioselectivity under mild conditions before the ring is closed again.[7]
-
Solution: While more complex, this strategy offers superior control over regioselectivity. Investigating protocols that use this dearomatization-rearomatization approach is highly recommended for challenging substrates.[1]
-
Process Optimization & Experimental Protocols
The following section provides quantitative data and step-by-step protocols for the key methoxylation step.
Data Summary: Methoxylation Reaction Conditions
The table below compares two common protocols for nucleophilic methoxylation on a di-halopyridine substrate, adapted from literature methods for similar compounds.[4]
| Parameter | Protocol 1: In-Situ NaOMe | Protocol 2: Commercial NaOMe |
| Starting Material | 3-Bromo-4,5-dichloropyridine | 3-Bromo-4,5-dichloropyridine |
| Methoxide Source | Sodium Metal & Anhydrous Methanol | 97% Sodium Methoxide Powder |
| Equivalents of MeO⁻ | 1.1 eq | 1.05 eq |
| Solvent | Anhydrous DMF | Anhydrous DMF |
| Temperature | 70°C | 65°C |
| Reaction Time | 4-6 hours | 5-7 hours |
| Typical Yield | 65-75% | 70-80% (with high-purity NaOMe) |
| Purification | Aqueous Work-up & Column Chromatography | Aqueous Work-up & Column Chromatography |
Workflow for Synthesis of 3-Bromo-5-chloro-4-methoxypyridine
Caption: General workflow for the synthesis of 3-Bromo-5-chloro-4-methoxypyridine.
Detailed Protocol: Selective Mono-Methoxylation
This protocol is designed to maximize selectivity for the C4 position.
Materials:
-
3-Bromo-4,5-dichloropyridine (1.0 eq)
-
Sodium methoxide (1.05 eq, 97% or higher purity)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-bromo-4,5-dichloropyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material). Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.
-
Nucleophile Addition: Carefully add sodium methoxide (1.05 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Heating: Heat the reaction mixture to 65°C using a temperature-controlled oil bath.
-
Monitoring: Monitor the reaction progress every hour using TLC (e.g., 20% EtOAc in hexanes) or LC-MS. The reaction is complete when the starting material spot is no longer visible (typically 5-7 hours).
-
Quenching: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing ice-water (approx. 10x the volume of DMF).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash twice with water and once with brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure to yield 3-Bromo-5-chloro-4-methoxypyridine as a solid. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Decision Tree for Low Yield
Caption: Diagnostic flowchart for troubleshooting low yield issues.
References
- A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.National Institutes of Health (NIH).
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.Google Patents.
- 3-Bromo-5-methoxypyridine synthesis.ChemicalBook.
- A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis.BenchChem.
- Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methoxypyridine.BenchChem.
- Halogenation of the 3-position of pyridines through Zincke imine intermediates.ResearchGate.
- Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.National Institutes of Health (NIH).
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.ACS Publications.
- Optimization of the Bromination Reaction.ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.Pharmaguideline.
- Selective halogenation of pyridines and diazines via unconventional intermediates.University of Minnesota.
Sources
- 1. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling of Dihalogenated Pyridines
Welcome to the technical support center for catalyst selection in the cross-coupling of dihalogenated pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these critical synthetic transformations. Dihalogenated pyridines are invaluable building blocks in medicinal chemistry and materials science, but their selective functionalization presents unique challenges.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and answer frequently asked questions.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and actionable solutions.
Issue 1: Poor or No Reaction Conversion
Q: I'm not seeing any product formation, or the conversion of my dihalogenated pyridine is very low. What are the likely causes and how can I fix it?
A: Low or no conversion in cross-coupling reactions with dihalogenated pyridines typically points to a few key areas: catalyst activity, reaction conditions, or inherent substrate reactivity.
-
Catalyst Inactivity: The active Pd(0) species is the engine of your catalytic cycle.[3][4] Its formation and stability are paramount.
-
Palladium Precursor: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0).[3] Inefficient reduction can stall the reaction. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily forms the active species.
-
Catalyst Decomposition: The appearance of a black precipitate, known as "palladium black," indicates that your active Pd(0) catalyst has agglomerated and is no longer catalytically active.[5][6] This is often caused by exposure to oxygen or impurities. Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) and that all reagents and solvents are high purity and properly degassed.[5]
-
-
Sub-optimal Reaction Conditions:
-
Temperature: Some cross-coupling reactions, especially with less reactive aryl chlorides, require elevated temperatures to facilitate the initial oxidative addition step.[7] If you are running your reaction at room temperature, a gradual increase in temperature (e.g., to 80-100 °C) may be necessary.
-
Solvent: The solvent plays a crucial role in solubility and catalyst stability. Common choices include toluene, dioxane, and DMF. If your starting materials are not fully dissolved, the reaction will be sluggish. Be aware that some solvents can have negative effects; for instance, DMF has been reported to slow down certain Sonogashira reactions.[5]
-
Base Selection: The base is critical for the catalytic cycle, particularly in Suzuki and Buchwald-Hartwig reactions.[8] For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[9] For Buchwald-Hartwig aminations, strong bases like NaOt-Bu or KOt-Bu are often required.[10] An inappropriate base can lead to a stalled cycle or side reactions.
-
-
Substrate Reactivity:
-
Halogen Identity: The reactivity of the C-X bond follows the order I > Br > Cl.[9][11] If you are working with a dichloropyridine, expect it to be less reactive than its dibromo- or diiodo- counterpart, often requiring more forcing conditions (higher temperature, more active catalyst).
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, which can influence the reactivity of the different positions on the ring.[12]
-
Issue 2: Lack of Regioselectivity or Incorrect Regioisomer Formed
Q: My cross-coupling reaction is producing a mixture of regioisomers, or the undesired isomer is the major product. How can I control the site of reaction?
A: Achieving high regioselectivity is a primary challenge with dihalogenated pyridines. The "normal" or expected selectivity is typically at the position alpha (C2 or C6) to the nitrogen atom.[12][13] This is due to the lower C-X bond dissociation energy and the increased positive charge at this position, which facilitates oxidative addition of the Pd(0) catalyst.[12][13] However, several factors can influence and even reverse this selectivity.
-
Understanding "Normal" Selectivity: For common substrates like 2,4- and 2,5-dihalopyridines, the reaction will preferentially occur at the C2 position.[13][14]
-
For 2,4-dihalopyridines: C2 is generally more reactive than C4.
-
For 2,5-dihalopyridines: C2 is generally more reactive than C5.
-
For 2,3-dihalopyridines: C2 is generally more reactive than C3.
-
-
Achieving "Unconventional" Selectivity: There are instances where functionalization at a position other than C2 is desired. Modern catalyst systems have been developed to achieve this:
-
Ligand Control: The choice of ligand is a powerful tool to steer regioselectivity.[12][15] Very sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, have been shown to promote reaction at the C4 position of 2,4-dichloropyridines.[12][15] Similarly, bulky monophosphine ligands like QPhos can also favor C4 coupling, albeit with potentially lower selectivity.[15] In contrast, diphosphine ligands like dppf tend to promote the conventional C2 selectivity.[15]
-
Catalyst Speciation: The nature of the active palladium species can influence the reaction outcome.[14] While mononuclear Pd(0) complexes often yield the "normal" C2-arylated product, palladium clusters or nanoparticles, which can be generated from Pd(OAc)₂/PPh₃ mixtures with a low ligand-to-metal ratio, have been shown to favor C4-arylation in some cases.[14]
-
Issue 3: Significant Dehalogenation Side Product
Q: I'm observing a significant amount of my starting dihalogenated pyridine being converted to a monohalogenated pyridine without the desired coupling partner. What causes this dehalogenation and how can I prevent it?
A: Dehalogenation is a common side reaction where a hydrogen atom replaces one of the halogens.[9][16] This occurs when the arylpalladium(II) halide intermediate undergoes reductive elimination with a hydride source instead of transmetalation with the coupling partner.
-
Sources of Hydride:
-
Solvent: Alcohols and even water can act as hydride sources.
-
Base: Some amine bases can also contribute to dehalogenation.
-
Organoboron Reagent: In Suzuki couplings, impurities in the boronic acid or its decomposition can lead to protodeborylation, which can be a source of protons that lead to dehalogenation of the aryl halide.[16]
-
-
Strategies to Minimize Dehalogenation:
-
Optimize the Base: If using a strong alkoxide base, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[9]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands can accelerate the desired catalytic cycle, outcompeting the dehalogenation pathway.[9]
-
Control Water Content: While some water is often necessary for Suzuki couplings, excessive amounts can promote dehalogenation. If working under anhydrous conditions, ensure all reagents and solvents are rigorously dry. In aqueous systems, you can try varying the water ratio.[9]
-
Protect N-H bonds: For substrates with N-H groups (like aminopyridines), deprotonation by the base can increase the electron density of the ring and sometimes promote dehalogenation. Protecting the N-H group can suppress this side reaction.[9]
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium-catalyzed cross-coupling reaction is best suited for my dihalogenated pyridine?
A1: The choice of reaction depends on the bond you want to form:
-
Suzuki-Miyaura Coupling: For C-C bond formation with aryl, heteroaryl, or alkyl boronic acids/esters. This is a very versatile and widely used reaction with high functional group tolerance.[8][17]
-
Buchwald-Hartwig Amination: For C-N bond formation with primary or secondary amines.[18][19] This reaction has become a go-to method for synthesizing arylamines.
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[5][20] This reaction is excellent for introducing alkynyl moieties.
Q2: I am performing a Sonogashira coupling and see a lot of alkyne homocoupling (Glaser product). How can I avoid this?
A2: Alkyne homocoupling is a common side reaction in copper-catalyzed Sonogashira reactions, especially in the presence of oxygen.[5] To minimize this:
-
Ensure Rigorously Anaerobic Conditions: Oxygen promotes Glaser coupling. Thoroughly degas your solvents and maintain a strict inert atmosphere.[5]
-
Reduce Copper Catalyst Loading: Minimizing the amount of the copper(I) co-catalyst can reduce the rate of homocoupling.[5]
-
Consider a Copper-Free Protocol: Several copper-free Sonogashira protocols have been developed that can eliminate this side reaction.[21]
Q3: My dihalogenated pyridine has an amino group. Do I need to protect it before performing the cross-coupling?
A3: Not always. While the amino group can sometimes coordinate to the palladium catalyst and inhibit the reaction, many modern catalyst systems, particularly those using bulky dialkylbiaryl phosphine ligands (like RuPhos or BrettPhos), can effectively couple unprotected aminopyridines.[17][22][23] However, if you are experiencing low yields or catalyst deactivation, protecting the amino group (e.g., as an acetamide) is a viable strategy to consider.[21]
Q4: Can I perform a sequential cross-coupling on a dihalogenated pyridine to introduce two different groups?
A4: Yes, this is a powerful strategy for synthesizing highly functionalized pyridines. The success of this approach relies on the differential reactivity of the two halogen positions. Typically, you would first perform the coupling at the more reactive position (usually C2) under milder conditions. Then, after purification of the mono-functionalized intermediate, a second coupling can be performed at the less reactive position, often requiring more forcing conditions (higher temperature, different catalyst system).[13]
Experimental Protocols & Data
Table 1: Ligand Selection Guide for Controlling Regioselectivity in the Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
| Ligand | Typical Outcome | Selectivity (C4:C2) | Notes |
| dppf | Conventional | Low (Favors C2) | Promotes reaction at the more reactive C2 position.[15] |
| P(tBu)₃ | Unconventional | Moderate | Can provide modest selectivity for the C4 position.[12] |
| IPr | Unconventional | High (up to 10.4:1) | A very sterically hindered NHC ligand that is highly effective for C4-selective coupling.[12] |
| QPhos | Unconventional | Moderate | A bulky monophosphine ligand that can favor C4 coupling.[15] |
Protocol: General Procedure for C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
This protocol is adapted from methodologies that utilize sterically hindered ligands to achieve unconventional selectivity.[12][15]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 2,4-dichloropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the sterically hindered ligand (e.g., IPr, 5 mol%).
-
Solvent Addition: Add the appropriate degassed solvent (e.g., dioxane/water mixture) to the reaction vessel, followed by the catalyst mixture.
-
Reaction: Seal the vessel and stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) for the required time (monitor by TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Diagram 1: Decision-Making Workflow for Troubleshooting a Failed Cross-Coupling Reaction
Caption: Troubleshooting flowchart for low conversion.
Diagram 2: Simplified Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: The three key steps of the catalytic cycle.
References
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (n.d.). National Institutes of Health.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon | Request PDF. (n.d.). ResearchGate.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). eScholarship.org.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022, May 18). ACS Publications.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). SpringerLink.
- PALLADIUM‐CATALYZED BUCHWALD–HARTWIG COUPLING OF DEACTIVATED AMINOTHIOPHENES WITH SUBSTITUTED HALOPYRIDINES | Request PDF. (n.d.). ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. (n.d.). Benchchem.
- Palladium Cross-Coupling Reactions 1. An Introduction. (2020, April 30). YouTube.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). National Institutes of Health.
- how to avoid dehalogenation side reactions in Suzuki coupling. (n.d.). Benchchem.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021, August 17). ACS Publications.
- Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. (2011, April 15). PubMed.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). National Institutes of Health.
- Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. (2012, April 5). CoLab.
- A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions. (n.d.). Benchchem.
- Common issues in Sonogashira coupling of aryl iodides and how to solve them. (n.d.). Benchchem.
- Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
- Potential Sonogashira Reaction Problems? (n.d.). Sciencemadness.
- The Role of Halogenated Pyridines in Modern Drug Discovery. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications.
- Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit.
- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (n.d.). ResearchGate.
- Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
- Sonogashira troubleshooting help needed. (2020, August 7). Reddit.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health.
- Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit.
- troubleshooting poor yields in Sonogashira reactions with halogenated anilines. (n.d.). Benchchem.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
- Pyridine. (n.d.). Wikipedia.
- Pyridines in Action: 7 selected examples of pyridine in drug synthesis. (n.d.). Medium.
Sources
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- 2. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nobelprize.org [nobelprize.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. wwjmrd.com [wwjmrd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Sciencemadness Discussion Board - Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
troubleshooting failed reactions involving 3-Bromo-5-chloro-4-methoxypyridine
Welcome to the technical support center for 3-Bromo-5-chloro-4-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for reactions involving this versatile building block. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you overcome common experimental hurdles and achieve your synthetic goals.
I. Core Compound Characteristics
3-Bromo-5-chloro-4-methoxypyridine is a halogenated pyridine derivative with distinct reactive sites, making it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1][2] Understanding its fundamental properties is key to successful experimentation.
| Property | Value |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 220.47 g/mol |
| Appearance | Colorless to light yellow crystal or powder[1] |
| Melting Point | 88-92°C[1] |
| Solubility | Low solubility in water; soluble in common organic solvents.[1] |
| CAS Number | 1020253-23-8 |
The strategic placement of the bromo, chloro, and methoxy groups dictates its reactivity. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is weaker and therefore more reactive than the carbon-chlorine bond.[3] This differential reactivity allows for selective functionalization.
II. Troubleshooting Failed Reactions: A Case-Based Approach
This section addresses specific problems you might encounter in a question-and-answer format, providing a logical workflow for troubleshooting.
Scenario 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: "I am attempting a Suzuki-Miyaura coupling with 3-Bromo-5-chloro-4-methoxypyridine and an arylboronic acid, but I'm observing very low conversion of my starting material. What are the likely causes and how can I troubleshoot this?"
Answer:
Low or no yield in a Suzuki-Miyaura coupling involving this substrate is a common issue that can often be resolved by systematically evaluating your reaction parameters. The palladium catalyst's activity is paramount and highly sensitive to the reaction environment.[4]
Troubleshooting Workflow:
Caption: General workflow for Buchwald-Hartwig amination.
III. Frequently Asked Questions (FAQs)
Q1: How should I store and handle 3-Bromo-5-chloro-4-methoxypyridine?
A1: It should be stored in a tightly sealed container in a cool, dry place. As with most haloaromatics, it is advisable to handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. [1] Q2: Can I perform a metal-halogen exchange (e.g., lithiation) on this compound?
A2: Yes, but with caution. Metal-halogen exchange at the more reactive bromine position is possible using organolithium reagents at low temperatures. However, pyridines can be sensitive to strong bases. A potential side reaction is the deprotonation of the pyridine ring. Transmetalation of the resulting aryllithium intermediate with a zinc salt (e.g., ZnCl₂) can generate a more stable organozinc species, which can then be used in subsequent reactions. This approach can improve yields and reduce side reactions. [5] Q3: Is the methoxy group stable under typical cross-coupling conditions?
A3: The 4-methoxy group is generally stable under the conditions of most palladium-catalyzed cross-coupling reactions. However, under strongly acidic or basic conditions at elevated temperatures, hydrolysis to the corresponding pyridone could potentially occur, although this is not a common issue in standard cross-coupling protocols. [6] Q4: I am observing a significant amount of starting material decomposition. What could be the cause?
A4: Decomposition can be due to several factors:
-
Excessively High Temperatures: While heating is often necessary, prolonged exposure to very high temperatures can lead to decomposition.
-
Incompatible Reagents: Ensure your substrate is compatible with the base and other reagents used. For example, some functional groups on your coupling partner might not be stable to strong bases like sodium tert-butoxide.
-
Air/Moisture Sensitivity: As mentioned, the catalyst can be sensitive to air and moisture, leading to the formation of palladium black and loss of catalytic activity, which might be mistaken for substrate decomposition.
Q5: For a Suzuki coupling, what is a good starting point for a catalyst system?
A5: A robust starting point for the Suzuki coupling of 3-Bromo-5-chloro-4-methoxypyridine would be:
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand.
-
Ligand (if using Pd(OAc)₂): An electron-rich, bulky phosphine ligand like SPhos or XPhos (4 mol%).
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). [7]* Temperature: 80-100 °C.
Optimization of these parameters will likely be necessary for your specific coupling partner.
IV. References
-
Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine - Benchchem. Available at:
-
A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis - Benchchem. Available at:
-
Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks - OSTI.GOV. Available at:
-
pyridine, 3-bromo-5-chloro-4-methoxy- - ChemBK. Available at:
-
Application Notes: Buchwald-Hartwig Amination of 3-Bromo-5-(3-chlorophenoxy)pyridine - Benchchem. Available at:
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Technical Support Center: Suzuki Coupling of 3-Bromo-5-methoxypyridine - Benchchem. Available at:
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine - Benchchem. Available at:
-
A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions - Benchchem. Available at:
-
An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes [organic-chemistry.org]
- 6. osti.gov [osti.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Work-up Procedures for Palladium-Catalyzed Reactions of Pyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful work-up of palladium-catalyzed reactions involving pyridine substrates. The unique electronic properties of the pyridine ring can present specific challenges during product isolation and purification. This resource is designed to provide you with the expertise and practical insights needed to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why are work-ups for palladium-catalyzed reactions of pyridines often more challenging than for other aryl compounds?
The primary challenge stems from the Lewis basicity of the pyridine nitrogen atom. This nitrogen can coordinate strongly to the palladium catalyst, forming stable complexes that can be difficult to break apart during the work-up.[1][2][3][4] This coordination can lead to several issues:
-
Palladium Contamination: The palladium-pyridine complex may be soluble in the organic phase, leading to high levels of residual palladium in the final product even after standard aqueous washes and filtration.[2][3]
-
Emulsion Formation: The basic nature of pyridine can lead to the formation of stable emulsions during aqueous extractions, making phase separation difficult.
-
Product Loss: Aggressive purification methods required to remove palladium can sometimes lead to the degradation or loss of the desired pyridine-containing product.[2]
Q2: What is the first step I should take after my palladium-catalyzed reaction with a pyridine substrate is complete?
Before proceeding to a full aqueous work-up, it is often beneficial to perform a simple filtration. After cooling the reaction mixture to room temperature, dilute it with a suitable organic solvent (e.g., ethyl acetate, toluene) and filter it through a pad of Celite®.[5][6][7] This initial step helps to remove insoluble palladium species, such as palladium black, and other solid inorganic byproducts.[7][8]
Q3: My product is soluble in organic solvents. What is a general aqueous work-up procedure I can follow?
A standard aqueous work-up can be effective for many pyridine-containing products. The key is to carefully control the pH to ensure your product is in its neutral form for efficient extraction into the organic phase.
General Aqueous Work-up Protocol:
-
After Celite® filtration, transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water
-
A mild acidic solution (e.g., 1M HCl or saturated NH₄Cl solution) to protonate any excess basic ligands and pyridine starting material, pulling them into the aqueous layer. Caution: Ensure your product is stable to acidic conditions.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Brine (saturated aqueous NaCl) to break up emulsions and remove bulk water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[5][9]
Q4: I'm still seeing significant palladium contamination in my product after a standard work-up. What are my options?
High levels of residual palladium are a common issue, especially in pharmaceutical applications where strict limits on metal impurities are required.[10] If a standard work-up is insufficient, consider the following more advanced techniques for palladium removal:
-
Metal Scavengers: These are solid-supported reagents with a high affinity for palladium.[11][12][13][14] Thiol-based silica scavengers are particularly effective.[2][3][12] The crude product is dissolved in a suitable solvent, the scavenger is added, and the mixture is stirred for a period (from a few hours to overnight) before being filtered.[2][3]
-
Activated Carbon: Treatment with activated carbon can be a cost-effective method for removing palladium.[3] However, it can be non-specific and may lead to product loss through adsorption.[2][3]
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.[3] Sometimes, adding a small amount of a chelating agent like N-acetylcysteine or thiourea to the crystallization solvent can help to sequester the palladium in the mother liquor.[3]
Troubleshooting Guide
This section addresses specific issues you might encounter during the work-up of your palladium-catalyzed pyridine reaction and provides actionable solutions.
Issue 1: Persistent Emulsion During Aqueous Extraction
Causality: The basic nature of pyridine and its derivatives can act as a surfactant, stabilizing emulsions between the organic and aqueous layers.
Troubleshooting Steps:
-
Add Brine: Introduce a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break up emulsions.
-
Filter through Celite®: Passing the entire emulsified mixture through a pad of Celite® can sometimes break the emulsion.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force phase separation.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to an ethyl acetate/water mixture) can sometimes destabilize the emulsion.
Issue 2: Low Recovery of Pyridine Product from Aqueous Work-up
Causality: Your pyridine-containing product may be protonated and partitioning into the aqueous layer, especially if the work-up conditions are acidic.
Troubleshooting Steps:
-
Check the pH of the Aqueous Layer: Before discarding the aqueous layer, check its pH. If it is acidic, your product may be present as a pyridinium salt.
-
Basify and Re-extract: Neutralize the aqueous layer with a base like sodium bicarbonate or sodium carbonate until it is basic (pH > 8). Then, re-extract the aqueous layer with your organic solvent.
-
Use a Weaker Acid Wash: If your product is particularly basic, consider using a milder acidic wash, such as a saturated solution of ammonium chloride (NH₄Cl), instead of a strong acid like HCl.
Issue 3: Palladium Residue Remains High Even After Using a Scavenger
Causality: The chosen scavenger may not be optimal for your specific palladium catalyst, ligand, and solvent system. The scavenging process itself may also require optimization.
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, amine, phosphine-based) to find the most effective one for your system.[2]
-
Optimize Scavenging Conditions:
-
Equivalents of Scavenger: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 3-5 equivalents.[2]
-
Temperature: Gently heating the mixture (e.g., to 40-50 °C) can sometimes improve the kinetics of scavenging.
-
Time: Increase the stirring time to allow for complete binding of the palladium to the scavenger.
-
-
Change the Solvent: The efficiency of the scavenger can be solvent-dependent. Ensure your product is fully dissolved in the solvent used for the scavenging step.
Data Presentation: Comparison of Palladium Scavengers
The following table summarizes the performance of common palladium scavengers. The efficiency can vary depending on the specific reaction conditions.
| Scavenger Type | Functional Group | Typical Loading (equiv. to Pd) | Advantages | Disadvantages |
| Silica-Based Thiol | -SH | 3 - 10 | High efficiency for a broad range of Pd species, good product recovery.[2][12] | Higher cost compared to activated carbon. |
| Activated Carbon | N/A | 5 - 10 wt% | Low cost, readily available.[3] | Can be non-specific, leading to product loss; fine powder can be difficult to filter.[2] |
| Polymer-Bound Thiol | -SH | 3 - 10 | High capacity, easy to handle beads. | Swelling in different solvents can be a factor. |
| Cysteine | -SH, -NH₂, -COOH | 5 - 15 | Can be effective and is a natural amino acid. | May have limited solubility in some organic solvents. |
Experimental Protocols
Protocol 1: Standard Work-up with Celite® Filtration and Aqueous Extraction
-
Cool and Dilute: Once the reaction is complete, cool the reaction vessel to room temperature. Dilute the reaction mixture with 2-3 volumes of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Celite® Filtration: Prepare a small plug of Celite® in a Büchner funnel or a fritted glass funnel. Wet the Celite® pad with the organic solvent. Filter the diluted reaction mixture through the Celite® pad.
-
Wash: Wash the Celite® pad with additional organic solvent to ensure complete recovery of the product.
-
Aqueous Extraction: Transfer the combined filtrate to a separatory funnel. Wash sequentially with:
-
1 M HCl (if the product is stable to acid)
-
Saturated NaHCO₃ solution
-
Brine
-
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Palladium Removal with a Silica-Based Thiol Scavenger
-
Dissolve Crude Product: After an initial work-up (e.g., Protocol 1), dissolve the crude product in a suitable solvent (e.g., toluene, THF, ethyl acetate).
-
Add Scavenger: Add the silica-based thiol scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst).
-
Stir: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-24 hours. The optimal time should be determined experimentally.
-
Filter: Filter the mixture through a pad of Celite® or a 0.45 µm filter to remove the scavenger.
-
Wash and Concentrate: Wash the filter cake with fresh solvent. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.[3]
Visualization of Workflows
Standard Work-up Workflow
Caption: Standard work-up workflow for palladium-catalyzed pyridine reactions.
Palladium Scavenging Workflow
Caption: Workflow for palladium removal using a solid-supported scavenger.
References
-
Johnson Matthey Technology Review. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
Welch, C. J., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(4), 642-646. [Link]
-
Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1736-1753. [Link]
-
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
-
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]
- Google Patents.
- Google Patents. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
International Journal of Novel Research and Development. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. [Link]
- Google Patents. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. [Link]
-
MDPI. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. [Link]
-
National Institutes of Health. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
National Institutes of Health. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]
-
ResearchGate. How to remove palladium catalyst from reaction mixture ?. [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
-
ResearchGate. How can i remove palladium Pd catalyst easily?. [Link]
- Google Patents. US7084287B2 - Method of removing palladium.
-
ACS Omega. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
ScienceDirect. Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. [Link]
-
National Institutes of Health. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
SpringerLink. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]
-
ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
-
Chemistry Stack Exchange. Palladium coupling reactions and purification. [Link]
-
PubMed. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
ACS Medicinal Chemistry Letters. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Synthesis, characterization and catalytic performance of palladium supported on pyridine‐based covalent organic polymer for Suzuki‐Miyaura reaction. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
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- 6. researchgate.net [researchgate.net]
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- 10. onyxipca.com [onyxipca.com]
- 11. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biotage.com [biotage.com]
impact of reaction temperature on 3-Bromo-5-chloro-4-methoxypyridine stability
Introduction
Welcome to the technical support guide for 3-Bromo-5-chloro-4-methoxypyridine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. As a Senior Application Scientist, I've observed that a frequent source of experimental variability arises from the misunderstanding of a reagent's thermal stability. This guide provides an in-depth analysis of the impact of reaction temperature on the stability of 3-Bromo-5-chloro-4-methoxypyridine, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
The stability of this molecule is primarily dictated by the interplay of its three key functional groups: the pyridine ring, the halogen substituents (Bromo and Chloro), and the 4-methoxy group. Elevated temperatures can initiate several degradation pathways, leading to impurity formation and reduced yield. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Stability
Q1: What is the recommended maximum temperature for reactions involving 3-Bromo-5-chloro-4-methoxypyridine?
A1: While there is no absolute maximum temperature, as it is highly dependent on the solvent, reaction time, and other reagents present, we advise exercising caution above 100-120 °C . Many common cross-coupling reactions, such as Suzuki-Miyaura, can be successfully performed in the 80-100 °C range with this substrate.[1] Pushing beyond 120 °C significantly increases the risk of degradation, particularly over extended reaction periods.
Q2: I am observing a significant amount of dark, tarry material in my reaction crude. Is this related to the thermal decomposition of the starting material?
A2: Yes, the formation of dark, insoluble materials is a common indicator of thermal decomposition for many organic compounds, including halogenated pyridines.[2][3] At elevated temperatures, radical-mediated and other complex degradation pathways can lead to polymerization or charring. If you observe this, it is a strong indication that your reaction temperature is too high or the heating time is excessive.
Q3: Can the choice of solvent affect the thermal stability of 3-Bromo-5-chloro-4-methoxypyridine?
A3: Absolutely. Polar aprotic solvents like DMF and DMAc, while excellent for solubilizing reagents, can sometimes promote nucleophilic substitution reactions at higher temperatures, especially if impurities are present. Protic solvents, particularly in the presence of acid or base, can facilitate ether cleavage of the methoxy group.[4][5] When possible, using less reactive solvents like toluene or dioxane is recommended for high-temperature applications.
Specific Degradation Pathways
Q4: What are the most likely degradation pathways for 3-Bromo-5-chloro-4-methoxypyridine at elevated temperatures?
A4: Based on the structure, there are three primary anticipated degradation pathways, which can occur concurrently:
-
Ether Cleavage: The 4-methoxy group is susceptible to cleavage, especially under acidic conditions, to form the corresponding 4-hydroxypyridine derivative.[4][5] This is a common reaction for ethers and can be accelerated by heat.
-
Dehalogenation: The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond and is therefore more susceptible to homolytic cleavage at high temperatures to form radical species. This can lead to a variety of byproducts, including the de-brominated compound (3-chloro-4-methoxypyridine) or products from radical coupling.
-
Ring Decomposition: At very high temperatures (typically above 280 °C for similar brominated aromatics), the pyridine ring itself can start to fragment, leading to a complex mixture of smaller molecules and char.[3][6]
Q5: My mass spectrometry analysis shows a peak corresponding to the loss of a methyl group. What does this indicate?
A5: A loss of a methyl group (15 Da) strongly suggests ether cleavage has occurred, resulting in the formation of 3-Bromo-5-chloro-4-hydroxypyridine. This is a common thermal or acid-catalyzed degradation pathway.[4][5] Consider reducing the reaction temperature or ensuring your reaction conditions are strictly neutral or basic if this product is not desired.
Q6: I suspect dehalogenation is occurring. How can I confirm this?
A6: The most direct way to confirm dehalogenation is to look for the corresponding de-halogenated byproducts in your crude reaction mixture using LC-MS or GC-MS. For example, if you suspect loss of bromine, you would look for the mass of 3-chloro-4-methoxypyridine.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary temperature-induced degradation pathways for 3-Bromo-5-chloro-4-methoxypyridine.
Caption: Primary thermal degradation pathways.
Experimental Protocols for Stability Assessment
To empirically determine the stability of 3-Bromo-5-chloro-4-methoxypyridine under your specific reaction conditions, we recommend the following protocols.
Protocol 1: Isothermal Stress Test
This protocol helps determine the stability of the compound at a specific temperature over time in a chosen solvent.
Objective: To quantify the rate of degradation of 3-Bromo-5-chloro-4-methoxypyridine at a constant temperature.
Materials:
-
3-Bromo-5-chloro-4-methoxypyridine
-
Chosen reaction solvent (e.g., Dioxane, DMF, Toluene)
-
Internal standard (e.g., Dodecane, Biphenyl - select a compound that is stable under the reaction conditions and does not co-elute with the analyte or expected degradation products)
-
Reaction vials with septa
-
Heating block or oil bath with temperature controller
-
GC-MS or HPLC system
Procedure:
-
Prepare a stock solution of 3-Bromo-5-chloro-4-methoxypyridine (e.g., 10 mg/mL) in the chosen solvent.
-
Add a known concentration of the internal standard to the stock solution.
-
Aliquot the solution into several reaction vials and seal them.
-
Place the vials in the heating block set to the desired test temperature (e.g., 80 °C, 100 °C, 120 °C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heat and immediately cool it in an ice bath to quench any further reaction.
-
Analyze the sample by GC-MS or HPLC.
-
Quantify the amount of remaining 3-Bromo-5-chloro-4-methoxypyridine relative to the internal standard at each time point.
-
Plot the concentration of 3-Bromo-5-chloro-4-methoxypyridine versus time to determine the degradation rate.
Protocol 2: Analytical Methods for Degradation Monitoring
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for monitoring the stability of your compound.[7][8]
A. HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
B. GC-MS Method
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from 50-500 m/z.
Data Summary
The following table provides a hypothetical summary of stability data that could be generated using the Isothermal Stress Test protocol. This illustrates how to present your findings for easy comparison.
| Temperature (°C) | Solvent | Time (hours) | % Degradation (Hypothetical) | Major Degradation Product(s) |
| 80 | Toluene | 24 | < 1% | None Detected |
| 100 | Toluene | 24 | ~2-3% | Traces of 3-Chloro-4-methoxypyridine |
| 120 | Toluene | 24 | ~10-15% | 3-Chloro-4-methoxypyridine |
| 120 | DMF | 24 | ~20-25% | 3-Chloro-4-methoxypyridine, 3-Bromo-5-chloro-4-hydroxypyridine |
Workflow for Stability Troubleshooting
When encountering unexpected results, a systematic approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting stability.
References
- Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (n.d.). Products of thermal decomposition of brominated polymer flame retardants.
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(1), 59-73.
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
- Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2021). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 86, 1051-1056.
-
AIDIC - The Italian Association of Chemical Engineering. (2021). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-Bromo-5-methoxypyridine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]
- Chen, A. M.-Y. (1981). Pyridine Hydrogen Iodide as an Ether Cleaving Agent in Coal Chemistry.
-
ResearchGate. (n.d.). 4‐Methoxypyridine N‐oxide. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (2015). Analytical Methods. In Toxicological Profile for Pyridine.
- Longdom Publishing. (2021). Synthesis and Cleavage of Ethers. Organic Chemistry: Current Research, 10(304).
- Mester, Z., & Sturgeon, R. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7655-7667.
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
OpenStax. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. Retrieved from [Link]
Sources
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- 2. m.ciop.pl [m.ciop.pl]
- 3. Research Portal [researchportal.murdoch.edu.au]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Purification of 3-Bromo-5-chloro-4-methoxypyridine
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of the versatile chemical intermediate, 3-Bromo-5-chloro-4-methoxypyridine. This document aims to deliver not just procedural steps, but the underlying scientific principles to empower users to make informed decisions during their purification workflows.
I. Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the purification of 3-Bromo-5-chloro-4-methoxypyridine, providing systematic solutions and expert insights.
Issue 1: Crude product is an oil or fails to solidify.
-
Question: My crude 3-Bromo-5-chloro-4-methoxypyridine is a viscous oil after work-up and concentration, but literature suggests it should be a solid. What should I do?
-
Answer: This is a common issue often attributed to the presence of residual solvents or impurities that depress the melting point. The reported melting point for similar compounds is in the range of 31-57°C, so even small amounts of contaminants can prevent crystallization at room temperature.[1]
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Concentrate the sample under high vacuum for an extended period. Gentle heating (e.g., 30-40°C) can aid in the removal of high-boiling solvents like DMF or DMSO, which are common in the synthesis of such compounds.[2]
-
Trituration: Attempt to induce crystallization by adding a small amount of a non-polar solvent in which the product is expected to have low solubility, such as hexanes or diethyl ether. Stir the mixture vigorously. The impurities may remain dissolved while the desired product precipitates.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single crystal to the oil. This can initiate crystallization.
-
Re-dissolve and Precipitate: Dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and then add a non-polar solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Allow it to stand, and crystals may form.
-
Issue 2: Poor separation during column chromatography.
-
Question: I'm running a silica gel column to purify my 3-Bromo-5-chloro-4-methoxypyridine, but the product is co-eluting with an impurity. How can I improve the separation?
-
Answer: Co-elution in column chromatography is typically due to an inappropriate solvent system or improper column packing.[3][4] The polarity of the eluent must be optimized to achieve differential migration of the components through the stationary phase.
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems. A good solvent system for column chromatography will result in a retention factor (Rf) of 0.2-0.4 for the desired compound and a significant difference in Rf values between the product and impurities. For halogenated methoxypyridines, gradients of ethyl acetate in hexanes are commonly effective.[5][6]
-
Adjust the Polarity Gradient: If using a gradient elution, ensure it is not too steep. A shallow gradient can improve the resolution between closely eluting compounds.
-
Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.[4]
-
Sample Loading: Load the crude material onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will result in poor separation.
-
Issue 3: Low recovery after recrystallization.
-
Question: I performed a recrystallization to purify my product, but the yield was very low. What went wrong?
-
Answer: Low recovery in recrystallization is often a result of using too much solvent, cooling the solution too quickly, or selecting an inappropriate solvent.[7]
Troubleshooting Steps:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved even after cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the amount of product that remains in solution.
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[7] Test a variety of solvents on a small scale to find the optimal one.
-
Concentrate the Mother Liquor: If a significant amount of product is suspected to be in the mother liquor, you can concentrate it and attempt a second recrystallization to recover more material.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude 3-Bromo-5-chloro-4-methoxypyridine?
A1: The impurities will largely depend on the synthetic route. A common synthesis involves the nucleophilic substitution of a di-halogenated pyridine with sodium methoxide.[2][8] Therefore, potential impurities include:
-
Starting Materials: Unreacted di-halogenated precursors (e.g., 3,5-dibromo-4-chloropyridine or 3-bromo-4,5-dichloropyridine).
-
Isomeric Byproducts: If the starting material has multiple reactive sites, isomeric methoxy-pyridines may form.
-
Solvents: Residual high-boiling solvents such as DMF or DMSO.
Q2: What is the recommended storage condition for purified 3-Bromo-5-chloro-4-methoxypyridine?
Q3: Which analytical techniques are best for assessing the purity of 3-Bromo-5-chloro-4-methoxypyridine?
A3: A combination of techniques is often best for a comprehensive purity assessment.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying non-volatile impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities with distinct signals.
-
Elemental Analysis: Provides the elemental composition of the sample, which can be compared to the theoretical values to determine purity.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an effective purification method, particularly for compounds that are not well-resolved by normal-phase (silica gel) chromatography. The mobile phase for reverse-phase chromatography is typically a mixture of water and an organic solvent like acetonitrile or methanol.
III. Experimental Protocols & Data
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring even packing. Drain the solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude 3-Bromo-5-chloro-4-methoxypyridine in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and carefully add it to the top of the silica bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient would be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |
| Typical Gradient | 0% to 20% Ethyl Acetate |
| Monitoring | TLC with UV visualization (254 nm) |
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in a flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
IV. Visualization of Purification Workflow
The following diagram illustrates a decision-making workflow for the purification of 3-Bromo-5-chloro-4-methoxypyridine.
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 9. lookchem.com [lookchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-5-chloro-4-methoxypyridine
Welcome to the technical support center for 3-Bromo-5-chloro-4-methoxypyridine. This versatile building block is crucial in the synthesis of novel pharmaceutical and agrochemical agents, offering two distinct reactive sites for functionalization.[1][2] However, controlling its reactivity, particularly achieving selective transformation at either the C-3 bromine or the C-5 chlorine, is highly dependent on the reaction conditions, with the choice of solvent being a paramount factor.
This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate the complexities of solvent effects and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when designing experiments with 3-Bromo-5-chloro-4-methoxypyridine.
Q1: Why is solvent selection so critical for this specific substrate?
A1: The solvent does more than just dissolve reactants; it actively participates in the reaction mechanism and influences the energy landscape of the entire process.[3][4] For 3-Bromo-5-chloro-4-methoxypyridine, the solvent's properties—specifically its polarity, proticity, and coordinating ability—dictate which reaction pathway is favored and at which position (C-3 Bromo vs. C-5 Chloro) the reaction occurs.
-
Solubility: It ensures all components, including the catalyst, base, and reactants, are in the same phase to allow for effective interaction.
-
Stabilization: It stabilizes charged intermediates and transition states. For example, polar solvents are crucial for stabilizing the ionic species formed during palladium-catalyzed cross-coupling cycles or the Meisenheimer complex in Nucleophilic Aromatic Substitution (SNAr).[5][6]
-
Catalyst Interaction: In transition-metal catalysis, solvents can coordinate to the metal center, influencing its activity and selectivity.[7] Some polar aprotic solvents like acetonitrile (MeCN) or DMF can alter the catalytic species, leading to unexpected changes in chemoselectivity.[5][8]
Q2: What are the fundamental differences between polar protic, polar aprotic, and non-polar solvents in this context?
A2: Understanding these classifications is key to rational solvent selection.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors. They are excellent at solvating both cations and anions. While they can be beneficial in some Suzuki reactions by helping to dissolve inorganic bases, they can significantly slow down SNAr reactions by forming a "solvent cage" around the nucleophile through hydrogen bonding, thereby reducing its nucleophilicity.[9]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) have a large dipole moment but lack O-H or N-H bonds. They are poor at solvating anions. This leaves the nucleophile "naked" and highly reactive, making these solvents ideal for accelerating SNAr and SN2-type reactions.[9][10]
-
Non-Polar Solvents (e.g., toluene, hexane, dioxane) have low dielectric constants and do not effectively solvate charged species. They are frequently used in palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig aminations, where they are less likely to interfere with the catalyst and often provide high selectivity.[5][11]
Table 1: General Solvent Properties and Their Impact on Reactivity
| Solvent Class | Examples | Key Feature | Effect on Nucleophiles | Preferred Reactions |
| Polar Protic | Water (H₂O), Methanol (MeOH) | Hydrogen-bond donor | Strongly solvates & deactivates | Suzuki (in mixtures), SN1-type |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High dipole, no H-bond donor | Minimally solvates, enhances reactivity | Nucleophilic Aromatic Substitution (SNAr) |
| Non-Polar | Toluene, Dioxane, THF | Low dielectric constant | Poor solvation | Suzuki-Miyaura, Buchwald-Hartwig |
Part 2: Troubleshooting Guides for Common Reactions
This section is designed to help you diagnose and solve specific issues encountered during your experiments.
2.1 Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
The C-Br bond at the 3-position is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. Your primary goal is to exploit this reactivity difference.
Issue 1: Low or no yield in a Suzuki-Miyaura coupling reaction.
-
Primary Suspect (Solvent-Related): Poor solubility of the inorganic base (e.g., K₂CO₃, K₃PO₄) or the boronic acid derivative.
-
Troubleshooting Steps:
-
Switch to a Solvent Mixture: While non-polar solvents like toluene or dioxane are excellent starting points, they are poor at dissolving inorganic bases. A common and highly effective solution is to use a biphasic mixture, such as Toluene/Water or Dioxane/Water (e.g., in a 4:1 or 3:1 ratio). The water phase dissolves the base, facilitating its role in the catalytic cycle.[12]
-
Consider an Alcohol Co-solvent: Using anhydrous methanol or ethanol as a solvent or co-solvent can dramatically increase yields.[12] A system like Methanol/Water is often highly effective.
-
Ensure Anhydrous Conditions (if not using water): If using a single non-polar solvent, ensure it is thoroughly anhydrous. Water can sometimes negatively impact the stability of the active catalyst.
-
Issue 2: My Buchwald-Hartwig amination is sluggish or fails.
-
Primary Suspect (Solvent-Related): The chosen solvent is inhibiting the catalyst or is not suitable for the base being used.
-
Troubleshooting Steps:
-
Default to Standard Solvents: Toluene is generally the most reliable solvent for Buchwald-Hartwig aminations.[11] 1,4-Dioxane is another excellent choice.[13]
-
Match Solvent to Base: Strong, sterically hindered bases like NaOtBu or LHMDS work best in non-polar solvents like toluene or THF. Weaker bases like K₂CO₃ or K₃PO₄ may require a more polar solvent system to achieve sufficient solubility and activity.
-
Avoid Protic Solvents: Protic solvents like alcohols can compete with the amine nucleophile, leading to reduced reaction rates.
-
Caption: Decision workflow for solvent selection in cross-coupling reactions.
2.2 Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the halogens, makes it susceptible to SNAr. The C-5 position is generally more activated towards SNAr due to its para relationship to the ring nitrogen.
Issue: My SNAr reaction with a nucleophile (e.g., an alkoxide or amine) is extremely slow or does not proceed.
-
Primary Suspect (Solvent-Related): Use of a protic or non-polar solvent.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: This is the most critical change you can make. DMSO or DMF are the solvents of choice for SNAr reactions.[9] They effectively solvate the counter-ion of the nucleophile while leaving the nucleophilic atom itself highly reactive. Acetonitrile (MeCN) is another good option.
-
Ensure Anhydrous Conditions: Water is a protic solvent and can drastically slow down the reaction by solvating the nucleophile. Ensure your solvent and reagents are dry.
-
Increase Temperature: SNAr reactions often require elevated temperatures (80-150 °C) to proceed at a reasonable rate. The high boiling points of DMSO and DMF make them well-suited for this.
-
Caption: Visualization of nucleophile solvation by different solvent types.
Part 3: Experimental Protocols
These protocols serve as a validated starting point for your experiments. Optimization may be required for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol is designed to selectively form a C-C bond at the C-3 (bromo) position.
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-Bromo-5-chloro-4-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Under an inert atmosphere (Argon or Nitrogen), add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 v/v) to achieve a concentration of ~0.1 M with respect to the starting pyridine.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination at the C-3 Position
This protocol details the C-N bond formation at the more reactive C-3 position.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add 3-Bromo-5-chloro-4-methoxypyridine (1.0 eq), the amine nucleophile (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Catalyst/Ligand Premixing (Optional but Recommended): In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%). Add a small amount of the reaction solvent and stir for 5-10 minutes.
-
Solvent and Catalyst Addition: Add anhydrous, degassed Toluene to the main reaction tube, followed by the catalyst/ligand pre-mixture via syringe.
-
Reaction Execution: Seal the tube and heat to 100-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
References
-
Clark, J. H., & Macquarrie, D. J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2245-2259. [Link][3][4][14][15]
-
Carrow, B. P., & Hartwig, J. F. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki–Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link][5][7][8]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link][9]
-
Park, S., & Lee, W. (2019). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Request PDF. [Link][16]
-
LibreTexts Chemistry. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link][6]
-
University of Calgary. Chapter 8: Solvent Effects. [Link]
-
The Organic Chemistry Tutor. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link][10]
-
Szymańska, E., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7350. [Link][11]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. [Link][1]
-
Wang, C., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link][12]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link][17][18]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to the NMR Spectral Data of 3-Bromo-5-chloro-4-methoxypyridine and its Structural Analogs
This technical guide offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data of 3-Bromo-5-chloro-4-methoxypyridine, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a comparative approach, leveraging predicted NMR data for the target molecule alongside experimentally obtained data for structurally related analogs. This methodology allows for a robust interpretation of the expected spectral features of 3-Bromo-5-chloro-4-methoxypyridine and provides valuable insights for researchers working with similar halogenated and methoxy-substituted pyridines.
The guide will explore the influence of substituent effects—specifically the impact of bromine, chlorine, and a methoxy group at various positions on the pyridine ring—on the ¹H and ¹³C NMR chemical shifts. By comparing the spectra of 3-bromo-5-methoxypyridine, 3,5-dichloropyridine, and 3,5-dibromopyridine, we can deconstruct the electronic and steric contributions of each substituent and, by extension, predict and understand the spectral characteristics of the target compound.
Structural Overview and Rationale for Comparator Selection
The core structure under investigation is the pyridine ring, a six-membered aromatic heterocycle. The electronic properties of the pyridine ring are significantly influenced by the nitrogen atom, which is more electronegative than carbon and imparts a degree of electron deficiency to the ring carbons, particularly at the α (C2, C6) and γ (C4) positions. The introduction of further substituents, such as halogens and a methoxy group, modulates this electronic environment, leading to predictable changes in the NMR spectra.
The selected comparator compounds were chosen to systematically evaluate the individual and combined effects of the substituents present in 3-Bromo-5-chloro-4-methoxypyridine:
-
3-Bromo-5-methoxypyridine: This analog allows for the assessment of a bromine and a methoxy group on the pyridine ring without the influence of the chlorine atom.
-
3,5-Dichloropyridine and 3,5-Dibromopyridine: These dihalogenated pyridines provide a baseline understanding of the impact of two halogen atoms at the meta positions relative to the nitrogen, which is analogous to the substitution pattern in the target molecule.
The interplay of inductive effects (electron-withdrawing nature of halogens and oxygen) and resonance effects (electron-donating nature of the methoxy group's lone pair) is key to interpreting the observed chemical shifts.
Comparative Analysis of ¹H NMR Spectral Data
The ¹H NMR spectra of substituted pyridines are characterized by distinct chemical shifts for the aromatic protons, influenced by the electronic nature and position of the substituents. The following table summarizes the experimental ¹H NMR data for the comparator compounds and the predicted data for 3-Bromo-5-chloro-4-methoxypyridine.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)
| Compound | H-2 | H-4 | H-6 | Other Protons | Solvent |
| 3-Bromo-5-chloro-4-methoxypyridine (Predicted) | 8.35 (s) | - | 8.45 (s) | 4.00 (s, OCH₃) | CDCl₃ |
| 3-Bromo-5-methoxypyridine [1] | 8.24 (d) | 7.36 (t) | 8.28 (d) | 3.86 (s, OCH₃) | CDCl₃ |
| 3,5-Dichloropyridine | 8.40 (d) | 7.70 (t) | 8.40 (d) | - | CDCl₃ |
| 3,5-Dibromopyridine | 8.61 (d) | 8.15 (t) | 8.61 (d) | - | dioxane |
Analysis of Aromatic Proton Chemical Shifts
In the dihalogenated pyridines, the protons at C2 and C6 are equivalent and appear as a downfield doublet, while the C4 proton is a triplet at a relatively higher field. The significant downfield shift of all protons in 3,5-dibromopyridine compared to 3,5-dichloropyridine is a direct consequence of the stronger deshielding effect of bromine.
For 3-bromo-5-methoxypyridine, the presence of the electron-donating methoxy group at C5 leads to a general upfield shift of the ring protons compared to the dihalogenated analogs. The protons at C2 and C6 are no longer equivalent, and the C4 proton shows a notable upfield shift.
In the predicted spectrum of 3-Bromo-5-chloro-4-methoxypyridine , the absence of protons at C3, C4, and C5 results in two singlets for the H-2 and H-6 protons. The predicted downfield positions of these protons are consistent with the presence of two electron-withdrawing halogens on the ring. The methoxy group at the C4 position is predicted to have a singlet at approximately 4.00 ppm.
Comparative Analysis of ¹³C NMR Spectral Data
The ¹³C NMR spectra provide a more direct measure of the electronic environment of the carbon atoms in the pyridine ring. The chemical shifts are highly sensitive to the nature and position of the substituents.
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other Carbons | Solvent |
| 3-Bromo-5-chloro-4-methoxypyridine (Predicted) | 148.0 | 115.0 | 160.0 | 120.0 | 150.0 | 61.0 (OCH₃) | CDCl₃ |
| 3-Bromo-5-methoxypyridine | 140.9 | 111.2 | 138.8 | 156.1 | 147.5 | 55.9 (OCH₃) | CDCl₃ |
| 3,5-Dichloropyridine | 147.9 | 132.0 | 138.0 | 132.0 | 147.9 | - | CDCl₃ |
| 3,5-Dibromopyridine | 150.9 | 122.2 | 143.4 | 122.2 | 150.9 | - | CDCl₃ |
Analysis of Aromatic Carbon Chemical Shifts
The dihalogenated pyridines show three distinct signals in their ¹³C NMR spectra. The carbons bearing the halogens (C3 and C5) are significantly shielded compared to the unsubstituted pyridine, a phenomenon known as the "heavy atom effect." The C2/C6 and C4 carbons are deshielded due to the electron-withdrawing nature of the halogens.
In 3-bromo-5-methoxypyridine, the C5 carbon attached to the electron-donating methoxy group is significantly deshielded, while the other ring carbons show shifts influenced by both the bromine and methoxy substituents.
For the target compound, 3-Bromo-5-chloro-4-methoxypyridine , the predicted ¹³C NMR spectrum reflects the combined electronic effects of all three substituents. The C4 carbon, directly attached to the methoxy group, is predicted to be the most deshielded aromatic carbon. The carbons bearing the halogens (C3 and C5) are expected at higher fields. The methoxy carbon is predicted around 61.0 ppm.
Experimental and Predictive Methodologies
Standard NMR Acquisition Protocol
The following provides a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for pyridine derivatives.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for many organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Typically 10-15 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the solvent residual peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.
NMR Prediction Methodology
The predicted ¹H and ¹³C NMR spectra for 3-Bromo-5-chloro-4-methoxypyridine were generated using commercially available and web-based NMR prediction software. These tools typically employ a combination of database lookup, incremental methods, and machine learning algorithms trained on large datasets of experimental spectra. While predicted spectra are a valuable tool in the absence of experimental data, it is crucial to recognize that they are estimations and may have deviations from experimental values.
Visualizing the NMR Logic
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Workflow for the comparative NMR analysis.
Caption: Influence of substituent effects on NMR chemical shifts.
Conclusion
This guide provides a comprehensive framework for understanding the NMR spectral features of 3-Bromo-5-chloro-4-methoxypyridine through a comparative analysis with structurally related analogs. The predicted ¹H and ¹³C NMR data for the target compound, when viewed in the context of the experimental data from its analogs, offer a reliable estimation of its spectral properties. The detailed analysis of substituent effects on the pyridine ring serves as a valuable resource for researchers in the fields of organic synthesis, drug discovery, and materials science, aiding in the structural elucidation and characterization of novel pyridine derivatives. The provided experimental protocols and logical diagrams further enhance the practical utility of this guide for both novice and experienced NMR spectroscopists.
References
-
NMRDB.org . Predict 13C carbon NMR spectra. [Link]
-
PubChem . 3-Bromo-5-chloro-4-methylpyridine. [Link]
-
ResearchGate . 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
-
The Royal Society of Chemistry . Supporting Information for "Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells". [Link]
Sources
A Senior Application Scientist's Guide to Alternatives for 3-Bromo-5-chloro-4-methoxypyridine in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of heterocyclic building blocks is a critical decision that directly impacts synthetic efficiency, cost, and the exploration of novel chemical space. 3-Bromo-5-chloro-4-methoxypyridine is a valuable intermediate, prized for the differential reactivity of its two halogen atoms, which allows for selective, sequential functionalization. However, strategic considerations such as cost, scalability, and the need for alternative reactivity patterns often necessitate the exploration of other options.
This guide provides an in-depth comparison of viable alternatives to 3-Bromo-5-chloro-4-methoxypyridine. We will dissect the performance of these alternatives in key synthetic transformations, supported by experimental data and protocols, to empower you with the insights needed to make informed decisions in your synthetic design.
Understanding the Parent Compound: Reactivity and Regioselectivity
The synthetic utility of 3-Bromo-5-chloro-4-methoxypyridine is rooted in the different carbon-halogen bond strengths. The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) catalyst to the C-X bond is often the rate-determining step.[1] Consequently, this step occurs preferentially at the more labile C-Br bond, enabling selective functionalization at the 3-position while leaving the C-Cl bond at the 5-position intact for subsequent transformations.
The general reactivity of halogens in palladium-catalyzed couplings follows the order: I > Br > OTf >> Cl.[2] This predictable hierarchy is the cornerstone of synthetic strategies employing di- and polyhalogenated heterocycles.
A Comparative Overview of Key Alternatives
The choice of an alternative involves a trade-off between reactivity, cost, and the desired substitution pattern. The following compounds represent the most logical and commercially available alternatives, each with distinct advantages and challenges.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Feature & Reactivity Profile | Advantages | Disadvantages |
| 3-Bromo-5-chloro-4-methoxypyridine (Parent) | ![]() | 224.44 | Differential Reactivity (C-Br > C-Cl): Ideal for sequential coupling. C-Br bond is sufficiently reactive for standard Pd catalysts (e.g., Pd(PPh₃)₄). | Well-established reactivity, predictable selectivity, good balance of reactivity and stability. | Higher cost than dichloro-analogs. |
| 3,5-Dichloro-4-methoxypyridine | ![]() | 178.01[3] | Lower Reactivity: Stronger C-Cl bonds require more forcing conditions for oxidative addition. | Significantly lower cost, ideal for large-scale synthesis where cost is a primary driver. | Requires specialized, electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) and often higher temperatures.[1][4] |
| 3,5-Dibromo-4-methoxypyridine | ![]() | 267.94 | High, Non-Differential Reactivity: Both C-Br bonds are highly reactive, posing a challenge for mono-functionalization. | High reactivity allows for mild reaction conditions. | Difficult to achieve selective mono-coupling, risk of double-addition byproducts, higher cost. |
| 3-Bromo-5-chloro-4-methylpyridine | ![]() | 206.46[5] | Altered Electronics: The methyl group is less electron-donating than methoxy, slightly altering the ring's electronic properties and potentially influencing catalyst kinetics. | Allows exploration of a different chemical space while retaining the C-Br/C-Cl differential. | Reactivity may require re-optimization compared to the methoxy analog. |
Strategic Decision-Making for Reagent Selection
The choice between the parent compound and its alternatives is dictated by the specific goals of the synthesis. The following decision tree illustrates a logical workflow for reagent selection.
Caption: Decision logic for selecting the optimal pyridine building block.
Comparative Experimental Protocols: Suzuki-Miyaura Coupling
To provide a practical comparison, we present detailed protocols for a Suzuki-Miyaura coupling reaction with phenylboronic acid, showcasing the necessary adjustments when switching from the parent compound to its dichloro- alternative.
Protocol 1: Baseline Suzuki Coupling with 3-Bromo-5-chloro-4-methoxypyridine
This protocol utilizes a standard, widely effective palladium catalyst, leveraging the inherent reactivity of the C-Br bond.
Materials:
-
3-Bromo-5-chloro-4-methoxypyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)[6]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 3-Bromo-5-chloro-4-methoxypyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield 3-chloro-4-methoxy-5-phenylpyridine.
Protocol 2: Suzuki Coupling with 3,5-Dichloro-4-methoxypyridine
This protocol requires a more advanced catalytic system to overcome the higher activation energy of the C-Cl bond.
Causality Behind the Changes: The stronger C-Cl bond requires a more electron-rich and sterically hindered catalyst to facilitate the rate-limiting oxidative addition step.[8] Buchwald-type ligands, such as SPhos, create a more reactive Pd(0) center and promote the reductive elimination step.[1]
Materials:
-
3,5-Dichloro-4-methoxypyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous Toluene, degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask.
-
Add 3,5-Dichloro-4-methoxypyridine and anhydrous, degassed toluene.
-
Add the phenylboronic acid to the mixture.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and proceed with the same work-up and purification as described in Protocol 1 to yield 3-chloro-4-methoxy-5-phenylpyridine.
Comparative Workflow Visualization
The following diagram illustrates the key differences in the experimental workflows, emphasizing the critical role of the catalytic system.
Caption: Comparative experimental workflows for Suzuki coupling.
Conclusion and Future Outlook
While 3-Bromo-5-chloro-4-methoxypyridine remains a highly effective and reliable building block for constructing complex molecules through sequential cross-coupling, a nuanced understanding of its alternatives can unlock significant strategic advantages.
-
For cost-driven, large-scale syntheses , the economic benefits of 3,5-dichloro-4-methoxypyridine are compelling, provided the investment is made in developing a robust protocol with modern, specialized catalysts.
-
For syntheses where reactivity is paramount and mono-functionalization is not the primary goal, 3,5-dibromo-4-methoxypyridine offers a path using milder conditions.
-
The parent compound, 3-Bromo-5-chloro-4-methoxypyridine , occupies a strategic sweet spot, offering a predictable and reliable platform for sequential diversification that balances reactivity with stability.
The ultimate choice is not merely one of reagent substitution but a strategic decision that weighs reaction kinetics against process economics. By understanding the causality behind the required experimental conditions for each alternative, researchers can better navigate these trade-offs and accelerate the pace of discovery.
References
- Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. (n.d.).
-
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Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). RSC Advances, 8(70), 40225–40245. [Link]
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Navigating the Mass Spectrometric Landscape of 3-Bromo-5-chloro-4-methoxypyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. 3-Bromo-5-chloro-4-methoxypyridine, a halogenated and methoxylated pyridine derivative, presents a unique analytical challenge due to its combination of functional groups. This guide provides an in-depth, objective comparison of mass spectrometry-based approaches for its analysis, grounded in established principles and supported by predictive data based on analogous compounds. We will explore the nuances of ionization techniques, the comparative performance of different mass analyzers, and the predicted fragmentation pathways, offering a comprehensive roadmap for its characterization.
The Analytical Challenge: Unpacking the Structure of a Multifunctional Pyridine
The molecular structure of 3-Bromo-5-chloro-4-methoxypyridine, with its distinct isotopic signatures from bromine and chlorine, a labile methoxy group, and a stable pyridine core, dictates the strategic choices in mass spectrometric analysis. The primary objectives are to confirm the molecular weight, deduce the elemental composition, and elucidate the fragmentation patterns to verify the structure.
A critical first step in this process is the accurate determination of the monoisotopic mass and the recognition of the characteristic isotopic pattern. The presence of one bromine and one chlorine atom creates a distinctive M, M+2, and M+4 isotopic cluster, which serves as a primary identifier.
Ionization Techniques: A Comparative Analysis for a Halogenated Heterocycle
The choice of ionization technique is pivotal and is dictated by the desired analytical outcome, whether it be the observation of an intact molecular ion or the generation of structurally informative fragments.
| Ionization Technique | Principle | Suitability for 3-Bromo-5-chloro-4-methoxypyridine | Expected Ion Species |
| Electron Ionization (EI) | A hard ionization technique that uses high-energy electrons to induce ionization and extensive fragmentation. | Excellent for generating a reproducible fragmentation pattern for structural elucidation and library matching. | M+• (molecular radical cation) and numerous fragment ions. |
| Electrospray Ionization (ESI) | A soft ionization technique that generates ions from a solution, minimizing fragmentation. | Ideal for confirming the molecular weight and for coupling with liquid chromatography (LC-MS). Prone to in-source fragmentation with careful tuning of parameters.[1][2] | [M+H]+ (protonated molecule) in positive ion mode. |
| Atmospheric Pressure Chemical Ionization (APCI) | A semi-hard ionization technique suitable for less polar and more volatile compounds than ESI. | A viable alternative to ESI, particularly if the compound is introduced via LC and shows better response with APCI. | [M+H]+ and potentially some fragment ions. |
Causality in Technique Selection: For unambiguous structural confirmation, a dual-pronged approach is often most effective. ESI or APCI coupled with a high-resolution mass spectrometer provides an accurate molecular weight and elemental composition. Subsequently, EI-MS can be employed to generate a detailed fragmentation fingerprint, offering orthogonal data to solidify the structural assignment.
Mass Analyzers: A Performance-Based Comparison
The choice of mass analyzer impacts the resolution, mass accuracy, and sensitivity of the analysis. For a compound like 3-Bromo-5-chloro-4-methoxypyridine, high resolution and accurate mass capabilities are highly advantageous.
| Mass Analyzer | Key Performance Characteristics | Application to 3-Bromo-5-chloro-4-methoxypyridine |
| Quadrupole | Unit mass resolution, fast scanning, robust, and cost-effective. | Suitable for routine analysis and quantification. Can resolve the major isotopic peaks but may not provide the high mass accuracy needed for confident elemental composition determination without a known standard.[3][4][5][6] |
| Time-of-Flight (TOF) | High resolution, excellent mass accuracy (<5 ppm), and fast acquisition speeds. | Highly recommended for this analysis. The high mass accuracy allows for the confident determination of the elemental formula from the measured m/z value.[7][8][9] |
| Orbitrap | Very high resolution and excellent mass accuracy (<2 ppm). | The gold standard for high-resolution mass spectrometry. Provides unambiguous resolution of the isotopic fine structure and the highest confidence in elemental composition determination.[7][8][10][11] |
Expert Insight: While a quadrupole analyzer can provide basic mass information, the complexity of the isotopic pattern and the need for confident elemental composition determination strongly favor the use of high-resolution instruments like TOF or Orbitrap mass analyzers. The ability to achieve mass accuracy in the low ppm range is critical for distinguishing between isobaric interferences and confirming the elemental formula C₆H₅BrClNO.[12][13][14][15]
Predicted Fragmentation Pathways of 3-Bromo-5-chloro-4-methoxypyridine
Understanding the likely fragmentation pathways is crucial for interpreting the mass spectrum and confirming the compound's structure. Based on the known fragmentation of halogenated pyridines and methoxy aromatic compounds, we can predict the following key fragmentation events under Electron Ionization (EI).
Explanation of Fragmentation Pathways:
-
Loss of a Methyl Radical (•CH₃): The methoxy group is a common site for initial fragmentation, leading to the loss of a methyl radical to form a stable phenoxide-like radical cation at m/z 206/208/210.
-
Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion can lose a molecule of carbon monoxide, a characteristic fragmentation of methoxy aromatic compounds, to yield an ion at m/z 178/180/182.
-
Loss of Halogen Radicals (•Br and •Cl): Direct cleavage of the carbon-halogen bonds can occur, leading to the loss of a bromine radical (m/z 142/144) or a chlorine radical (m/z 186/188). The relative abundance of these fragments will depend on the C-Br versus C-Cl bond strengths.
-
Sequential Losses: Further fragmentation of the [M-CH₃-CO]+ ion can involve the loss of a chlorine or bromine radical, leading to smaller fragment ions.
Under softer ionization conditions like ESI, the primary ion observed would be the protonated molecule [M+H]+ at m/z 222/224/226. In-source fragmentation can be induced by increasing the cone voltage, which would likely lead to the loss of a methyl group to produce the fragment at m/z 207/209/211.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.
Protocol 1: LC-ESI-TOF/Orbitrap MS for Accurate Mass Measurement
Rationale for Protocol 1: This method is designed to provide a clean separation of the analyte from any impurities and deliver it to the mass spectrometer for accurate mass measurement. The use of a C18 column is standard for small, moderately polar organic molecules. Formic acid is added to the mobile phase to promote protonation in the ESI source. A high-resolution mass analyzer is crucial for obtaining the mass accuracy required for elemental composition determination.
Protocol 2: Direct Infusion or GC-EI-MS for Fragmentation Analysis
Rationale for Protocol 2: Electron ionization provides a reproducible fragmentation pattern that is highly informative for structural elucidation. 70 eV is the standard electron energy used to generate library-searchable spectra. Gas chromatography is a suitable introduction method for thermally stable and volatile compounds like 3-Bromo-5-chloro-4-methoxypyridine. Alternatively, for a pure sample, direct infusion via a solids probe can be used to obtain the EI spectrum without chromatographic separation.
Conclusion
The mass spectrometric analysis of 3-Bromo-5-chloro-4-methoxypyridine requires a strategic and multi-faceted approach. A combination of soft ionization techniques (ESI or APCI) with high-resolution mass analyzers (TOF or Orbitrap) is essential for accurate mass determination and elemental composition confirmation. Electron ionization is invaluable for generating a detailed fragmentation pattern that serves as a structural fingerprint. By understanding the interplay between the molecule's structure, the choice of ionization method, and the capabilities of the mass analyzer, researchers can confidently and accurately characterize this and other similarly complex halogenated heterocyclic compounds, paving the way for their application in drug discovery and development.
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A Senior Application Scientist's Comparative Guide to the Purity Validation of 3-Bromo-5-chloro-4-methoxypyridine by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Purity in a Key Synthetic Building Block
3-Bromo-5-chloro-4-methoxypyridine and its isomers are heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide array of functional molecules. Their applications span from the development of novel pharmaceuticals and agrochemicals to the creation of specialized materials.[1][2] In these highly regulated and sensitive fields, the purity of a starting material is not merely a quality metric; it is a foundational pillar of experimental reproducibility, product safety, and efficacy.
The presence of even minute quantities of impurities—such as starting materials, by-products, or degradation products—can lead to failed syntheses, altered biological activity, or unforeseen toxicological profiles in the final product. Therefore, a robust, validated analytical method for purity determination is indispensable.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity validation of 3-Bromo-5-chloro-4-methoxypyridine. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative framework to empower researchers to select the most fitting method for their needs. The principles and methodologies discussed adhere to the rigorous standards set by the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[3][4]
Part 1: The Workhorse Method - Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds.[5] For a substituted pyridine like 3-Bromo-5-chloro-4-methoxypyridine, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.
The Causality Behind RP-HPLC Selection:
The decision to use RP-HPLC is based on the physicochemical properties of the analyte. 3-Bromo-5-chloro-4-methoxypyridine is a moderately polar molecule containing both hydrophobic (bromo, chloro groups) and polar (methoxy, pyridine nitrogen) moieties. This structure makes it ideally suited for retention and separation on a nonpolar stationary phase (like C18) using a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase, allowing for fine-tuning of retention and resolution by modulating the mobile phase composition.
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a self-validating system for the purity assessment of 3-Bromo-5-chloro-4-methoxypyridine, grounded in ICH Q2(R2) principles.[6]
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: The C18 phase provides a universal nonpolar surface for retaining the analyte based on hydrophobicity, offering an excellent starting point for method development.
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (65:35, v/v). Rationale: This mixture provides sufficient eluotropic strength to elute the analyte in a reasonable time with good peak shape. Acetonitrile is chosen for its low UV cutoff and viscosity.
-
Flow Rate: 1.0 mL/min. Rationale: A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
-
Column Temperature: 30°C. Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency by reducing mobile phase viscosity.
-
Detection Wavelength: 230 nm. Rationale: The pyridine ring system exhibits strong UV absorbance. 230 nm is selected to provide high sensitivity for the main component and potential aromatic impurities.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Sample Preparation:
-
Prepare a stock solution of 3-Bromo-5-chloro-4-methoxypyridine at 1.0 mg/mL in Acetonitrile.
-
Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove particulates.
Purity Calculation: The purity is determined using the area percent method, where the peak area of the main component is divided by the total area of all integrated peaks in the chromatogram.
Method Validation Summary
To be considered trustworthy, the described HPLC method must be validated according to ICH guidelines.[7] The key parameters ensure the method is fit for its intended purpose.
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Interpretation |
| Specificity | Peak is free from interference from impurities. | Peak purity index > 0.999. Impurities are baseline resolved. | The method accurately measures the analyte without interference. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9995 over 0.01 - 0.2 mg/mL | A direct, proportional relationship exists between concentration and peak area. |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.2% recovery | The measured values are very close to the true values. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | RSD = 0.8% (n=6 injections) | The method provides consistent results for repeated analyses. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.005 mg/mL | The lowest concentration that can be reliably quantified. |
| Robustness | RSD ≤ 2.0% after minor changes | Passed (Flow rate ±0.1, Temp ±2°C) | The method is reliable under small variations in conditions. |
Part 2: Alternative and Orthogonal Methods for Purity Confirmation
Relying on a single analytical technique can be misleading. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and trustworthy purity profile. Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two powerful alternatives.
Alternative 1: Gas Chromatography (GC)
GC is an excellent technique for volatile and thermally stable compounds.[8] Given that many pyridine derivatives are sufficiently volatile, GC offers a high-resolution alternative to HPLC.[9]
Principle of Separation: In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a long capillary column.
Experimental Protocol: GC-FID
-
Instrumentation: A GC system with a Flame Ionization Detector (FID).
-
Column: DB-1 or equivalent nonpolar capillary column (30 m x 0.25 mm x 0.25 µm). Rationale: A nonpolar column separates compounds primarily by boiling point, providing a different selectivity mechanism than RP-HPLC.
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C (FID).
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min. Rationale: A temperature gradient ensures that both volatile impurities and the main analyte are eluted efficiently.
-
Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like Dichloromethane or Ethyl Acetate.[10]
Alternative 2: Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that can determine purity without requiring a reference standard of the analyte itself.[11] It provides an absolute purity value by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and weight.[12]
Principle of Quantification: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard, the molar concentration of the analyte can be determined with high accuracy.
Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-resolution NMR spectrometer (≥400 MHz).
-
Sample Preparation:
-
Accurately weigh ~10 mg of 3-Bromo-5-chloro-4-methoxypyridine into an NMR tube.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same tube. Rationale: The standard must have signals that do not overlap with the analyte, be stable, and not reactive.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Set a long relaxation delay (D1) of at least 5 times the longest T1 of any signal being integrated to ensure full relaxation and accurate integration.
-
Acquire data with a sufficient number of scans for a high signal-to-noise ratio.[13]
-
-
Data Analysis: Calculate purity by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard, accounting for the number of protons, molecular weights, and sample weights.
Part 3: Comparative Guide to Purity Validation Techniques
The choice of analytical method depends on the specific requirements of the analysis, including the available instrumentation, the nature of potential impurities, and the desired level of analytical rigor.
| Feature | HPLC-UV | GC-FID | Quantitative NMR (qNMR) |
| Principle | Liquid-solid partitioning | Gas-liquid partitioning | Nuclear spin resonance |
| Analyte Suitability | Non-volatile, thermally labile/stable | Volatile, thermally stable | Soluble compounds with NMR-active nuclei |
| Selectivity | High; tunable with mobile phase/column | Very high; based on volatility/polarity | High; based on unique chemical shifts |
| Sensitivity | High (ng-pg range) | Very high (pg-fg range) | Lower (µg-mg range) |
| Quantification | Relative (Area %); requires reference standard for absolute | Relative (Area %); requires reference standard for absolute | Absolute; uses a certified internal standard |
| Sample Throughput | High | High | Moderate to Low |
| Destructive? | Yes | Yes | No (sample can be recovered) |
| Key Advantage | Versatile and widely applicable | Excellent for volatile impurities (e.g., residual solvents) | Provides structural information and absolute purity |
| Key Limitation | May not detect non-UV active impurities | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity; requires expensive equipment |
Conclusion and Recommendation
For routine quality control and purity validation of 3-Bromo-5-chloro-4-methoxypyridine, a validated RP-HPLC method stands as the most robust and versatile choice. It offers an excellent balance of sensitivity, resolution, and throughput, making it suitable for most research and development laboratories.[5]
However, for definitive purity assessment, especially for reference materials or during pivotal stages of drug development, a multi-faceted approach is strongly recommended. Gas Chromatography serves as an excellent orthogonal method to detect volatile impurities that might be missed by HPLC.[14] Furthermore, ¹H qNMR provides an unparalleled level of confidence by offering an absolute purity value and confirming the compound's structural identity simultaneously, acting as a primary validation technique.[12]
Ultimately, the most trustworthy purity assignment is achieved not by a single "best" method, but by the intelligent application of complementary techniques that provide a holistic and self-validating analytical picture.
References
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A Strategic Guide to 3-Bromo-5-chloro-4-methoxypyridine: A Cost-Benefit Analysis for Advanced Synthesis
For researchers, scientists, and drug development professionals, the selection of heterocyclic building blocks is a pivotal decision that profoundly impacts the trajectory of a research program. The choice balances upfront cost against synthetic efficiency, reaction versatility, and the speed at which novel chemical matter can be generated. 3-Bromo-5-chloro-4-methoxypyridine is a highly functionalized pyridine scaffold that, while not as broadly documented as some simpler analogues, offers a distinct strategic advantage in multi-step syntheses.
This guide provides an in-depth cost-benefit analysis of utilizing 3-Bromo-5-chloro-4-methoxypyridine. It objectively compares its inherent strategic value against more common alternatives by drawing upon established principles of chemical reactivity and supported by experimental data from closely related systems.
The Strategic Advantage: Orthogonal Reactivity
The core value of 3-Bromo-5-chloro-4-methoxypyridine lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond. This intrinsic property allows for selective, sequential functionalization of the pyridine ring—a critical capability in modern drug discovery for building molecular complexity in a controlled manner.
-
Position 3 (Bromo): The C-Br bond serves as the primary reactive handle for a wide range of C-C and C-N bond-forming reactions under relatively mild conditions.
-
Position 5 (Chloro): The more robust C-Cl bond remains intact during the initial transformation, acting as a latent reactive site that can be engaged in a subsequent coupling step, often under more forcing conditions.
This "one-two punch" capability minimizes the need for protecting group strategies and allows for the rapid generation of diverse compound libraries from a single, advanced intermediate.
Comparative Analysis with Alternatives
The decision to use 3-Bromo-5-chloro-4-methoxypyridine becomes clearer when weighed against common alternatives. The choice involves a trade-off between initial reagent cost, reaction development time, and overall synthetic efficiency.
| Feature | 3-Bromo-5-chloro-4-methoxypyridine | 3,5-Dibromopyridine Derivative | 3,5-Dichloropyridine Derivative |
| Initial Cost | High | Moderate to High | Low |
| Reactivity | High (C-Br) & Moderate (C-Cl) | High at both positions | Low to Moderate at both positions |
| Selectivity | Excellent for sequential reactions | Poor; risk of di-substitution | Poor; may require harsh, non-selective conditions |
| Reaction Conditions | Milder initial step, forcing second step | Mild conditions for both sites | Forcing conditions often required |
| Process Development | More predictable and streamlined | Complex; requires careful control to achieve mono-substitution | Challenging; may lead to lower yields and side products |
| Ideal Use Case | Rapid library synthesis, complex target synthesis where sequential functionalization is key. | When di-substitution with the same partner is desired. | Cost-sensitive, large-scale synthesis of simpler targets. |
For early-stage discovery and medicinal chemistry programs where speed, reliability, and access to diverse chemical space are paramount, the higher initial cost of 3-Bromo-5-chloro-4-methoxypyridine is often justified by the downstream savings in time and resources. Conversely, for large-scale, cost-driven manufacturing of a specific target where a single coupling is required, a less expensive chloro- or bromo-analogue might be optimized.[1]
Caption: Decision logic for selecting a pyridine building block.
Performance in Key Synthetic Reactions: Experimental Protocols
The primary utility of 3-Bromo-5-chloro-4-methoxypyridine is demonstrated in palladium-catalyzed cross-coupling reactions. The following are representative, self-validating protocols adapted from established methods for analogous substrates.[2][3] Optimization for specific substrates is recommended.
Protocol 1: Suzuki-Miyaura Coupling at the C-Br Position
This protocol details the selective functionalization of the more reactive C3-bromo position, leaving the C5-chloro position intact for subsequent modification.
Materials:
-
3-Bromo-5-chloro-4-methoxypyridine (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[2]
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed Solvent System (e.g., 1,4-dioxane/water, 4:1)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 3-Bromo-5-chloro-4-methoxypyridine, the arylboronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue (the resulting 3-aryl-5-chloro-4-methoxypyridine) by column chromatography on silica gel.[2]
Protocol 2: Buchwald-Hartwig Amination at the C-Cl Position
This protocol describes the functionalization of the remaining C5-chloro position of the product from Protocol 1, demonstrating the sequential nature of the strategy. This step typically requires a more active catalyst system and potentially higher temperatures.
Materials:
-
3-Aryl-5-chloro-4-methoxypyridine (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 1.2-3.0 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv.)
-
Anhydrous, Aprotic Solvent (e.g., Toluene or Dioxane)
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Reagent Addition: Add the 3-aryl-5-chloro-4-methoxypyridine intermediate and the desired amine.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final di-substituted pyridine product by column chromatography.[4]
Caption: Workflow for sequential cross-coupling reactions.
Conclusion and Recommendation
The cost-benefit analysis of 3-Bromo-5-chloro-4-methoxypyridine is fundamentally tied to the specific goals of a synthetic project.
Benefits:
-
High Versatility: Enables controlled, sequential introduction of two different functionalities onto the pyridine core.
-
Efficiency: Can significantly shorten synthetic routes to complex molecules by avoiding protecting group chemistry.
-
Predictability: The well-defined reactivity difference between the C-Br and C-Cl bonds allows for more reliable reaction planning and execution.
Costs:
-
Higher Procurement Price: As a more complex and specialized building block, its initial cost per gram is expected to be higher than simpler dihalo- or monohalopyridines.
Recommendation: For early-stage research, medicinal chemistry, and process development—where the primary goals are speed, efficiency, and the rapid generation of a diverse set of analogues for structure-activity relationship (SAR) studies—the strategic advantages of 3-Bromo-5-chloro-4-methoxypyridine often outweigh its higher initial cost. The investment in a more advanced building block can yield substantial returns by accelerating the drug discovery timeline. For large-scale, cost-sensitive manufacturing of a single, defined molecular entity, less complex and more economical alternatives may be preferable, provided the necessary process optimization is feasible.
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A Comparative Guide to the Regioselectivity in Reactions of 3-Bromo-5-chloro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel pharmaceuticals and functional materials. The pyridine core, a ubiquitous motif in a vast array of biologically active compounds, often requires precise substitution patterns to achieve desired pharmacological effects. 3-Bromo-5-chloro-4-methoxypyridine stands out as a versatile building block, offering two distinct halogen atoms that can be selectively manipulated to introduce molecular diversity. This guide provides an in-depth comparative analysis of the regioselectivity observed in key reactions of this substrate, supported by mechanistic insights and experimental data, to empower researchers in designing efficient and predictable synthetic routes.
The Influence of Substitution on Reactivity
The regiochemical outcome of reactions involving 3-bromo-5-chloro-4-methoxypyridine is governed by a delicate interplay of electronic and steric effects imparted by the substituents on the pyridine ring. The pyridine nitrogen, being more electronegative than carbon, withdraws electron density from the ring, influencing the electrophilicity of the carbon atoms. The 4-methoxy group, an electron-donating group, counteracts this effect to some extent through resonance. The two halogen atoms, bromine at C3 and chlorine at C5, are both electron-withdrawing through induction but can also participate in resonance. The key to regioselectivity lies in the differential reactivity of the C-Br and C-Cl bonds, which is highly dependent on the reaction type.
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Preference for Bromine
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the reactivity of the carbon-halogen bond is a decisive factor. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl.[1] This trend is attributed to the bond dissociation energies, with the C-Br bond being weaker and more readily cleaved by the palladium catalyst than the C-Cl bond.[1]
This inherent reactivity difference allows for the highly regioselective functionalization of the C3 position in 3-bromo-5-chloro-4-methoxypyridine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of 3-bromo-5-chloro-4-methoxypyridine, the reaction with a boronic acid will selectively occur at the C3-Br bond, leaving the C5-Cl bond intact for subsequent transformations. This selectivity is crucial for the sequential introduction of different aryl or vinyl groups.
Table 1: Regioselective Suzuki-Miyaura Coupling of 3-Bromo-5-chloro-4-methoxypyridine
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Reported Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 5-chloro-4-methoxy-3-phenylpyridine | ~90 (analogous systems)[2] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 10 | 5-chloro-4-methoxy-3-(4-methoxyphenyl)pyridine | High (expected) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]
-
To a dry reaction vessel under an inert atmosphere, add 3-bromo-5-chloro-4-methoxypyridine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system (e.g., Dioxane/Water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 2-18 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a cornerstone for C-N bond formation, also exhibits high regioselectivity for the C-Br bond.[4] This allows for the synthesis of 3-amino-5-chloro-4-methoxypyridine derivatives, which are valuable intermediates in medicinal chemistry.
Table 2: Regioselective Buchwald-Hartwig Amination
| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Reported Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 4-(5-chloro-4-methoxypyridin-3-yl)morpholine | 85-95 (analogous systems)[5] |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 18 | N-(5-chloro-4-methoxypyridin-3-yl)aniline | High (expected) |
Sonogashira Coupling
For the formation of C-C triple bonds, the Sonogashira coupling is the reaction of choice.[6] Consistent with other palladium-catalyzed reactions, the C-Br bond at the C3 position is selectively functionalized.
Table 3: Regioselective Sonogashira Coupling
| Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Reported Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | 3-(phenylethynyl)-5-chloro-4-methoxypyridine | High (analogous systems)[7] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 70 | 8 | 3-((trimethylsilyl)ethynyl)-5-chloro-4-methoxypyridine | High (expected) |
Nucleophilic Aromatic Substitution (SNAr): A More Complex Scenario
Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored at the positions ortho (C2, C6) and para (C4) to the ring nitrogen due to the stabilization of the negatively charged Meisenheimer intermediate.[8] In 3-bromo-5-chloro-4-methoxypyridine, the halogens are at the meta-like C3 and C5 positions, which are less activated.
Organometallic Approaches: Grignard Reagent Formation and Directed Lithiation
Grignard Reagent Formation
The formation of Grignard reagents from aryl halides is a well-established transformation. The reactivity of halogens follows the order I > Br > Cl.[9] Consequently, the reaction of 3-bromo-5-chloro-4-methoxypyridine with magnesium metal is expected to selectively form the Grignard reagent at the C3 position. This provides a nucleophilic carbon center at C3 that can react with various electrophiles. A more reliable method for preparing this Grignard reagent is through a bromine-magnesium exchange reaction using a more reactive Grignard reagent like isopropylmagnesium chloride (iPrMgCl).[10]
Experimental Protocol: Selective Grignard Formation via Br-Mg Exchange [10]
-
Under an inert atmosphere, dissolve 3-bromo-5-chloro-4-methoxypyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -15 °C.
-
Slowly add a solution of iPrMgCl in THF (1.05 eq) dropwise.
-
Allow the reaction mixture to stir at -15 °C for 1 hour to form the 5-chloro-4-methoxy-3-pyridylmagnesium chloride.
-
The resulting Grignard reagent can then be quenched with a desired electrophile.
Caption: Selective Grignard formation and reaction.
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic rings using a directing metalation group (DMG).[11][12] The 4-methoxy group in our substrate can act as a DMG, directing a strong organolithium base to deprotonate an adjacent position. In this case, both the C3 and C5 positions are adjacent to the methoxy group. However, these positions are already substituted with halogens, making direct C-H lithiation at these positions impossible. Lithiation would have to occur at the C2 position, which is ortho to the pyridine nitrogen. The presence of the halogens at C3 and C5 would likely influence the acidity of the C2-H, but specific experimental data on the DoM of this molecule is scarce.
Conclusion
The regioselectivity of reactions involving 3-bromo-5-chloro-4-methoxypyridine is a clear and predictable aspect of its chemistry, particularly in palladium-catalyzed cross-coupling and Grignard formation reactions. The greater lability of the C-Br bond compared to the C-Cl bond provides a reliable handle for the selective functionalization of the C3 position. This inherent difference in reactivity allows for a modular and sequential approach to the synthesis of complex, polysubstituted pyridines. For researchers and drug development professionals, understanding and exploiting this regioselectivity is key to unlocking the full synthetic potential of this valuable building block, enabling the efficient construction of novel molecular architectures with tailored properties. While nucleophilic aromatic substitution presents a more complex challenge, the predictable nature of metal-catalyzed reactions makes 3-bromo-5-chloro-4-methoxypyridine an excellent substrate for systematic and controlled diversification.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-chloro-4-methoxypyridine
As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, experience-driven framework for the proper disposal of 3-Bromo-5-chloro-4-methoxypyridine. Given that this specific compound may not have an exhaustive, dedicated Safety Data Sheet (SDS) universally available, we will proceed by applying established principles for halogenated pyridine derivatives and synthesizing data from structurally analogous compounds. This approach ensures a robust and scientifically-grounded disposal plan that prioritizes safety and environmental stewardship.
Presumptive Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough risk assessment is paramount. Based on GHS classifications for similar brominated, chlorinated, and methoxylated pyridines, we can establish a presumptive hazard profile for 3-Bromo-5-chloro-4-methoxypyridine. The rationale is that the functional groups (halogens, methoxy group) and the pyridine core are the primary drivers of the compound's toxicological and chemical properties.
This compound is presumed to be hazardous. The following table summarizes the likely hazard classifications based on data from closely related molecules.[1][2]
| Hazard Class & Category | GHS Hazard Statement | Rationale and Implication for Disposal |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Prevents disposal via standard drains; ingestion during handling is a risk. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Mandates the use of chemical-resistant gloves and a lab coat to prevent contact.[2] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Requires tightly sealed safety goggles or a face shield to protect against splashes.[2] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Necessitates handling within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] |
It is imperative to treat 3-Bromo-5-chloro-4-methoxypyridine as a hazardous substance, requiring disposal through a certified hazardous waste stream.[3][4]
Core Disposal Protocol: A Step-by-Step Methodology
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Waste Segregation (The Critical First Step)
The foundational principle of chemical waste management is proper segregation.[5] 3-Bromo-5-chloro-4-methoxypyridine is a halogenated organic compound.
-
Action: Collect waste containing this compound in a designated container specifically for Halogenated Organic Waste .
-
Causality: Halogenated waste requires high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (HCl, HBr).[3] Mixing it with non-halogenated waste contaminates the entire stream and can lead to dangerous reactions or improper disposal, violating regulatory standards.[5]
Step 2: Container Selection and Labeling
The integrity of the waste containment system is non-negotiable.
-
Action: Select a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[5][6]
-
Action: Immediately label the container with a "Hazardous Waste" tag before adding any waste.[7] The label must include:
-
The full chemical name: "3-Bromo-5-chloro-4-methoxypyridine"
-
The words "Hazardous Waste"
-
Associated Hazard Pictograms (e.g., Exclamation Mark for irritant)
-
An accurate list of all components and their approximate concentrations if it is a solution.
-
-
Causality: Proper labeling prevents accidental mixing of incompatible chemicals and provides essential information for emergency responders and waste disposal technicians.[8]
Step 3: Safe Waste Transfer
All transfers must be conducted with the assumption that the material is hazardous.
-
Action: Perform all waste transfers inside a certified chemical fume hood to contain any potential vapors or dust.[5][8]
-
Action: If transferring a solid, use a powder funnel and avoid creating dust. If transferring a liquid, pour slowly and carefully to avoid splashing.
-
Action: Do not overfill the container. Leave at least 10% of the volume as headspace to accommodate vapor expansion.[6]
-
Action: Securely close the container cap immediately after the transfer is complete.
Step 4: Temporary Storage (Satellite Accumulation)
Waste must be stored safely at or near the point of generation pending pickup.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6]
-
Action: The SAA must have secondary containment (e.g., a spill tray) and be located away from incompatible materials like strong oxidizing agents, acids, and bases.[5][7] The storage area should be cool, dry, and well-ventilated.[5]
-
Causality: Secondary containment prevents the spread of material in case of a primary container failure. Segregation from incompatibles mitigates the risk of fire or violent reactions.
Step 5: Final Disposal Arrangement
Final disposal is a regulated process that must be handled by trained professionals.
-
Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6][8]
-
Action: Provide the EHS contact with all necessary information from the waste label.
-
Action: NEVER pour 3-Bromo-5-chloro-4-methoxypyridine down the drain or allow it to evaporate in the fume hood as a means of disposal.[5][9]
-
Causality: Professional disposal services ensure the waste is transported and treated in accordance with all local, state, and federal regulations, typically via controlled high-temperature incineration.[3][6]
Spill and Emergency Procedures
Accidents require a prepared and immediate response.
-
Small Spill (Contained within the fume hood):
-
Ensure your Personal Protective Equipment (PPE) is intact.
-
Absorb the spill with an inert, non-combustible material like vermiculite, sand, or diatomaceous earth.[10][11]
-
Carefully collect the absorbed material and contaminated cleaning supplies using non-sparking tools.
-
Place the collected material into a designated hazardous waste container and label it appropriately.[7][8]
-
Decontaminate the surface with an appropriate solvent, followed by soap and water. All decontamination materials must also be disposed of as hazardous waste.[10]
-
-
Large Spill (Outside of a fume hood):
-
Evacuate the immediate area immediately.
-
Alert colleagues and your supervisor.
-
If there is a fire or medical emergency, call emergency services.
-
Contact your institution's EHS office to manage the cleanup.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of 3-Bromo-5-chloro-4-methoxypyridine.
Caption: Disposal workflow for 3-Bromo-5-chloro-4-methoxypyridine.
References
-
PubChem. 3-Bromo-5-chloro-4-methoxybenzaldehyde | C8H6BrClO2 | CID 3861220. PubChem. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. ATSDR. Available from: [Link]
-
PubChem. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318. PubChem. Available from: [Link]
-
Lab Alley. Pyridine - Safety Data Sheet (SDS). Lab Alley. Available from: [Link]
-
National Center for Biotechnology Information. Regulations and Guidelines Applicable to Pyridine. NCBI. Available from: [Link]
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PENTA chemicals. Pyridine - SAFETY DATA SHEET. PENTA chemicals. Available from: [Link]
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University of Washington. Pyridine Standard Operating Procedure. University of Washington. Available from: [Link]
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A Senior Application Scientist's Guide to Handling 3-Bromo-5-chloro-4-methoxypyridine
Critical Safety Briefing: Hazard Analysis
Based on hazard classifications for closely related halogenated pyridines, 3-Bromo-5-chloro-4-methoxypyridine should be handled as a hazardous substance with the following potential risks[1][2]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation upon contact.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion[3]. The causality is clear: the electrophilic nature of the pyridine ring, enhanced by halogen substituents, creates a potential for reactivity with biological macromolecules. Therefore, our defense strategy must be a multi-layered system of engineering controls and personal protective equipment designed to eliminate these exposure routes.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of routine; it is a scientifically informed decision based on the specific hazards of the material. The following PPE is mandatory for all operations involving 3-Bromo-5-chloro-4-methoxypyridine.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards. A face shield should be worn over goggles during procedures with a high splash risk (e.g., transfers, solution preparations).[4][5] | Protects against splashes of the chemical, which can cause serious and potentially irreversible eye damage. Standard safety glasses do not provide an adequate seal against splashes and vapors.[6] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile or Neoprene).[7] | Halogenated organic compounds can penetrate standard latex gloves. Nitrile and Neoprene offer superior resistance, preventing dermal absorption. Always inspect gloves for tears or pinholes before use.[7][8] |
| Body Protection | A fully buttoned laboratory coat. Consider a chemical-resistant apron for large-volume work.[6][9] | Provides a critical barrier against accidental spills, preventing direct skin contact and contamination of personal clothing.[10] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside a certified chemical fume hood, if ventilation is inadequate, or if dust/aerosols are generated.[4][8] | Protects against the inhalation of vapors or solid particulates that can cause acute respiratory tract irritation.[1][2] |
Operational Workflow: From Receipt to Disposal
A self-validating safety protocol involves procedural checkpoints at every stage of the chemical's lifecycle in the lab.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for damage.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3][4].
-
The storage location must be a designated, locked cabinet or area, clearly labeled with the appropriate hazard warnings to restrict access.[8][11]
Step 2: Handling and Use
-
Engineering Controls: All manipulations of 3-Bromo-5-chloro-4-methoxypyridine, whether in solid or solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][9][10] Ensure the facility is equipped with an accessible safety shower and eyewash station.[2][4][5]
-
Procedural Discipline: Avoid the formation of dust and aerosols.[4] Use the smallest quantity necessary for the experiment. Do not eat, drink, or smoke in the laboratory.[2][8]
Step 3: Decontamination
-
Thoroughly wash hands with soap and water after handling is complete and before leaving the laboratory.[8][11]
-
Decontaminate all work surfaces and equipment after use.
The following diagram illustrates the mandatory workflow for handling this compound.
Spill Management & Emergency Procedures
Accidents are preventable, but preparedness is essential.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][11]
-
Minor Spill: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[12] Collect the material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[10]
-
Major Spill: Evacuate the laboratory and alert your institution's Environmental Health and Safety (EHS) office immediately.
Waste Disposal Plan
Responsible disposal is a critical component of the chemical lifecycle, mandated by both safety and environmental regulations.
-
Waste Classification: All materials contaminated with 3-Bromo-5-chloro-4-methoxypyridine must be treated as hazardous halogenated organic waste .[10][13]
-
Segregation: It is imperative to segregate this waste stream from non-halogenated waste.[10][14] Mixing can cause dangerous reactions and complicates the disposal process.
-
Containment: Use a designated, chemically compatible, and clearly labeled hazardous waste container (e.g., high-density polyethylene).[13][14] The label must include "Hazardous Waste," the full chemical name, and any other information required by your institution's EHS department.[10]
-
Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area with secondary containment.[13] Arrange for pickup and disposal through your institution's certified hazardous waste management program. Never dispose of this chemical down the drain or in regular trash.[5]
By adhering to this comprehensive guide, you build a framework of safety that is both robust and self-validating, ensuring that your valuable research can proceed without compromising personal or environmental health.
References
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved January 16, 2026, from [Link]
-
PubChem. 3-Bromo-5-chloro-4-methylpyridine. Retrieved January 16, 2026, from [Link]
-
BioNetwork. (2014). Proper Dress and PPE / Lab Safety Video Part 1. YouTube. [Link]
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- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




